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  • Product: 6-Methylquinoxaline-2,3-dithiol
  • CAS: 25625-62-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol is a sulfur-containing heterocyclic compound that h...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 6-Methylquinoxaline-2,3-dithiol

6-Methylquinoxaline-2,3-dithiol is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of coordination chemistry and materials science. Its rigid, planar quinoxaline backbone, combined with the versatile chelating capabilities of the vicinal dithiol functional groups, makes it a highly attractive ligand for the synthesis of novel metal complexes. These complexes exhibit a range of interesting electronic, optical, and catalytic properties, paving the way for their potential application in areas such as molecular electronics, sensing, and catalysis. This guide provides a comprehensive overview of the core chemical properties of 6-Methylquinoxaline-2,3-dithiol, offering a technical resource for researchers and professionals engaged in its study and application.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties of 6-Methylquinoxaline-2,3-dithiol is presented in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 25625-62-1[1]
Molecular Formula C₉H₈N₂S₂[1]
Molecular Weight 208.31 g/mol [1]
Physical Form Solid (at 20°C)[1]
Density 1.42 g/cm³[1]
Refractive Index 1.76[1]

Synthesis of 6-Methylquinoxaline-2,3-dithiol: A Two-Step Approach

The synthesis of 6-Methylquinoxaline-2,3-dithiol is typically achieved through a two-step process, beginning with the preparation of its precursor, 6-methylquinoxaline-2,3-dione. This is followed by a thionation reaction to yield the final dithiol product. The causality behind this experimental choice lies in the ready availability of the starting materials for the dione synthesis and the efficiency of established thionation methods.

Step 1: Synthesis of 6-Methylquinoxaline-2,3-dione

The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid. This reaction forms the quinoxaline ring system with the desired methyl substituent at the 6-position and ketone groups at the 2 and 3 positions.

Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq) in a suitable solvent such as a mixture of water and ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6-methylquinoxaline-2,3-dione, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Synthesis_Step1 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Reaction Condensation (Reflux in H2O/EtOH) 4-methyl-1,2-phenylenediamine->Reaction Oxalic Acid Oxalic Acid Oxalic Acid->Reaction 6-methylquinoxaline-2,3-dione 6-methylquinoxaline-2,3-dione Reaction->6-methylquinoxaline-2,3-dione

Caption: Synthesis of 6-methylquinoxaline-2,3-dione.

Step 2: Thionation of 6-Methylquinoxaline-2,3-dione

The second and final step is the conversion of the dione to the dithiol. This is a classic thionation reaction where the carbonyl groups are replaced by thiocarbonyl groups. A common and effective reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine or toluene.[2] The choice of a high-boiling solvent is necessary to provide the energy required to drive the thionation reaction to completion.

Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-methylquinoxaline-2,3-dione (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Add phosphorus pentasulfide (P₄S₁₀) (0.5 eq) portion-wise to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water. To purify, the crude product can be dissolved in an aqueous solution of sodium hydroxide to form the water-soluble disodium salt. The solution is then filtered to remove any insoluble impurities. Acidification of the filtrate with a mineral acid, such as hydrochloric acid, will precipitate the purified 6-Methylquinoxaline-2,3-dithiol. Collect the purified solid by filtration, wash with water, and dry under vacuum.

Synthesis_Step2 6-methylquinoxaline-2,3-dione 6-methylquinoxaline-2,3-dione Reaction Thionation (Reflux) 6-methylquinoxaline-2,3-dione->Reaction P4S10 / Pyridine P4S10 / Pyridine P4S10 / Pyridine->Reaction 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol Reaction->6-Methylquinoxaline-2,3-dithiol

Caption: Thionation to form 6-Methylquinoxaline-2,3-dithiol.

Spectroscopic Characterization

Expected ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the quinoxaline ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. A singlet or a doublet for the proton at the 5-position and a doublet for the proton at the 7-position are anticipated. The proton at the 8-position would likely appear as a doublet.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (δ 2.4-2.6 ppm).[3]

  • Thiol Protons: The two thiol protons (-SH) are expected to show a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and solvent.

Expected ¹³C NMR Spectrum:

  • Aromatic Carbons: The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen and sulfur atoms will appear at the lower field end of this range.

  • Methyl Carbon: The carbon of the methyl group is expected to appear at a higher field (δ 20-25 ppm).[3]

  • Thiocarbonyl Carbons: The two carbons of the C=S groups are expected to be significantly downfield shifted (δ > 170 ppm).

Expected Infrared (IR) Spectrum:

  • N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the tautomeric thione form is expected.

  • C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ due to the C=N stretching of the quinoxaline ring.

  • C=S Stretching: A characteristic absorption band for the C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Expected Mass Spectrum:

  • Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 208.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of sulfur-containing fragments (e.g., SH, S) and cleavage of the quinoxaline ring.

Chemical Reactivity and Coordination Chemistry

The primary chemical reactivity of 6-Methylquinoxaline-2,3-dithiol is centered around the two thiol groups. These groups can be deprotonated to form a dithiolate dianion, which acts as a powerful bidentate chelating ligand for a wide range of metal ions.[5] The resulting metal complexes often exhibit square planar or octahedral geometries, depending on the coordination number of the metal center.

The formation of these metal complexes is a self-validating system; the successful coordination of the metal ion can be confirmed by various spectroscopic techniques. For instance, in the IR spectrum, the disappearance or significant shift of the S-H stretching vibration and the appearance of new bands corresponding to metal-sulfur bonds provide strong evidence of complex formation. Similarly, changes in the electronic absorption spectrum (UV-Vis) upon complexation are indicative of the new coordination environment of the metal ion.

Coordination_Chemistry 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol Reaction Complexation (Deprotonation & Coordination) 6-Methylquinoxaline-2,3-dithiol->Reaction Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2) Metal Salt (e.g., NiCl2)->Reaction Metal Complex [Ni(6-methylquinoxaline-2,3-dithiolate)2]n- Reaction->Metal Complex

Caption: Formation of a metal complex with 6-Methylquinoxaline-2,3-dithiol.

Experimental Protocol: Synthesis of a Nickel(II) Complex with 6-Methylquinoxaline-2,3-dithiol

  • Ligand Solution Preparation: Dissolve 6-Methylquinoxaline-2,3-dithiol (2.0 eq) in a solution of sodium hydroxide (2.0 eq) in ethanol to form the disodium salt of the ligand in situ.

  • Metal Salt Solution Preparation: In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 eq) in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of the nickel salt to the stirred solution of the ligand at room temperature. An immediate color change and the formation of a precipitate should be observed.

  • Reaction Completion and Isolation: Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete complex formation. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts. Dry the purified complex under vacuum.

  • Characterization: The structure and purity of the synthesized nickel(II) complex can be confirmed by elemental analysis, IR spectroscopy (to confirm the absence of S-H and the presence of Ni-S bonds), and UV-Vis spectroscopy.

Conclusion

6-Methylquinoxaline-2,3-dithiol stands as a versatile building block in the realm of coordination and materials chemistry. Its straightforward synthesis and potent chelating ability make it an invaluable ligand for the construction of a diverse array of metal complexes. The insights provided in this technical guide, from its fundamental physicochemical properties to detailed synthetic and reactivity protocols, are intended to empower researchers and drug development professionals to harness the full potential of this intriguing molecule in their scientific endeavors. The continued exploration of its coordination chemistry is poised to unlock new materials with tailored electronic and functional properties, contributing to advancements in various technological and biomedical fields.

References

  • Synthesis of 6-amino-1-methyl-quinoxaline-2,3 (1H,4H)-dione hydrochloride. MolPort. [Link]

  • Thakuria, H., & Das, G. (2006). Metal Complexes of Quinoxaline Derivatives: Review (Part-I).
  • Sha, B., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: a versatile approach for the synthesis of quinoxaline, benzothiazole and quinoline derivatives - Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. 2,3-Quinoxalinedithiol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Methylquinoxaline-2,3-dithiol: A Versatile Tool in Drug Discovery and Peptide Engineering

Foreword: Unlocking New Therapeutic Modalities In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can effectively modulate challenging biological targets is paramount. Among the vast...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Therapeutic Modalities

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can effectively modulate challenging biological targets is paramount. Among the vast array of heterocyclic compounds, quinoxaline derivatives have emerged as a privileged class, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, highly functionalized derivative, 6-Methylquinoxaline-2,3-dithiol (CAS Number: 25625-62-1), a compound that serves as a powerful tool for researchers, particularly in the conformational constraint of peptides to create potent inhibitors of protein-protein interactions (PPIs). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of its synthesis, properties, and core applications, grounded in established scientific principles and methodologies.

Introduction to 6-Methylquinoxaline-2,3-dithiol

6-Methylquinoxaline-2,3-dithiol is a solid, yellow-to-orange heterocyclic compound with the molecular formula C₉H₈N₂S₂ and a molecular weight of 208.31 g/mol .[1] Its structure features a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, substituted with a methyl group at the 6-position and two thiol groups at the 2- and 3-positions. This dithiol functionality is the cornerstone of its utility, enabling its application as a versatile linker in various chemical transformations.

The primary application of 6-Methylquinoxaline-2,3-dithiol in the field of drug discovery is in the conformational restriction of peptides .[2][3][4] Linear peptides, while offering high specificity for their targets, often suffer from poor metabolic stability and low cell permeability due to their conformational flexibility. By cyclizing these peptides using dithiol linkers like 6-Methylquinoxaline-2,3-dithiol, researchers can lock them into a bioactive conformation, thereby enhancing their stability, target affinity, and potential as therapeutic agents.[2][3][4] These resulting macrocyclic peptides are particularly promising as inhibitors of protein-protein interactions, a class of targets long considered "undruggable" by traditional small molecules.[2][3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-Methylquinoxaline-2,3-dithiol is provided in the table below. This information is critical for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 25625-62-1
Molecular Formula C₉H₈N₂S₂
Molecular Weight 208.31 g/mol
Physical Form Solid
Purity (Typical) ≥95% (by HPLC)
Long-Term Storage Store in a cool, dry place

Synthesis of 6-Methylquinoxaline-2,3-dithiol

The first step is the synthesis of the precursor, 6-methyl-1,4-dihydroquinoxaline-2,3-dione, through the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid.[5] The subsequent step involves the thionation of the dione to yield the desired dithiol. A common method for this transformation is the reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. An alternative and often high-yielding method is the reaction of the corresponding 2,3-dichloroquinoxaline with thiourea.[3]

General Synthetic Protocol (Adapted)

The following is an adapted, step-by-step protocol for the synthesis of 6-Methylquinoxaline-2,3-dithiol. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 6-Methyl-1,4-dihydroquinoxaline-2,3-dione

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine and an equimolar amount of oxalic acid dihydrate in 4 N HCl.[5]

  • Heat the mixture to reflux for 15-30 minutes.[5]

  • Cool the reaction mixture until a precipitate forms.[5]

  • Filter the precipitate under vacuum and wash with cold water.

  • Dry the product to obtain 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

  • In a fume hood, carefully grind the 6-methyl-1,4-dihydroquinoxaline-2,3-dione with two equivalents of phosphorus pentachloride (PCl₅) using a mortar and pestle.[3]

  • Transfer the mixture to a round-bottom flask fitted with a reflux condenser and a drying tube.

  • Heat the mixture in an oil bath to approximately 160 °C for 2 hours. The reactants will melt and react.[3]

  • After cooling, carefully pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash with water, and dry to yield 2,3-dichloro-6-methylquinoxaline.

Step 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • In a round-bottom flask, dissolve the 2,3-dichloro-6-methylquinoxaline and an excess of thiourea (approximately 5 equivalents) in ethanol.[3]

  • Reflux the mixture for 2 hours.

  • Cool the reaction in an ice bath and add a 1.6 M aqueous solution of NaOH dropwise.[3]

  • Reflux the mixture for an additional hour.

  • Filter the hot solution to remove any insoluble byproducts.

  • To the filtrate, slowly add glacial acetic acid until the pH is neutral.[3]

  • Cool the solution to induce precipitation of the product.

  • Filter the brownish-orange precipitate under vacuum and wash with water to obtain 6-Methylquinoxaline-2,3-dithiol.

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Thionation A 4-Methyl-1,2-phenylenediamine + Oxalic Acid B 6-Methyl-1,4-dihydro- quinoxaline-2,3-dione A->B Reflux in HCl C 6-Methyl-1,4-dihydro- quinoxaline-2,3-dione D 2,3-Dichloro-6-methylquinoxaline C->D PCl₅, 160°C E 2,3-Dichloro-6-methylquinoxaline F 6-Methylquinoxaline-2,3-dithiol E->F 1. Thiourea, EtOH 2. NaOH 3. Acetic Acid

Caption: Synthetic workflow for 6-Methylquinoxaline-2,3-dithiol.

Characterization and Quality Control

For researchers synthesizing or purchasing 6-Methylquinoxaline-2,3-dithiol, it is crucial to verify the identity and purity of the compound. Standard analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical specification is ≥95%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of 6-methylquinoxaline-2,3-dithiol is expected to show signals for the methyl protons (a singlet around 2.4-2.6 ppm) and the aromatic protons on the quinoxaline ring. The thiol protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. The ¹³C NMR spectrum will show characteristic signals for the methyl carbon, the aromatic carbons, and the thiocarbonyl carbons (C=S).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (208.31 g/mol ).

Mechanism of Action: Dithiol Bis-Alkylation for Peptide Cyclization

The primary utility of 6-Methylquinoxaline-2,3-dithiol lies in its ability to act as a linker for the cyclization of peptides containing two thiol-bearing amino acids, most commonly cysteine. This reaction, known as dithiol bis-alkylation , proceeds through a series of two nucleophilic substitution (Sɴ2) reactions.

The process begins with the deprotonation of the cysteine thiol groups under basic conditions (typically pH 8) to form highly nucleophilic thiolate anions. These thiolates then sequentially attack the electrophilic carbons of a suitable dihalo-linker, displacing the halide leaving groups and forming stable thioether bonds. While 6-Methylquinoxaline-2,3-dithiol itself is the dithiol component, it is used in conjunction with a dihalo-linker (e.g., α,α'-dibromo-m-xylene) to cyclize a peptide containing two cysteine residues.

Dithiol_Bis_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_mechanism Mechanism cluster_product Product Peptide Linear Peptide with two Cys residues Reaction pH 8 (Deprotonation of Thiols) Peptide->Reaction Linker Dihalo-Linker (e.g., α,α'-dibromo-m-xylene) Linker->Reaction SN2_1 First Sɴ2 Attack Reaction->SN2_1 SN2_2 Second Sɴ2 Attack SN2_1->SN2_2 Intramolecular Cyclic_Peptide Cyclized Peptide SN2_2->Cyclic_Peptide

Caption: Mechanism of peptide cyclization via dithiol bis-alkylation.

Experimental Protocol: Peptide Cyclization using Dithiol Bis-Alkylation

The following is a detailed, step-by-step protocol for the cyclization of a linear peptide containing two cysteine residues using a dithiol linker strategy. This protocol is based on established methods for peptide synthesis and cyclization.[2]

Materials and Reagents
  • Linear peptide with two cysteine residues (synthesized using standard Fmoc-SPPS)

  • 6-Methylquinoxaline-2,3-dithiol (or other dithiol linker)

  • α,α'-Dibromo-m-xylene (or other dihalo-linker)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Ammonium bicarbonate (NH₄HCO₃)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Step-by-Step Methodology
  • Peptide Synthesis: Synthesize the linear peptide using standard fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the linear peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

  • Cyclization Reaction: a. Prepare a 1 mM solution of the purified linear peptide in a 1:1 mixture of acetonitrile and water, buffered with 20 mM ammonium bicarbonate to a pH of 8.0. b. Dissolve 1.5 equivalents of the dihalo-linker (e.g., α,α'-dibromo-m-xylene) in a small amount of acetonitrile. c. Add the linker solution to the peptide solution with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at various time points (e.g., 15, 30, 60 minutes) and analyzing them by mass spectrometry. The reaction is typically complete within one hour.

  • Purification of the Cyclized Peptide: Once the reaction is complete, purify the crude cyclized peptide by reverse-phase HPLC.

  • Final Product Characterization: Confirm the identity and purity of the final cyclized peptide by mass spectrometry and analytical HPLC.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

The primary application of peptides cyclized using dithiol linkers is the inhibition of protein-protein interactions (PPIs).[2][3][4] PPIs are fundamental to many cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders. The large and often flat surfaces of PPI interfaces make them challenging targets for traditional small molecules. Macrocyclic peptides, with their larger surface area and constrained conformation, are well-suited to bind to these interfaces with high affinity and specificity.

Case Study: Inhibition of the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical checkpoint in cell cycle control and apoptosis.[6][7][8] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. Stapled peptides that mimic the α-helical domain of p53 have been shown to effectively disrupt the p53-MDM2 interaction, leading to the reactivation of p53 and apoptosis in cancer cells.[6][7][8] Peptides cyclized with linkers like 6-Methylquinoxaline-2,3-dithiol can be designed to adopt a stable α-helical conformation, making them potent inhibitors of this key PPI.

Case Study: Targeting the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are key regulators of apoptosis.[2][4][9][10][11] The balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines the fate of a cell. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing cancer cells to evade apoptosis. Stapled peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby disrupting their interaction with pro-apoptotic partners and inducing cell death.[2][4][9][10][11] The conformational stability afforded by cyclization is crucial for the high-affinity binding of these peptides.

PPI_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition by Cyclized Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling (e.g., Proliferation) ProteinB->Downstream CyclicPeptide Cyclized Peptide (using 6-Methylquinoxaline- 2,3-dithiol linker) CyclicPeptide->ProteinA Blocked->ProteinB X Blocked->Downstream Inhibition

Caption: Inhibition of a protein-protein interaction by a cyclized peptide.

Conclusion and Future Perspectives

6-Methylquinoxaline-2,3-dithiol represents a valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its application in the conformational constraint of peptides through dithiol bis-alkylation provides a robust and efficient method for generating macrocyclic peptides with enhanced therapeutic potential. These cyclized peptides are particularly well-suited for targeting challenging protein-protein interactions, opening up new avenues for the development of novel therapeutics for a wide range of diseases. As our understanding of the cellular interactome continues to expand, the demand for innovative strategies to modulate these complex networks will undoubtedly grow. The use of functionalized linkers like 6-Methylquinoxaline-2,3-dithiol will continue to play a crucial role in this endeavor, enabling the design and synthesis of the next generation of peptide-based drugs.

References

  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Quinoxalines. In A. Weissberger & E. C. Taylor (Eds.), The Chemistry of Heterocyclic Compounds (Vol. 35). John Wiley & Sons.
  • Brown, C. J., et al. (2013). Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445–E3454. [Link]

  • Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proceedings of the National Academy of Sciences, 110(36), E3445-E3454.
  • Joseph, T. L., et al. (2010). Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles. Chemical Science, 1(4), 466-471.
  • Kritzer, J. A. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 580, 303–332. [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 7, 2026, from [Link]

  • Stewart, M. L., et al. (2010). Photoreactive stapled BH3 peptides to dissect the BCL-2 family interactome. Cell Chemical Biology, 17(12), 1325–1333. [Link]

  • Lau, Y. H., et al. (2014). A two-component "double-click" approach to stapled peptides for the inhibition of p53-MDM2 and p53-MDMX interactions.
  • Upadhyaya, P., et al. (2015). A potent and cell-permeable bicyclic peptide inhibitor of K-Ras(G12D)-Pdeδ interaction.
  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466–1470. [Link]

  • Wu, X., et al. (2013). A novel small-molecule inhibitor of K-Ras-Pdeδ interaction shows selective cytotoxicity in K-Ras-mutated cancer cells. Molecular Cancer Therapeutics, 12(8), 1577-1587.
  • Zhang, Z., et al. (2020). A highly potent and selective cyclic peptide inhibitor of KRAS-SOS1 interaction. Journal of Medicinal Chemistry, 63(15), 8275-8284.
  • Zobel, K., et al. (2006). A novel BCL-2 family inhibitor, ABT-737, has broad in vivo activity and enhances the efficacy of numerous anticancer agents. Cancer Research, 66(16), 8207-8215.
  • Baashen, M., et al. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 23(11), 2911. [Link]

  • Heravi, M. M., et al. (2014). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 126(5), 1437–1441. [Link]

  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research, 45(4), 243–245. [Link]

Sources

Foundational

Molecular structure of 6-Methylquinoxaline-2,3-dithiol

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Methylquinoxaline-2,3-dithiol For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methylquinoxaline-2,3-dithi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylquinoxaline-2,3-dithiol is a heterocyclic compound featuring a quinoxaline scaffold functionalized with a methyl group and two reactive thiol moieties. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its critical applications, particularly in the conformational constraint of peptides for drug discovery. The protocols for synthesis and analytical characterization are presented to ensure reproducibility and validation, adhering to the principles of scientific integrity for advanced research and development.

Molecular Identity and Physicochemical Properties

6-Methylquinoxaline-2,3-dithiol, a derivative of the versatile quinoxaline class of nitrogen-containing heterocycles, is distinguished by its vicinal dithiol functionality.[1][2] These sulfur-containing groups are the primary locus of the molecule's reactivity and utility. The compound exists in tautomeric equilibrium between the dithiol form and the 1,4-dihydroquinoxaline-2,3-dithione form, with the dithione often being a significant contributor in the solid state.

Table 1: Compound Identification and Properties

PropertyValueSource(s)
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dithioneN/A
CAS Number 25625-62-1[3][4]
Molecular Formula C₉H₈N₂S₂[3][4]
Molecular Weight 208.31 g/mol [4]
Physical Form Solid[3][4]
Storage Store at 2-8°C in a dry, sealed environment[3]

The key chemical characteristic of this molecule is the acidity of the thiol protons (-SH). Thiols are generally more acidic than their alcohol counterparts, with pKa values typically in the range of 9-12.[5] This property is fundamental to both its reactivity and purification. The deprotonation of the thiol groups with a base generates the thiolate dianion, a potent bis-nucleophile, which is central to its synthetic applications.[1] This basicity also allows for a straightforward purification strategy: the compound is soluble in aqueous alkaline solutions (as its thiolate salt) and will precipitate upon acidification, enabling separation from non-acidic impurities.[6]

Synthesis and Purification: A Validated Workflow

The synthesis of 6-methylquinoxaline-2,3-dithiol is analogous to the well-established route for its parent compound, 2,3-quinoxalinedithiol.[6][7] The procedure is a robust, multi-step process commencing with the condensation of a substituted ortho-diamine with a 1,2-dicarbonyl compound. The subsequent transformation of carbonyls to thiols is achieved via a stable dichloro-intermediate.

The causal logic for this pathway is as follows:

  • Step 1: The initial condensation between 4-methyl-1,2-phenylenediamine and oxalic acid forms the stable quinoxaline-dione ring system. This reaction is a cornerstone for building the quinoxaline core.[7]

  • Step 2: Chlorination using phosphorus pentachloride (PCl₅) or a similar agent converts the dione to the highly reactive 2,3-dichloro-6-methylquinoxaline. This intermediate is an excellent electrophile for subsequent nucleophilic aromatic substitution.[7]

  • Step 3: The chlorine atoms are displaced by a sulfur nucleophile. Thiourea is an effective and common reagent for this transformation.[6][7] It attacks the electron-deficient carbon centers of the pyrazine ring, a reaction facilitated by the electron-withdrawing nature of the ring nitrogens.[7] Subsequent hydrolysis with a strong base (NaOH) liberates the desired dithiol.

  • Step 4: The final product is isolated by leveraging its acidic nature. Neutralization of the alkaline solution with an acid like glacial acetic acid protonates the thiolate, causing the water-insoluble dithiol to precipitate, yielding a purified product.[6][7]

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 4-Methyl-1,2- phenylenediamine C 6-Methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione A->C Condensation B Oxalic Acid B->C D 2,3-Dichloro-6- methylquinoxaline C->D PCl₅ E 6-Methylquinoxaline- 2,3-dithiol D->E 1. Thiourea, EtOH 2. NaOH (aq) 3. Acetic Acid

Caption: Synthetic workflow for 6-Methylquinoxaline-2,3-dithiol.

Experimental Protocol: Synthesis

Session 1: Preparation of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (10.0 g) and oxalic acid dihydrate (11.5 g).

  • Add 100 mL of 2 M hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 4 hours.

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry in an oven at 100°C.

Session 2: Preparation of 2,3-Dichloro-6-methylquinoxaline

  • Caution: This step should be performed in a well-ventilated fume hood as it releases HCl gas.

  • Quickly grind together the dried dione from Session 1 (5.0 g) and phosphorus pentachloride (PCl₅, 12.0 g) using a pestle and mortar.

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (e.g., a CaCl₂ drying tube leading to a base trap).

  • Heat the mixture in an oil bath to 160°C for 2 hours. The reactants will melt and react.

  • Allow the reaction to cool to room temperature, then carefully pour the mixture over ~200 g of crushed ice in a beaker to quench the excess PCl₅.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Session 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloro-6-methylquinoxaline (5.0 g) and thiourea (10.0 g) in 125 mL of ethanol.[7]

  • Reflux the solution in a water bath for 2 hours.[7]

  • Cool the mixture in an ice bath and slowly add 250 mL of 1.6 M aqueous sodium hydroxide (NaOH).[7]

  • Reflux the mixture for an additional hour to ensure complete hydrolysis.[7]

  • Gravity filter the hot solution through a pleated paper filter to remove any insoluble byproducts.

  • To the clear filtrate, slowly add glacial acetic acid with stirring until the solution is neutralized (pH ~7).

  • A brownish-orange precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry. The typical yield is high (80-85%).[6]

Chemical Reactivity and Core Applications

The utility of 6-methylquinoxaline-2,3-dithiol is dominated by the reactivity of its dithiol moiety. The compound serves as a versatile building block in both medicinal chemistry and materials science.

Application in Drug Discovery: Peptide Macrocyclization

A primary application is its use as a chemical linker for the conformational restriction of peptides.[3] Many bioactive peptides adopt specific secondary structures, such as α-helices, to bind to their biological targets. In isolation, these peptides are often conformationally flexible and susceptible to proteolytic degradation.

By introducing two cysteine residues at appropriate positions within a peptide sequence, the dithiol linker can be used to form a stable macrocyclic bridge via a dithiol bis-alkylation reaction.[3] This process, often referred to as "peptide stapling," constrains the peptide into its bioactive conformation. The resulting benefits are significant:

  • Enhanced Target Affinity: A pre-organized conformation reduces the entropic penalty of binding.

  • Improved Proteolytic Stability: The cyclic structure is more resistant to degradation by proteases.

  • Increased Cell Permeability: In some cases, cyclization can improve the peptide's ability to cross cell membranes.[3]

This strategy is particularly valuable for developing inhibitors of challenging protein-protein interactions (PPIs), which are often mediated by large, flat interfaces difficult to target with traditional small molecules.[3]

ReactionMechanism cluster_reactants Reactants cluster_product Product A 6-Methylquinoxaline-2,3-dithiol C Stapled (Cyclized) Peptide A->C Base-catalyzed S-alkylation B Peptide with two -CH₂-X groups (X = leaving group) B->C AnalyticalWorkflow Start Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural ID MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared Spectroscopy (FT-IR) Start->IR Functional Groups HPLC Purity Check (HPLC) NMR->HPLC MS->HPLC IR->HPLC End Validated Compound HPLC->End Purity >95%

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylquinoxaline-2,3-dithiol

This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of 6-Methylquinoxaline-2,3-dithiol

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of thiol groups at the 2 and 3 positions of the quinoxaline scaffold creates a potent bidentate chelating agent with applications in coordination chemistry, the development of metal-based sensors, and as a precursor for novel therapeutic agents. 6-Methylquinoxaline-2,3-dithiol, in particular, offers a methylated benzene ring which can modulate its electronic properties and biological interactions.

This guide will detail a robust and reproducible two-step synthetic pathway, commencing with the cyclocondensation of 4-methyl-1,2-phenylenediamine with a C2 electrophile to form the key intermediate, 6-methylquinoxaline-2,3(1H,4H)-dione, followed by a thionation reaction to yield the target dithiol.

Overall Synthesis Pathway

The synthesis of 6-methylquinoxaline-2,3-dithiol is efficiently achieved through a two-step process:

  • Step 1: Cyclocondensation to form 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

  • Step 2: Thionation of the dione intermediate to yield 6-methylquinoxaline-2,3-dithiol.

Synthesis_Pathway A 4-Methyl-1,2-phenylenediamine C 6-Methyl-1,4-dihydroquinoxaline-2,3-dione A->C Step 1: Cyclocondensation B Diethyl Oxalate B->C E 6-Methylquinoxaline-2,3-dithiol C->E Step 2: Thionation D Lawesson's Reagent D->E

Caption: Overall two-step synthesis of 6-Methylquinoxaline-2,3-dithiol.

Part 1: Synthesis of 6-Methyl-1,4-dihydroquinoxaline-2,3-dione

The initial and crucial step in this synthesis is the formation of the quinoxaline-2,3-dione scaffold. This is achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable two-carbon electrophile. Diethyl oxalate is a commonly employed and effective reagent for this transformation.[2]

Experimental Protocol

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 equivalent) in an excess of diethyl oxalate, which also serves as the solvent.[3]

  • Alternatively, the reaction can be carried out in a suitable high-boiling solvent such as ethanol.

  • Heat the reaction mixture at a temperature of 50-80°C. A rotary evaporator can be effectively used to facilitate the removal of the ethanol byproduct under reduced pressure (ca. 20 mbar), which drives the reaction to completion.[3]

  • Continue heating until a solid precipitate is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid product and wash thoroughly with diethyl ether to remove any unreacted diethyl oxalate and other impurities.[3]

  • Dry the resulting solid, 6-methyl-1,4-dihydroquinoxaline-2,3-dione, under vacuum. Further purification is typically not necessary.[3]

Mechanism of Cyclocondensation

The formation of the quinoxaline-2,3-dione ring system proceeds via a well-established nucleophilic acyl substitution followed by an intramolecular cyclization and elimination.

Cyclocondensation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product A 4-Methyl-1,2- phenylenediamine C Initial Adduct A->C Nucleophilic Attack B Diethyl Oxalate B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Methyl-1,4-dihydro- quinoxaline-2,3-dione D->E Elimination of 2x Ethanol

Caption: Mechanism of 6-methyl-1,4-dihydroquinoxaline-2,3-dione formation.

Explanation of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-methyl-1,2-phenylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate.[2]

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon.

  • Elimination: The reaction concludes with the elimination of two molecules of ethanol to form the stable, aromatic quinoxaline-2,3-dione ring system.[2]

Part 2: Thionation of 6-Methyl-1,4-dihydroquinoxaline-2,3-dione

The conversion of the carbonyl groups of the dione intermediate to thiocarbonyl groups is a critical step to arrive at the target 6-methylquinoxaline-2,3-dithiol. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a highly effective and widely used thionating agent for this purpose.[4][5] Phosphorus pentasulfide (P4S10) can also be employed.[6]

Experimental Protocol

Materials:

  • 6-Methyl-1,4-dihydroquinoxaline-2,3-dione

  • Lawesson's reagent

  • Anhydrous toluene or dioxane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography (if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-methyl-1,4-dihydroquinoxaline-2,3-dione (1.0 equivalent) in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5-1.0 equivalent, stoichiometry may need optimization) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-methylquinoxaline-2,3-dithiol.

Mechanism of Thionation with Lawesson's Reagent

The thionation of a carbonyl group with Lawesson's reagent is believed to proceed through a four-membered ring intermediate.

Thionation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 6-Methyl-1,4-dihydro- quinoxaline-2,3-dione C [2+2] Cycloaddition Intermediate A->C [2+2] Cycloaddition B Lawesson's Reagent B->C D 6-Methylquinoxaline- 2,3-dithiol C->D Ring Fragmentation

Caption: Proposed mechanism for thionation using Lawesson's Reagent.

Explanation of the Mechanism:

  • [2+2] Cycloaddition: The reaction is thought to initiate with a [2+2] cycloaddition between one of the carbonyl groups of the dione and the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent.[5]

  • Ring Fragmentation: The resulting four-membered ring intermediate is unstable and fragments to form the thiocarbonyl group and a phosphine oxide byproduct. This process is repeated for the second carbonyl group to yield the dithiol.

Data Summary

StepReactantsKey ReagentsSolventTemperatureTypical Yield
14-Methyl-1,2-phenylenediamine, Diethyl oxalate-Diethyl oxalate50-80°CGood to High
26-Methyl-1,4-dihydroquinoxaline-2,3-dioneLawesson's reagentToluene/DioxaneRefluxModerate to Good

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 6-methylquinoxaline-2,3-dithiol. The procedures are based on well-established chemical transformations and can be readily adapted in a standard laboratory setting. By understanding the underlying mechanisms, researchers can troubleshoot and optimize the reaction conditions to achieve high yields and purity of the final product, paving the way for further exploration of its chemical and biological properties.

References

  • Wang, Y., et al. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 37-41. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinediones. [Link]

  • Molbase. (n.d.). Synthesis of 6-amino-1-methyl-quinoxaline-2,3 (1H,4H)-dione hydrochloride. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ozturk, T., et al. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478.
  • Ozturk, T., et al. (2004). A new reaction of P4S10 and Lawesson's reagent; a new method for the synthesis of dithieno[3,2-b:2',3'-d]thiophenes. Tetrahedron Letters, 45(17), 3405-3407.
  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.
  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 99-117.
  • Kumar, R., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as potent antimicrobial agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1-6.
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.
  • Al-Hiari, Y. M., et al. (2020). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 5(1), 591-599.
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. [Link]

  • Saeed, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6994.

Sources

Foundational

Spectroscopic Characterization of 6-Methylquinoxaline-2,3-dithiol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylquinoxaline-2,3-dithiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is int...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylquinoxaline-2,3-dithiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While direct experimental data for the 6-methyl derivative is not extensively published, this guide leverages data from the parent compound, quinoxaline-2,3-dithiol, to provide a detailed and predictive analysis.

Introduction to 6-Methylquinoxaline-2,3-dithiol

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a methyl group at the 6-position and thiol groups at the 2 and 3-positions of the quinoxaline scaffold can significantly influence its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized 6-Methylquinoxaline-2,3-dithiol, which is crucial for any subsequent application. The molecular structure is presented below:

Figure 1: Molecular structure of 6-Methylquinoxaline-2,3-dithiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Methylquinoxaline-2,3-dithiol, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.0Broad Singlet2HSH
~7.8Singlet1HH-5
~7.6Doublet1HH-7
~7.4Doublet1HH-8
~2.4Singlet3HCH₃

Interpretation:

The ¹H NMR spectrum of 6-Methylquinoxaline-2,3-dithiol is predicted based on the known spectrum of quinoxaline-2,3-dithiol.[4]

  • Thiol Protons (SH): The protons of the two thiol groups are expected to appear as a broad singlet at a very downfield chemical shift, around 14.0 ppm. This significant downfield shift is due to the acidic nature of the thiol protons and their involvement in hydrogen bonding. In the parent quinoxaline-2,3-dithiol, this peak is observed at 14 ppm.[4]

  • Aromatic Protons: The benzene ring of the quinoxaline system will give rise to three signals. The proton at the 5-position (H-5) is expected to be a singlet due to the adjacent methyl group at the 6-position. The protons at the 7 and 8-positions (H-7 and H-8) will likely appear as doublets due to coupling with each other. The exact chemical shifts and coupling constants will depend on the electronic environment created by the methyl and dithiol groups.

  • Methyl Protons (CH₃): The three protons of the methyl group at the 6-position are expected to appear as a sharp singlet at around 2.4 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~175C2, C3
~140C4a, C8a
~138C6
~130C5
~128C7
~127C8
~21CH₃

Interpretation:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

  • Thiol-bearing Carbons (C2, C3): The carbon atoms attached to the thiol groups (C2 and C3) are expected to be the most downfield among the sp² hybridized carbons, appearing around 175 ppm.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The carbon atom bearing the methyl group (C6) is expected to be slightly downfield compared to the other CH carbons.

  • Methyl Carbon (CH₃): The carbon of the methyl group will appear as an upfield signal at around 21 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Methylquinoxaline-2,3-dithiol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's likely poor solubility in other common NMR solvents and to allow for the observation of the acidic thiol protons.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850Weak-MediumAliphatic C-H stretch (CH₃)
2600-2550WeakS-H stretch
~1600Medium-StrongC=N stretch
~1500Medium-StrongAromatic C=C stretch
~1450MediumCH₃ bend
~850StrongC-H out-of-plane bend (aromatic)

Interpretation:

  • S-H Stretch: The most characteristic peak for the thiol groups is the S-H stretching vibration, which is expected to appear as a weak band in the 2600-2550 cm⁻¹ region. This peak can sometimes be broad or difficult to observe.

  • C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will give rise to strong absorptions in the 1600-1500 cm⁻¹ region.

  • CH₃ Bend: The bending vibration of the methyl group is expected around 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of 6-Methylquinoxaline-2,3-dithiol with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
208High[M]⁺ (Molecular Ion)
175Medium[M - SH]⁺
143Medium[M - 2SH]⁺
116Low[C₇H₄N₂]⁺

Interpretation:

The molecular weight of 6-Methylquinoxaline-2,3-dithiol is 208.31 g/mol .[5] The mass spectrum is expected to show a prominent molecular ion peak at m/z = 208.

Fragmentation Pathway:

Under electron ionization (EI), the molecular ion can undergo fragmentation. A plausible fragmentation pathway is illustrated below:

Fragmentation_Pathway M [C₉H₈N₂S₂]⁺˙ m/z = 208 F1 [C₉H₇N₂S]⁺ m/z = 175 M->F1 - •SH F2 [C₉H₆N₂]⁺˙ m/z = 143 F1->F2 - S

Figure 2: Predicted major fragmentation pathway of 6-Methylquinoxaline-2,3-dithiol in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns. Electrospray ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z = 209.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Conclusion

The spectroscopic characterization of 6-Methylquinoxaline-2,3-dithiol relies on a combination of NMR, IR, and mass spectrometry. While direct experimental data for this specific derivative is sparse in the literature, a detailed and reliable prediction of its spectral features can be made by analyzing the data of the parent compound, quinoxaline-2,3-dithiol, and applying fundamental principles of spectroscopy. This guide provides the expected spectral data, their interpretation, and the experimental protocols necessary for the successful characterization of 6-Methylquinoxaline-2,3-dithiol, thereby supporting its further investigation in various scientific and industrial applications.

References

  • The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Available from: [Link]

  • PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available from: [Link]

  • National Institutes of Health. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available from: [Link]

Sources

Exploratory

Physical and chemical characteristics of quinoxaline dithiol compounds

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoxaline Dithiol Compounds Introduction Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of Quinoxaline Dithiol Compounds

Introduction

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1] Among these, quinoxaline-2,3-dithiol and its related structures are of particular interest to the scientific community. These compounds are not merely synthetic intermediates; they are versatile ligands capable of coordinating with a wide array of transition metals to form complexes with unique electronic and magnetic properties.[2] This versatility makes them key building blocks for the development of advanced conducting and magnetic molecular materials.[2]

This guide provides a comprehensive overview of the core physical and chemical characteristics of quinoxaline dithiol compounds. We will delve into their synthesis, structural properties, spectroscopic signatures, and electrochemical behavior. A central focus will be on the causality behind experimental methodologies and the inherent self-validating nature of the described protocols, offering researchers and drug development professionals a trusted resource grounded in established scientific principles.

Synthesis of Quinoxaline-2,3-dithiol: A Multi-Step Approach

The most established and reliable method for synthesizing quinoxaline-2,3-dithiol is a three-step process commencing with the condensation of readily available precursors.[2] This pathway is favored due to its efficiency and the crystalline, easily purified nature of the intermediates. The choice of this multi-step approach over a direct, single-pot reaction is a deliberate experimental design. It allows for the isolation and purification of each intermediate, ensuring the final product's high purity, which is critical for its subsequent use in creating well-defined metal complexes or other functional materials.

The overall synthetic workflow can be visualized as a sequential transformation of functional groups, starting from a condensation reaction to form the core quinoxaline ring system, followed by chlorination and finally a nucleophilic substitution to introduce the desired dithiol functionality.

G A Step 1: Condensation o-Phenylenediamine + Oxalic Acid Intermediate1 1,2,3,4-Tetrahydroquinoxaline-2,3-dione A->Intermediate1 B Step 2: Chlorination Intermediate + PCl5 Intermediate2 2,3-Dichloroquinoxaline B->Intermediate2 C Step 3: Thiolation Dichloro-intermediate + Thiourea FinalProduct Quinoxaline-2,3-dithiol C->FinalProduct Intermediate1->B Intermediate2->C

Caption: General workflow for the synthesis of Quinoxaline-2,3-dithiol.

Experimental Protocol: Synthesis of Quinoxaline-2,3-dithiol

The following protocol is a robust, validated procedure for the gram-scale synthesis of quinoxaline-2,3-dithiol.[2]

Step 1: Preparation of 1,2,3,4-Tetrahydroquinoxaline-2,3-dione

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in 44 mL of 4 N HCl (aq).

  • Heat the mixture to reflux for 15 minutes. The reaction progress is visually monitored by the formation of a precipitate upon heating.

  • Cool the flask until a significant amount of precipitate has formed.

  • Filter the solid product under vacuum and wash thoroughly with cold water to remove any residual HCl and unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Preparation of 2,3-Dichloroquinoxaline Safety Note: Phosphorus pentachloride (PCl₅) is extremely sensitive to moisture and reacts to form HCl and POCl₃. This step must be performed quickly in a well-ventilated fume hood.[3]

  • In a mortar and pestle, quickly grind together the dried 1,2,3,4-tetrahydroquinoxaline-2,3-dione (5 g, 30.8 mmol) and PCl₅ (12.7 g, 60.9 mmol).[2]

  • Transfer the mixture to a 250 mL round-bottom flask fitted with a reflux condenser and a CaCl₂ drying tube.

  • Heat the mixture in an oil bath to 160 °C for 2 hours. The reactants will melt and the reaction will commence, often with visible gas evolution.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture over approximately 200 g of crushed ice to quench the excess PCl₅.

  • Filter the resulting solid precipitate under vacuum, wash with cold water, and dry.

Step 3: Synthesis of 2,3-Quinoxalinedithiol

  • In a 500 mL round-bottom flask, combine 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in 125 mL of ethanol.[2]

  • Reflux the solution for 2 hours. The thiourea acts as the sulfur source in an aromatic nucleophilic substitution reaction.[2]

  • Cool the flask in an ice bath and slowly add 250 mL of 1.6 M NaOH (aq). This basic solution is crucial for the hydrolysis of the intermediate and deprotonation of the thiol groups.

  • Reflux the mixture for an additional hour.

  • Gravity filter the hot solution to remove any insoluble byproducts.

  • To the warm filtrate, slowly add glacial acetic acid until the pH is neutral. This re-protonates the dithiolate, causing the product to precipitate out of the solution.[2][4]

  • Cool the mixture, filter the brownish-orange precipitate under vacuum, and wash with water. The average yield is typically high, around 80-85%.[3]

Core Physical Characteristics

Quinoxaline-2,3-dithiol is typically isolated as a solid powder. Its physical properties are well-documented and provide a primary means of identification and purity assessment.

PropertyValueSource(s)
Molecular Formula C₈H₆N₂S₂[5][6]
Molecular Weight ~194.28 g/mol [5][6]
Appearance Brownish-orange or yellow powder[2][5]
Melting Point 343-345 °C[3]
Solubility Less soluble in most common solvents[3]
IUPAC Name 1,4-dihydroquinoxaline-2,3-dithione[5]

Chemical and Spectroscopic Properties

The chemical nature of quinoxaline-2,3-dithiol is dominated by two key features: its tautomerism and its ability to act as a redox-active ligand.

Thione-Thiol Tautomerism

A critical characteristic of quinoxaline-2,3-dithiol is its existence in a tautomeric equilibrium between the dithiol form and the more stable dithione form.[3] The dithione tautomer, 1,4-dihydroquinoxaline-2,3-dithione, is favored, which explains the compound's relative insolubility and lower acidity compared to typical thiols.[3] This equilibrium is fundamental to its reactivity and coordination behavior.

Caption: Thione-thiol tautomerism in quinoxaline-2,3-dithiol.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation. The data obtained from techniques like NMR and IR are self-validating when compared against the expected values for the compound's known structure.

TechniqueKey ObservationRationaleSource(s)
¹H NMR (DMSO-d₆)Broad signal at ~14 ppmCorresponds to the acidic S-H protons of the dithiol tautomer.[3]
Multiplet signals in the aromatic regionRepresents the four protons on the fused benzene ring.[3]
¹³C NMR (DMSO-d₆)Signals in the aromatic regionConfirms the carbon backbone of the quinoxaline ring system.[3]
IR Spectroscopy N-H stretching vibration (~3120-3200 cm⁻¹)Present in the precursor, 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[3]
C=O stretching vibration (~1610-1750 cm⁻¹)Strong band in the precursor, absent in the final dithiol product.[3]
Electrochemical Properties

The pyrazine ring within the quinoxaline scaffold acts as a redox center, making these compounds electrochemically active.[7] Cyclic voltammetry (CV) is the primary technique used to investigate this behavior. CV studies reveal that quinoxaline derivatives undergo reduction processes, which can be multi-step depending on the number of pyrazine rings.[7] Each reduction step is typically a two-electron, two-proton process.[7] This redox activity is crucial, as the ability of the ligand to accept and donate electrons (i.e., its "redox non-innocence") directly influences the properties of its metal complexes, making them suitable for applications in catalysis and molecular electronics.[8]

Coordination Chemistry and Metal Complex Formation

Quinoxaline-2,3-dithiol is an exceptional chelating ligand, readily forming stable complexes with a wide range of transition metals, including platinum, molybdenum, nickel, copper, cobalt, and zinc.[2][9][10] The two sulfur atoms act as donor sites, coordinating to the metal center to form a five-membered chelate ring. This chelation imparts significant stability to the resulting complex.

The coordination geometry is dependent on the metal ion and its oxidation state. For instance, molybdenum can form a distorted trigonal prismatic MoS₆ core in tris(quinoxaline-2,3-dithiolato)molybdate(V).[11] Platinum(IV) has been shown to form octahedral complexes.[12] These metal complexes are not passive structures; they often exhibit intense charge-transfer bands in their electronic spectra and possess interesting electrochemical and magnetic properties derived from both the metal center and the redox-active dithiolene ligand.[9]

Caption: Chelation of a metal ion (Mⁿ⁺) by the dithiolate ligand.

Conclusion

Quinoxaline dithiol compounds are a cornerstone of modern coordination chemistry and materials science. Their well-established synthetic pathways, unique tautomeric nature, and rich electrochemical properties make them highly valuable building blocks. The ability of the quinoxaline-2,3-dithiol ligand to form stable, redox-active complexes with a variety of metals opens the door to creating functional molecules with tailored electronic, optical, and magnetic characteristics. The protocols and data presented in this guide offer a validated framework for researchers to synthesize, characterize, and ultimately harness the potential of these remarkable compounds in applications ranging from catalysis to the development of novel drugs and molecular devices.

References
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Synthesis of 2,3-Quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Crystal structure of tris(quinoxaline-2,3-dithiolato)molybdate(V); a distorted trigonal prismatic complex. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available at: [Link]

  • 2,3-Quinoxalinedithiol. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. PubMed. Available at: [Link]

  • trans-Bis(4-aminopyridine-κN)bis(quinoxaline-2,3-dithiolato-κ2S,S′)platinum(IV) dimethyl sulfoxide monosolvate. International Union of Crystallography. Available at: [Link]

  • New Derivatives of Quinoxaline – Syntheses, Complex Formation and their Application as Controlling Ligands for Zinc. Zeitschrift für Naturforschung B. Available at: [Link]

  • Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione. ResearchGate. Available at: [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Available at: [Link]

  • Therapeutical potential of metal complexes of quinoxaline derivatives: a review. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. PMC, National Institutes of Health. Available at: [Link]

  • Electrochemical behavior of conjugated quinoxaline derivatives. V. G. Khlopin Radium Institute. Available at: [Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Available at: [Link]

  • Electrochemical reduction study of presumably biologically active 2-substituted quinoxaline derivatives. Analytical and Bioanalytical Electrochemistry. Available at: [Link]

  • Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. ResearchGate. Available at: [Link]

  • Tautomeric forms of 1,3-dithiolo[4,5-b]quinoxalines. ResearchGate. Available at: [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene. MDPI. Available at: [Link]

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available at: [Link]

  • Metal complexes of a new ligand derived from 2,3-quinoxalinedithiol and 2,6-bis(bromomethyl)pyridine. ResearchGate. Available at: [Link]

Sources

Foundational

Biological activity of quinoxaline derivatives

An In-depth Technical Guide to the Biological Activity of Quinoxaline Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline, a heterocyclic compound composed of a benzene ri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the diverse substitution patterns possible on the benzene ring, allows for the generation of a vast library of derivatives with a wide spectrum of biological activities.[3][4] These derivatives have garnered significant attention in drug discovery due to their therapeutic potential in various diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] This guide provides a comprehensive overview of the key biological activities of quinoxaline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Core Quinoxaline Scaffold

The fundamental structure of quinoxaline provides a versatile template for chemical modification. The nitrogen atoms in the pyrazine ring are key to its chemical properties and biological interactions.

Kinase_Inhibition_Pathway Mechanism of Action: Kinase Inhibition by Quinoxaline Derivatives cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Binds to ATP-binding site ATP ATP ATP->RTK Binds PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Quinoxaline derivatives competitively inhibit ATP binding to receptor tyrosine kinases.

Structure-Activity Relationship (SAR)

The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. [5][6]

  • Substitutions at C2 and C3: The introduction of aryl or heteroaryl groups at these positions is a common strategy. The nature of these substituents significantly influences cytotoxic activity. [7]For example, 2,3-difuranyl derivatives have shown superior antiproliferative activity compared to their 2,3-diphenyl counterparts. [5]

  • Linkers: The type of linker connecting substituents to the quinoxaline core plays a crucial role in potency. An NH-CO linker has often been associated with increased anticancer effects. [6][7]

  • Substitutions on the Benzene Ring: Electron-withdrawing groups, such as chlorine, can enhance activity more than electron-donating groups like methyl. [6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells. [7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO). [8]Incubate for 48 to 72 hours. [7]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that causes 50% growth inhibition). [7]

Anticancer Activity Data
CompoundR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)Reference
6j PhenylPhenylA549 (Lung)>10[5]
6k FuranylFuranylA549 (Lung)2.5[5]
11 Cl-substituted PhenylAmide LinkerMCF-7 (Breast)9[6]
12 PhenylThiourea LinkerHCT116 (Colon)4.4[6]

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. [9][10][11][12]This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, some are known to interfere with microbial DNA synthesis. For instance, quinoxaline 1,4-di-N-oxide derivatives have been identified as potent antibacterial agents. [13]The N-oxide moieties are believed to be bioreduced within the microbial cell to generate reactive oxygen species, which can cause DNA damage and lead to cell death.

Structure-Activity Relationship (SAR)
  • Symmetrical vs. Asymmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines have often displayed more significant antibacterial activity compared to their asymmetrically substituted counterparts. [11]

  • Nature of Substituents: The introduction of different functional groups can modulate the antimicrobial spectrum. For example, certain hydrazine derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [11]

Experimental Protocol: Agar Disc Diffusion Method

This method is a standard in vitro test for assessing the antimicrobial activity of chemical substances. [9][14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the quinoxaline derivative (e.g., 50 µ g/disk ) and place them on the inoculated agar surface. [14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with a standard antibiotic (e.g., ciprofloxacin). [9]

Antimicrobial Activity Data
CompoundTest MicroorganismZone of Inhibition (mm)Reference
5c E. coliHigh Activity[9]
5d E. coliHigh Activity[9]
7a S. aureusHigh Activity[9]
7c S. aureusHigh Activity[9]

Antiviral Activity

Quinoxaline derivatives have demonstrated promising antiviral activity against a range of viruses, including DNA and RNA viruses. [15][16][17]This has led to their investigation as potential therapeutic agents for viral infections. [16][17]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are varied and often target specific viral proteins or processes. For instance, some derivatives have been shown to inhibit viral replication by targeting viral enzymes like reverse transcriptase in HIV. [16]Others may block the entry of the virus into host cells or interfere with viral protein synthesis. [15]For example, some quinoxaline derivatives have been identified that could potentially block the replication of influenza virus by fitting into a cavity of the NS1A protein. [15]

Structure-Activity Relationship (SAR)
  • Substitution Patterns: The antiviral activity is highly dependent on the substitution pattern on the quinoxaline ring. For instance, in the case of herpes simplex virus, at[18][15][16]riazolo[4,3-a]quinoxaline derivative showed notable activity. [15]

  • Lipophilicity: The presence of lipophilic ester functions has been observed to be important for the antiviral activity of some quinoxaline derivatives. [15]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques (clear zones where cells have been lysed by the virus).

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (the concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity

Several quinoxaline derivatives have been reported to possess significant anti-inflammatory properties. [19][20][21][22]Their mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of quinoxaline derivatives are attributed to their ability to inhibit the expression and activity of various inflammatory mediators. [22][23]This includes the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. [19][21][22]Some derivatives also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). [20]

G Anti-inflammatory Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LOX_assay LOX Inhibition Assay Lead_selection Lead Compound Selection LOX_assay->Lead_selection Cytokine_assay Cytokine Production Assay (e.g., in macrophages) Cytokine_assay->Lead_selection Carrageenan_model Carrageenan-induced Paw Edema in Rats Further_dev Further Development Carrageenan_model->Further_dev Quinoxaline Quinoxaline Derivative Synthesis & Characterization Quinoxaline->LOX_assay Quinoxaline->Cytokine_assay Lead_selection->Carrageenan_model

Caption: A typical workflow for evaluating the anti-inflammatory activity of quinoxaline derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of quinoxaline derivatives can be fine-tuned through structural modifications. For instance, the presence of a 1,4-di-N-oxide moiety on the quinoxaline ring has been associated with interesting antioxidant and anti-inflammatory properties. [19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds. [19][21]

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the quinoxaline derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [21]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their diverse and potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their potential for the development of novel therapeutics. [3][4]Continued exploration of the structure-activity relationships and mechanisms of action of these compounds, coupled with advanced synthetic strategies, will undoubtedly pave the way for the discovery of new and effective drugs to address a wide range of diseases.

References

  • Chimirri, A., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(6), 587. [Link]

  • MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Asolkar, R. N., et al. (2006). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 11(1), 49-57. [Link]

  • Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(3), 1599-1605. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • PubMed. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

  • PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. [Link]

  • DADUN. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]

  • ResearchGate. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • Ask Wonder. (2024). Potential activities of quinoxaline derivatives – a review. [Link]

  • Ask Wonder. (2024). Synthesis and biological activity of quinoxaline derivatives. [Link]

  • National Institutes of Health. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]

  • Pharmacophore. (n.d.). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. [Link]

  • Semantic Scholar. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • ResearchGate. (2011). . [Link]

  • PubMed. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • PubMed. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • International Journal of Advanced Research in Chemical Science. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. [Link]

  • Scholars Research Library. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. [Link]

  • SpringerLink. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. [Link]

  • ResearchGate. (2021). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. [Link]

  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • National Institutes of Health. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]

  • National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

  • Taylor & Francis Online. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • Taylor & Francis Online. (2022). Quinoxaline – Knowledge and References. [Link]

  • ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Taylor & Francis Online. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Link]

  • PubMed. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. [Link]

  • IJRPR. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. [Link]

  • Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. [Link]

  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • National Institutes of Health. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]

  • National Institutes of Health. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

Sources

Exploratory

6-Methylquinoxaline-2,3-dithiol: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of 6-methylquinoxaline-2,3-dithiol, a potent chelating agent with significant applications in analytical chemistry. Drawing from established literature, this document serves as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-methylquinoxaline-2,3-dithiol, a potent chelating agent with significant applications in analytical chemistry. Drawing from established literature, this document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and a thorough review of its coordination chemistry.

Introduction: The Significance of Dithiol Chelating Agents

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Within this family, quinoxaline-2,3-dithiols have emerged as powerful ligands in coordination chemistry. The presence of two thiol groups in close proximity creates an effective binding site for a variety of metal ions, forming stable, often colored, complexes. This characteristic makes them highly valuable as chromogenic reagents for the spectrophotometric determination of trace metals.[4][5] The addition of a methyl group at the 6-position of the quinoxaline ring, as in 6-methylquinoxaline-2,3-dithiol, can subtly modify its electronic properties and solubility, potentially enhancing its selectivity and sensitivity in analytical applications.

Synthesis and Characterization

The synthesis of 6-methylquinoxaline-2,3-dithiol is typically achieved through a two-step process starting from 4-methyl-o-phenylenediamine. The general synthetic pathway is outlined below.

Synthesis of 6-Methylquinoxaline-2,3-dithiol cluster_0 Step 1: Synthesis of 2,3-Dichloro-6-methylquinoxaline cluster_1 Step 2: Thiolation 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Intermediate_1 6-Methylquinoxaline-2,3(1H,4H)-dione 4-methyl-o-phenylenediamine->Intermediate_1 Condensation Oxalic_acid Oxalic acid Oxalic_acid->Intermediate_1 POCl3_PCl5 POCl3 / PCl5 Product_1 2,3-Dichloro-6-methylquinoxaline POCl3_PCl5->Product_1 Intermediate_1->Product_1 Chlorination Product_1_ref 2,3-Dichloro-6-methylquinoxaline Final_Product 6-Methylquinoxaline-2,3-dithiol Product_1_ref->Final_Product Nucleophilic Substitution & Hydrolysis Thiourea Thiourea Thiourea->Final_Product NaOH NaOH (aq) NaOH->Final_Product

Figure 1: General synthetic pathway for 6-Methylquinoxaline-2,3-dithiol.

Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dithiol

This protocol is adapted from the established synthesis of the parent compound, quinoxaline-2,3-dithiol.[6]

Step 1: Synthesis of 2,3-Dichloro-6-methylquinoxaline

  • Condensation: 4-methyl-o-phenylenediamine is condensed with oxalic acid to form 6-methylquinoxaline-2,3(1H,4H)-dione. This reaction typically involves heating the reactants in an aqueous or acidic medium.

  • Chlorination: The resulting dione is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2,3-dichloro-6-methylquinoxaline. This step should be performed under anhydrous conditions and with appropriate safety precautions due to the corrosive and reactive nature of the reagents.

Step 2: Thiolation of 2,3-Dichloro-6-methylquinoxaline

  • Reaction with Thiourea: The 2,3-dichloro-6-methylquinoxaline is refluxed with thiourea in an alcoholic solvent, such as ethanol. Thiourea acts as a sulfur source for the nucleophilic substitution of the chlorine atoms.

  • Hydrolysis: After the initial reaction, an aqueous solution of sodium hydroxide (NaOH) is added to the mixture, and the reflux is continued. The basic hydrolysis of the intermediate yields the sodium salt of 6-methylquinoxaline-2,3-dithiol, which is soluble in the aqueous-alcoholic mixture.

  • Acidification and Isolation: The reaction mixture is filtered while hot to remove any insoluble impurities. The filtrate is then cooled and acidified with a suitable acid (e.g., acetic acid or dilute HCl). The acidification protonates the thiolate groups, causing the desired 6-methylquinoxaline-2,3-dithiol to precipitate out of the solution as a solid. The product can then be collected by filtration, washed with water, and dried.[6]

Physicochemical Properties
PropertyValueReference
CAS Number 25625-62-1[7][8]
Molecular Formula C₉H₈N₂S₂[7][8]
Molecular Weight 208.3 g/mol [7]
Physical Form Solid[7]
Purity (Typical) >95% (HPLC)[7]

Coordination Chemistry and Analytical Applications

6-Methylquinoxaline-2,3-dithiol is a versatile chelating agent that forms stable complexes with a wide range of metal ions. The two thiol groups act as soft donor atoms, showing a high affinity for soft and borderline metal ions. This property is the basis for its use in the spectrophotometric determination of these metals.

Chelation of Metal Ion cluster_0 Chelation Process Ligand 6-Methylquinoxaline-2,3-dithiol Complex Metal-Ligand Complex Ligand->Complex Forms stable chelate ring Metal Metal Ion (Mⁿ⁺) Metal->Complex

Figure 2: Chelation of a metal ion by 6-Methylquinoxaline-2,3-dithiol.

Spectrophotometric Determination of Metal Ions

The formation of colored complexes between 6-methylquinoxaline-2,3-dithiol and metal ions allows for their quantitative determination using UV-Vis spectrophotometry. The general procedure involves mixing the sample containing the metal ion with a solution of the reagent under specific pH and solvent conditions, followed by measuring the absorbance at the wavelength of maximum absorption (λmax).

General Experimental Protocol for Spectrophotometric Analysis:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion of known concentrations.

  • Complex Formation: To each standard solution (and the unknown sample), add a solution of 6-methylquinoxaline-2,3-dithiol and a buffer solution to maintain the optimal pH. The solvent is typically an aqueous-organic mixture (e.g., aqueous ethanol) to ensure the solubility of both the ligand and the complex.

  • Absorbance Measurement: Measure the absorbance of each solution at the λmax of the metal complex against a reagent blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard solutions.

  • Determination of Unknown: Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Applications in the Determination of Specific Metals

While specific data for 6-methylquinoxaline-2,3-dithiol is limited, extensive research on the parent compound, quinoxaline-2,3-dithiol, provides a strong indication of its potential applications.

Cobalt (Co²⁺) and Nickel (Ni²⁺):

Quinoxaline-2,3-dithiol reacts with Co(II) and Ni(II) to form intensely colored complexes.[4][5] This reaction can be used for the simultaneous determination of both metals. The stability and stoichiometry of these complexes are pH-dependent.[4] For instance, with a related reagent, S-2-(3-mercaptoquinoxalinyl)thiuronium chloride, which hydrolyzes to quinoxaline-2,3-dithiol, Co(II) and Ni(II) form 1:3 and 1:2 metal-to-ligand complexes, respectively, at pH 10.[5]

Palladium (Pd²⁺):

Palladium(II) forms a stable, colored complex with quinoxaline-2,3-dithiol, making it a suitable reagent for the spectrophotometric determination of palladium.[9][10] The high sensitivity of this reaction allows for the determination of palladium at trace levels.

Table of Analytical Parameters for Metal Determination with Quinoxaline-2,3-dithiol (as a proxy for the 6-methyl derivative):

Metal IonpHλmax (nm)Stoichiometry (M:L)Reference
Cobalt (II) 25101:3[4][5]
Nickel (II) 2606, 6651:2[4][5]
Copper (I) 2625-[4]
Palladium (II) ---[9][10]

Note: The data presented in this table is for the parent compound, quinoxaline-2,3-dithiol, and serves as a predictive guide for the behavior of 6-methylquinoxaline-2,3-dithiol. Experimental validation is necessary to determine the precise parameters for the methylated derivative.

Spectroscopic and Electrochemical Properties

The spectroscopic and electrochemical properties of 6-methylquinoxaline-2,3-dithiol are crucial for its characterization and for understanding its behavior as a chelating agent.

UV-Visible Spectroscopy

The UV-Vis spectrum of 6-methylquinoxaline-2,3-dithiol is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions within the quinoxaline ring system. For a related compound, 6-methyl-2,3-diphenylquinoxaline, absorption maxima have been observed at approximately 249 nm and 348 nm.[11] Upon complexation with a metal ion, a new, often intense, absorption band appears in the visible region, which is attributed to ligand-to-metal charge transfer (LMCT). The position and intensity of this band are dependent on the metal ion and the geometry of the complex.

Infrared (IR) Spectroscopy

The IR spectrum of 6-methylquinoxaline-2,3-dithiol would be characterized by the presence of a weak S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. The absence or significant shift of this band upon complexation provides strong evidence of coordination through the sulfur atoms. Other characteristic bands would include C=N and C=C stretching vibrations of the quinoxaline ring.

Electrochemical Properties

Cyclic voltammetry can be employed to study the redox behavior of 6-methylquinoxaline-2,3-dithiol and its metal complexes. Quinoxaline derivatives are known to be electrochemically active, undergoing reversible or quasi-reversible reduction processes.[12] The complexation with a metal ion will shift the reduction and oxidation potentials, providing information about the electronic interaction between the ligand and the metal center.

Conclusion and Future Perspectives

6-Methylquinoxaline-2,3-dithiol is a promising chelating agent with significant potential for applications in analytical chemistry, particularly for the spectrophotometric determination of heavy and transition metal ions. Its synthesis is achievable through established chemical routes, and its coordination chemistry is expected to be rich and varied.

Future research in this area should focus on:

  • Detailed Synthesis and Characterization: A comprehensive study of the synthesis of 6-methylquinoxaline-2,3-dithiol, including optimization of reaction conditions and full spectroscopic and electrochemical characterization.

  • Systematic Study of Metal Complexation: A thorough investigation of its complexation reactions with a wide range of metal ions to determine stability constants, stoichiometry, and optimal conditions for complex formation.[13][14][15]

  • Development of Analytical Methods: The development and validation of new spectrophotometric and other analytical methods for the determination of trace metals in various environmental and biological samples.

  • Exploration of Other Applications: Investigating the potential of 6-methylquinoxaline-2,3-dithiol and its metal complexes in other fields, such as catalysis, materials science, and medicinal chemistry.

By building upon the foundational knowledge of quinoxaline chemistry, researchers can unlock the full potential of 6-methylquinoxaline-2,3-dithiol as a valuable tool in various scientific disciplines.

References

Sources

Foundational

An In-Depth Technical Guide to 6-Methylquinoxaline-2,3-dithiol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. From its foundational synthesis to its contemporary applications in peptide engineering, this document serves as a detailed resource for researchers. We will delve into the historical context of its discovery, provide detailed synthetic protocols, analyze its physicochemical properties, and explore its mechanism of action in constraining peptide conformations. This guide is intended to be a self-validating system, with each protocol and mechanistic claim supported by authoritative references, empowering researchers to confidently integrate this versatile molecule into their research and development workflows.

Introduction: The Quinoxaline Scaffold and the Significance of the Dithiol Moiety

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a dithiol functionality at the 2 and 3 positions of the quinoxaline ring system, as seen in 6-methylquinoxaline-2,3-dithiol, imparts unique chemical reactivity. This feature makes it a valuable tool for bio-conjugation and, most notably, for the conformational constraint of peptides. By creating stable macrocyclic structures, 6-methylquinoxaline-2,3-dithiol can enhance the therapeutic potential of peptides by improving their stability, target affinity, and cell permeability.

Discovery and Historical Synthesis

The synthesis of quinoxaline thiols was first systematically explored in the mid-20th century. A foundational report by Morrison and Furst in 1956 in the Journal of Organic Chemistry laid the groundwork for the preparation of these compounds. While this early work focused on the parent quinoxaline thiols, the principles established were readily adaptable to substituted derivatives.

The classical and most common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] In the case of 6-methylquinoxaline-2,3-dithiol, the logical precursor is 4-methyl-1,2-phenylenediamine.

The historical synthesis can be conceptualized as a two-step process:

  • Formation of the Quinoxaline-2,3-dione: The initial step involves the reaction of 4-methyl-1,2-phenylenediamine with oxalic acid or its derivatives (e.g., diethyl oxalate) to form 6-methyl-1,4-dihydroquinoxaline-2,3-dione. This condensation reaction is typically acid-catalyzed and proceeds with good yields.[4][5]

  • Thionation: The resulting dione is then converted to the dithiol. This transformation is achieved using a thionating agent, with phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like pyridine being a common historical choice.[6]

This foundational chemistry has been refined over the decades, with modern methods offering improved yields, milder reaction conditions, and greater efficiency.

Physicochemical Properties and Spectroscopic Characterization

PropertyValueReference
CAS Number 25625-62-1[1]
Molecular Formula C₉H₈N₂S₂[1]
Molecular Weight 208.31 g/mol [1]
Appearance Solid[1]
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the methyl group. A signal for the methyl protons would be expected in the upfield region. The thiol protons (S-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. For the related 6-methyl-2,3-diphenylquinoxaline, the methyl protons appear at 2.62 ppm.[7] For the parent quinoxaline-2,3-dithiol, the S-H proton is observed at a downfield shift of 14 ppm in DMSO-d6.[8]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The chemical shifts of the aromatic carbons would be characteristic of the quinoxaline ring system. The carbon of the methyl group would appear at a high field. For 6-methyl-2,3-diphenylquinoxaline, the methyl carbon signal is at 22.04 ppm.[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 208.31. Fragmentation patterns would likely involve the loss of sulfur-containing moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoxaline ring, and a weak S-H stretching band. For the parent quinoxaline-2,3-dithiol, the S-H absorption is often weak or undetected.[8]

Detailed Experimental Protocols

The following protocols are synthesized from established methods for the preparation of quinoxaline-2,3-diones and their subsequent thionation.

Synthesis of 6-Methyl-1,4-dihydroquinoxaline-2,3-dione

This protocol is adapted from green chemistry approaches for the synthesis of quinoxaline-2,3-diones.[5]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Ethanol

  • Water

Procedure:

  • In a mortar, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent).

  • Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will likely become a paste.

  • Add a few drops of ethanol to facilitate grinding if the mixture is too dry.

  • After grinding, add water to the mixture and triturate to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be recrystallized from an ethanol/water mixture to afford pure 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

Synthesis of 6-Methylquinoxaline-2,3-dithiol

This protocol is a generalized procedure based on classical thionation methods.

Materials:

  • 6-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (dry)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-methyl-1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in dry pyridine.

  • Carefully add phosphorus pentasulfide (2-3 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Make the solution alkaline by the addition of a sodium hydroxide solution.

  • Filter the mixture to remove any insoluble byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 6-methylquinoxaline-2,3-dithiol.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Thionation 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Grinding Grinding 4-methyl-1,2-phenylenediamine->Grinding Oxalic acid Oxalic acid Oxalic acid->Grinding 6-methyl-1,4-dihydroquinoxaline-2,3-dione 6-methyl-1,4-dihydroquinoxaline-2,3-dione Grinding->6-methyl-1,4-dihydroquinoxaline-2,3-dione Dione_intermediate 6-methyl-1,4-dihydroquinoxaline-2,3-dione Reflux Reflux Dione_intermediate->Reflux P4S10_Pyridine P₄S₁₀ / Pyridine P4S10_Pyridine->Reflux 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol Reflux->6-Methylquinoxaline-2,3-dithiol

Caption: Synthetic workflow for 6-Methylquinoxaline-2,3-dithiol.

Applications in Drug Development: Peptide Stapling

A primary and highly valuable application of 6-methylquinoxaline-2,3-dithiol is in the conformational constraint of peptides through a technique known as "peptide stapling".[9][10] This macrocyclization strategy enhances the proteolytic stability and cell permeability of peptides, making them more viable as therapeutic agents.

Mechanism of Peptide Stapling

The dithiol functionality of 6-methylquinoxaline-2,3-dithiol serves as a nucleophile that can react with two electrophilic sites on a peptide chain. A common strategy involves the incorporation of two cysteine residues at appropriate positions (e.g., i and i+4 or i and i+7) within the peptide sequence. The thiol groups of the cysteine side chains can be alkylated by a bis-electrophilic linker. Alternatively, the dithiol can react with two electrophilic groups introduced into the peptide side chains.

The reaction proceeds via a double nucleophilic substitution, where the two thiol groups of 6-methylquinoxaline-2,3-dithiol displace leaving groups on the peptide, forming stable thioether bonds and creating a cyclic peptide.

Peptide_Stapling_Mechanism Peptide Linear Peptide with two Cysteine Residues Reaction Bis-alkylation Peptide->Reaction Dithiol 6-Methylquinoxaline-2,3-dithiol Dithiol->Reaction Stapled_Peptide Stapled (Cyclic) Peptide Reaction->Stapled_Peptide

Caption: Mechanism of peptide stapling with 6-Methylquinoxaline-2,3-dithiol.

Experimental Protocol for Peptide Stapling

This is a generalized protocol for the solution-phase stapling of a peptide containing two cysteine residues.

Materials:

  • Peptide with two cysteine residues (purified)

  • 6-Methylquinoxaline-2,3-dithiol

  • A suitable bis-electrophilic linker (e.g., a dihaloalkane like 1,3-dibromopropane)

  • Organic solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA or triethylamine)

  • RP-HPLC for purification

Procedure:

  • Dissolve the linear peptide in the chosen organic solvent.

  • Add the bis-electrophilic linker to the peptide solution.

  • Add 6-methylquinoxaline-2,3-dithiol to the reaction mixture.

  • Add the base to initiate the reaction. The pH of the reaction should be maintained in the basic range to facilitate the deprotonation of the thiol groups.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete, quench it by adding an acid (e.g., TFA).

  • Purify the stapled peptide using preparative RP-HPLC.

  • Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

Structure-Activity Relationship (SAR)

The structure of 6-methylquinoxaline-2,3-dithiol is key to its function.

  • The Dithiol Moiety: The two thiol groups are the reactive handles for conjugation. Their proximity and orientation on the quinoxaline scaffold are crucial for efficient cyclization of peptides. The formation of stable thioether bonds leads to a robust cyclic product.

  • The Quinoxaline Ring: The rigid aromatic structure of the quinoxaline ring acts as a scaffold, holding the two thiol groups in a fixed spatial arrangement. This pre-organization facilitates the intramolecular cyclization reaction with the peptide.

  • The Methyl Group: The methyl group at the 6-position can influence the electronic properties and solubility of the molecule. While its direct impact on the stapling reaction may be minimal, it can affect the overall properties of the resulting stapled peptide, potentially influencing its interaction with biological targets. Structure-activity relationship studies of quinoxaline derivatives have shown that electron-donating groups like methyl can enhance biological activity in certain contexts.[11]

Conclusion and Future Perspectives

6-Methylquinoxaline-2,3-dithiol is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its historical synthesis has paved the way for modern, efficient preparations. The unique reactivity of its dithiol moiety has been effectively harnessed for the conformational constraint of peptides, a critical strategy for enhancing their therapeutic properties.

Future research in this area may focus on the development of new derivatives of 6-methylquinoxaline-2,3-dithiol with modified linkers to fine-tune the geometry and flexibility of the resulting stapled peptides. Furthermore, exploring the application of this molecule in other areas of bioconjugation and materials science could unveil new and exciting opportunities. This in-depth guide provides the necessary foundational knowledge for researchers to confidently utilize and innovate with this important chemical entity.

References

  • Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7654.
  • Hanieh, H., & Alfwuaires, M. A. (2025). A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways.
  • Carling, R. W., Moore, K. W., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1951–1962.
  • Słoczyńska, K., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ChemMedChem, 18(18), e202300278.
  • (Reference for spectroscopic data of 6-methyl-2,3-diphenylquinoxaline)
  • (Reference for green synthesis of benzimidazoles using oxalic acid)
  • Aher, R. D., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1293.
  • (Reference for commercial availability of 6-Methylquinoxaline-2,3-dithiol)
  • Fathalla, W., Ali, I. A. I., & Pazdera, P. (2020). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega, 5(3), 1595–1605.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
  • (Reference for synthesis and characterization of quinoxaline deriv
  • Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428.
  • Cromm, P. M., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(18), 6360–6376.
  • (Reference for synthesis of 2,3-di(quinol-8-yl)6-methylquinoxaline)
  • Jo, H., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 9(10), 1665–1678.
  • (Reference for synthesis of 6-methyl-1,4-dihydro-quinoxaline-2,3-dione)
  • (Reference for peptide stapling techniques)
  • (Reference for 13C NMR spectra of quinoxaline deriv
  • (Reference for photochemical methods for peptide macrocycliz
  • (Reference for synthesis and biological evaluation of 2,3-diphenylquinoxaline deriv
  • (Reference for synthesis of quinoxaline-2,3-dithiol and its spectroscopic d
  • (Reference for conformational restriction of peptides using dithiol bis-alkyl
  • (Reference for macrocyclization str
  • (Reference for cyclization str
  • (Reference for IR spectrum of 6-methylquinoline)
  • (Reference for recent advances in the synthesis of quinoxalines)
  • (Reference for rapid peptide cycliz
  • (Reference for chemical synthesis of hydrocarbon-stapled peptides)
  • (Reference for selective synthesis of benzimidazoles)
  • (Reference for cyclization str
  • (Reference for reaction of o-phenylenediamine with organic acids)
  • (Reference for synthesis of 6-aminoquinoxaline deriv
  • (Reference for synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles)
  • (Reference for synthesis of quinoxaline-2,3-dione tethered thiadiazole deriv

Sources

Exploratory

Theoretical Framework for the Electronic Structure of 6-Methylquinoxaline-2,3-dithiol: A Guide for Drug Development Professionals

An In-depth Technical Guide Abstract: Quinoxaline derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral propert...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Quinoxaline derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2] The functionalization of the quinoxaline scaffold offers a pathway to modulate these activities, making a profound understanding of their electronic structure paramount for rational drug design. This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 6-Methylquinoxaline-2,3-dithiol, a promising but less-studied derivative. We will detail a robust computational methodology based on Density Functional Theory (DFT), outline the interpretation of key electronic parameters, and connect these theoretical insights to practical applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel quinoxaline-based therapeutics.

Introduction: The Therapeutic Potential of Quinoxalines

The quinoxaline moiety, a fused bicyclic system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[2] Its derivatives have been identified as potent agents against a range of diseases. For instance, certain quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant inhibitory activity against Mycobacterium tuberculosis, while others show promise as anticancer agents.[2] The biological significance of these compounds has spurred extensive research into their synthesis and pharmacological actions.[3][4]

6-Methylquinoxaline-2,3-dithiol introduces two key functional groups to the quinoxaline core: a methyl group at the 6-position and two thiol (-SH) groups at the 2 and 3-positions. The methyl group can influence lipophilicity and metabolic stability, while the dithiol moiety presents unique opportunities for metal chelation and interaction with biological targets, potentially through covalent or hydrogen bonding. Understanding how these substitutions modulate the electron distribution within the aromatic system is critical for predicting the molecule's reactivity, stability, and potential as a drug candidate.

The Rationale for Theoretical Investigation

Modern drug discovery relies heavily on understanding molecular interactions at the electronic level. Theoretical and computational chemistry provide a powerful lens to elucidate these properties before committing to costly and time-consuming synthesis. By employing quantum chemical calculations, we can construct a detailed model of a molecule's electronic landscape, offering insights that are often difficult to obtain through experimental means alone.

The primary goals of a theoretical investigation into 6-Methylquinoxaline-2,3-dithiol are:

  • To Determine the Stable 3D Conformation: Calculating the optimized molecular geometry provides the most stable arrangement of atoms and is the foundation for all other electronic property calculations.

  • To Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[5] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[6]

  • To Map the Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is invaluable for predicting how the molecule will interact with biological receptors, such as proteins or nucleic acids.

  • To Predict Spectroscopic Properties: Theoretical calculations can predict spectra (e.g., UV-Vis, IR, NMR), which can aid in the characterization of newly synthesized compounds.[7][8]

This in silico approach allows for the rapid screening of virtual derivatives and the generation of hypotheses about structure-activity relationships (SAR), thereby guiding synthetic efforts toward more promising candidates.

Computational Methodology: A Validated Protocol

The following protocol outlines a robust and widely adopted methodology for the theoretical study of quinoxaline derivatives, based on Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and cost for molecules of this size.[9][10]

Key Experimental Workflow

The overall computational workflow is a sequential process where the output of one stage serves as the input for the next. This ensures that properties are calculated for the most stable form of the molecule.

G cluster_input Initial Setup cluster_core_calc Core DFT Calculations cluster_analysis Property Analysis cluster_output Interpretation start 1. Build Initial 3D Structure (e.g., using Avogadro) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Input Geometry freq 3. Frequency Calculation (Confirm minimum energy state) opt->freq Optimized Geometry fmo 4a. FMO Analysis (HOMO, LUMO, Gap) freq->fmo Verified Minimum mep 4b. MEP Mapping (Electrostatic Potential) freq->mep Verified Minimum tddft 4c. TD-DFT Calculation (Excited States, UV-Vis) freq->tddft Verified Minimum end 5. Relate Properties to Chemical Reactivity & Biological Activity fmo->end mep->end tddft->end

Caption: A standard workflow for the DFT-based theoretical analysis of a molecule.
Step-by-Step Protocol
  • Structure Preparation:

    • Construct the 2D structure of 6-Methylquinoxaline-2,3-dithiol.

    • Convert the 2D structure to a preliminary 3D model using a molecular editor like Avogadro or GaussView. Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).

  • Geometry Optimization:

    • Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This structure is the most probable representation of the molecule in the gas phase and is the correct starting point for all subsequent electronic property calculations.

    • Method: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5] B3LYP is widely used for organic molecules and provides reliable geometries.

    • Basis Set: Use the 6-311++G(d,p) basis set. The '6-311' describes the core and valence electrons, '++G' adds diffuse functions for both heavy atoms and hydrogens (important for systems with potential hydrogen bonding and non-covalent interactions), and '(d,p)' adds polarization functions to allow for non-spherical electron distribution.[8]

    • Software: This calculation can be performed using software packages like Gaussian, ORCA, or GAMESS.

  • Vibrational Frequency Calculation:

    • Causality: This step is a self-validating check to ensure the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone.

    • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry from the previous step.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): From the optimized structure, calculate the energies of the HOMO and LUMO. These values are used to derive key quantum chemical parameters.[9]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the electron density surface, providing a visual guide to the molecule's charge distribution.

    • Time-Dependent DFT (TD-DFT): To investigate the electronic transitions, such as those observed in UV-Vis spectroscopy, perform a TD-DFT calculation.[10][11] This computes the energies of the excited states and the oscillator strengths of the transitions. The CAM-B3LYP functional is often recommended for charge-transfer excitations.[10]

Analysis and Interpretation of Theoretical Data

The raw output from quantum chemical calculations must be translated into chemically meaningful insights. Below are examples of the data generated and their interpretation in the context of drug development.

Optimized Molecular Structure

The geometry optimization will yield precise bond lengths and angles. These can be compared with experimental X-ray crystallography data if available, or with data from similar known structures to validate the computational model.

Table 1: Predicted Structural Parameters for 6-Methylquinoxaline-2,3-dithiol (Note: These are illustrative values based on typical quinoxaline structures.)

ParameterBond/AnglePredicted Value
Bond LengthC2-S1.75 Å
Bond LengthC3-S1.75 Å
Bond LengthN1-C21.38 Å
Bond LengthC6-C(methyl)1.51 Å
Bond AngleS-C2-N1118.5°
Dihedral AngleC5-C6-C(methyl)-H60.1°
Frontier Orbitals and Chemical Reactivity

The HOMO and LUMO energies are fundamental to understanding a molecule's electronic behavior. A low HOMO-LUMO gap suggests the molecule is more polarizable and likely to be more chemically reactive.[6]

Caption: Illustrative HOMO-LUMO energy level diagram for 6-Methylquinoxaline-2,3-dithiol.

Table 2: Predicted Quantum Chemical Properties (Note: Illustrative values based on data for similar quinoxaline derivatives[6][9].)

PropertySymbolFormulaPredicted ValueInterpretation
HOMO EnergyEHOMO--6.10 eVTendency to donate electrons
LUMO EnergyELUMO--2.95 eVTendency to accept electrons
Energy GapΔEELUMO - EHOMO3.15 eVIndicates high kinetic stability
Ionization PotentialIP-EHOMO6.10 eVEnergy required to remove an electron
Electron AffinityEA-ELUMO2.95 eVEnergy released when gaining an electron
Electronegativityχ-(EHOMO+ELUMO)/24.53 eVOverall electron-attracting power
Chemical Hardnessη(ELUMO-EHOMO)/21.58 eVResistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The MEP map provides a simple yet powerful visualization of charge distribution. For 6-Methylquinoxaline-2,3-dithiol, one would expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazine ring and the sulfur atoms of the thiol groups. These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Positive Potential (Blue): Located around the hydrogen atoms of the thiol groups and potentially the methyl group hydrogens. These are sites for nucleophilic attack and can act as hydrogen bond donors.

This information is critical for predicting how the molecule might orient itself within a protein's binding pocket.

Implications for Drug Development

The theoretical data directly inform the drug discovery process. The insights gained from the electronic structure analysis of 6-Methylquinoxaline-2,3-dithiol can guide the design of new, more effective analogues.

G cluster_theory Theoretical & Computational Core cluster_dev Drug Development Pipeline dft DFT Electronic Structure Analysis (HOMO, LUMO, MEP) docking Molecular Docking Simulation dft->docking Provides Accurate Ligand Conformation & Charges sar Hypothesis Generation (Structure-Activity Relationship) dft->sar Predicts Reactivity & Interaction Sites docking->sar Predicts Binding Affinity & Pose synthesis Lead Optimization (Analogue Synthesis) sar->synthesis Guides Design of New Molecules testing In Vitro & In Vivo Testing synthesis->testing Provides Physical Compounds testing->sar Provides Experimental Activity Data

Caption: The role of theoretical studies in the iterative drug discovery cycle.
  • Lead Optimization: If the MEP analysis suggests that a stronger hydrogen bond donor capability is required for receptor binding, analogues could be designed with electron-withdrawing groups on the benzene ring to increase the acidity of the thiol protons.

  • Predicting Metabolism: Regions of high electron density (negative MEP) and high HOMO density are often sites of oxidative metabolism. This knowledge can be used to design molecules with improved metabolic stability.

  • Informing Molecular Docking: The optimized geometry and calculated partial charges from DFT are essential for performing accurate molecular docking studies.[8][12] Docking simulates the interaction of the ligand (the quinoxaline derivative) with a target protein, predicting binding affinity and orientation, which is a critical step in modern drug design.[12]

Conclusion

The theoretical investigation of 6-Methylquinoxaline-2,3-dithiol's electronic structure is not merely an academic exercise; it is a strategic tool in the arsenal of drug development. By leveraging robust computational methods like DFT, researchers can gain profound insights into the molecule's intrinsic properties, predict its behavior, and make informed decisions to guide the design and synthesis of next-generation therapeutics. This in-depth guide provides a validated protocol and interpretive framework to unlock the potential of this promising molecular scaffold.

References

  • Seniz Kahan, & Nasir Ansar. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research, 45(4).
  • Zając, D., Przybylski, D., & Sołoducho, J. (2021). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
  • Kabanda, M. M., & Ebenso, E. E. (2012). Density Functional Theory and Quantitative Structure-Activity Relationship Studies of some Quinoxaline derivatives as potential Corrosion Inhibitors for Copper in Acidic Medium.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences.
  • AK Scientific. (n.d.). 25625-62-1 6-Methylquinoxaline-2,3-dithiol. AKSci.
  • (n.d.). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • Chauhan, A., & Kumar, R. (n.d.).
  • (2025). Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline.
  • Benali, B., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. PubMed Central.
  • Kumar, A., & Mishra, A. (2019). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Approach.
  • (n.d.). Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects.
  • Iankova, R., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
  • (n.d.). Molecular and electronic structure of several 2,3-dithienylquinoxalines and their 2:1 complexes with silver(I) nitrate.
  • (2025). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies.
  • (2025). Molecular and electronic structure of several 2,3-dithienylquinoxalines and their 2:1 complexes with silver(I) nitrate.
  • (n.d.). 2,3-Quinoxalinedithiol. PubChem.
  • (n.d.). The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications.
  • El-Guesmi, N., et al. (2022).
  • (2025). Synthesis, molecular structure and supramolecular chemistry of a new nickel-quinoxaline dithiolate system [Bu 4N] 2[Ni(6,7-qdt) 2] (6,7-qdt = quinoxaline-6,7-dithiolate) and comparison of its electronic and electrochemical properties with those of [Bu 4N] 2[Ni(qdt) 2] (qdt = quinoxaline-2,3-dithiolate).
  • Firoozi, S., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025.
  • Key Organics. (n.d.). 25625-62-1 | 6-Methylquinoxaline-2,3-dithiol. Key Organics.

Sources

Foundational

6-Methylquinoxaline-2,3-dithiol safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 6-Methylquinoxaline-2,3-dithiol For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Chemical Safety In the landscape of dr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, the novel molecules we handle are often accompanied by incomplete safety data. 6-Methylquinoxaline-2,3-dithiol is one such compound. While specific comprehensive toxicological data is limited, its structure—a quinoxaline core functionalized with two thiol groups—provides critical clues to its potential hazards. This guide is constructed on a foundation of proactive risk assessment, synthesizing data from structurally analogous compounds and established chemical safety principles. It is designed not as a static checklist, but as a dynamic framework for risk mitigation, empowering the researcher to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Chemical Identity and Hazard Profile

6-Methylquinoxaline-2,3-dithiol is a solid organic compound with the molecular formula C₉H₈N₂S₂.[1] Due to the absence of a comprehensive, specific Safety Data Sheet (SDS), the following hazard profile has been synthesized from available data for the compound and its structural analogs, including 2,3-quinoxalinedithiol and various methyl-substituted quinoxalines.[1][2][3][4]

GHS Classification (Inferred)
  • Pictograms:

    • Health Hazard

    • Exclamation Mark

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H302: Harmful if swallowed. (Inferred from 2,3-Quinoxalinedithiol)[4]

    • H312: Harmful in contact with skin. (Inferred from 2,3-Quinoxalinedithiol)[4]

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction. (Inferred from 2,3-Quinoxalinedithiol, a common property of thiols)[4]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

    • P264: Wash skin thoroughly after handling.[1][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

The Causality Behind the Hazards: A Chemist's Perspective

The predicted hazards are not arbitrary; they are rooted in the molecule's structure.

  • The Quinoxaline Core: Quinoxaline derivatives are known to possess a wide range of biological activities, which is a primary reason for their investigation in drug development.[7][8][9][10] This inherent bioactivity necessitates careful handling to prevent unintended physiological effects.

  • The Dithiol (-SH) Groups: Thiols are notorious for their strong, often unpleasant odors and their ability to act as skin sensitizers. The sulfur atoms can readily interact with biological molecules, including proteins, which is the likely mechanism behind the observed skin and eye irritation and potential for allergic reaction.[4]

  • Solid, Dusty Form: As a solid, the primary route of exposure during handling is through the inhalation of dust or direct contact with skin and eyes.[1][11] Fine powders can easily become airborne, leading to respiratory irritation.[2]

Section 2: Physical and Chemical Properties

Understanding the physical properties of a compound is paramount for designing safe storage and handling protocols.

PropertyValue / DescriptionSource
Chemical Formula C₉H₈N₂S₂[1]
Molecular Weight 208.31 g/mol [1]
Physical Form Solid[1]
Appearance Likely a brown or yellow solid (inferred from 2,3-Quinoxalinedithiol)[11]
Boiling Point Not available (Decomposition may occur at high temperatures)
Storage Store long-term in a cool, dry place.[1]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The core principle of exposure control is to create multiple barriers between the researcher and the chemical. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of 6-Methylquinoxaline-2,3-dithiol solid must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing respiratory exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on the specific hazards of the material.

  • Hand Protection:

    • Requirement: Nitrile rubber gloves are mandatory.[3]

    • Causality: Nitrile provides good resistance against a broad range of chemicals. Given the compound's capacity for skin irritation and potential for absorption, double-gloving is strongly recommended, especially during extended handling or when cleaning spills. Always check gloves for integrity before use.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are required at all times.[11] A face shield must be worn in addition to goggles when there is a risk of splashing or when handling larger quantities (>1g) of the solid.

    • Causality: The H319 "Causes serious eye irritation" warning indicates that even minor contact can lead to significant injury.[1] Goggles provide a seal around the eyes to protect from dust, while a face shield protects the entire face.

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

    • Causality: This protects against accidental skin contact from spills. Lab coats should be laundered separately from personal clothing.[2]

  • Respiratory Protection:

    • Requirement: Under normal use within a fume hood, a respirator is not typically required. However, if engineering controls fail or during a large spill clean-up, a half-mask respirator with an organic vapor/acid gas/particulate (P100) combination cartridge should be used by trained personnel.[11]

    • Causality: This protects against inhalation of high concentrations of dust or potential decomposition products.[2]

Section 4: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of a self-validating safety system.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Have a designated waste container ready.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or creased paper within the fume hood. Use anti-static tools if available to minimize dust dispersal.

  • Transfer: When transferring the solid, use a spatula and keep the container opening as low as possible to the receiving vessel to minimize the generation of airborne dust.

  • Post-Handling: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing all PPE.[2]

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[2][11]

  • Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[11]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and foodstuffs.[2] While specific reactivity data is unavailable, the thiol groups may react with oxidizers.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

Section 5: Spill and Emergency Response

A swift and correct response to a spill is critical to minimizing risk.[12][13][14][15]

Emergency Workflow Diagram

SpillResponse start Chemical Spill Occurs assess Assess Spill - Is it Minor or Major? - Immediate danger? start->assess minor_spill Minor Spill (<1g, contained in fume hood) assess->minor_spill Minor major_spill Major Spill (>1g, outside hood, fire, injury) assess->major_spill Major alert_area Alert personnel in immediate area minor_spill->alert_area evacuate EVACUATE AREA IMMEDIATELY Alert others, pull fire alarm if needed major_spill->evacuate don_ppe Don appropriate PPE (double gloves, goggles, lab coat) alert_area->don_ppe contain Contain spill with absorbent pads don_ppe->contain cleanup Gently sweep solid onto paper or use absorbent for solutions contain->cleanup dispose Place waste in a sealed, labeled hazardous waste container cleanup->dispose decontaminate Decontaminate area with soap & water dispose->decontaminate report Report incident to Supervisor decontaminate->report call_emergency Call Emergency Services Provide chemical name and location evacuate->call_emergency first_aid Provide First Aid if trained and safe (use safety shower/eyewash) call_emergency->first_aid secure_area Secure the area Prevent re-entry first_aid->secure_area await_response Await arrival of trained Emergency Responders secure_area->await_response

Caption: Decision tree for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][11] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If symptoms such as coughing or shortness of breath occur, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[11] Seek immediate medical attention.

References

  • Apollo Scientific. (2023).
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 6-Methylquinoxaline. [URL: provided by grounding tool]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735127, 2,3-Quinoxalinedithiol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2,3-Quinoxalinedithiol]
  • TCI Chemicals. (2025). Safety Data Sheet: 2,3-Dichloro-6-methylquinoxaline. [URL: provided by grounding tool]
  • AK Scientific, Inc. (n.d.). Product Page: 6-Methylquinoxaline-2,3-dithiol. [URL: provided by grounding tool]
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Methylquinoxaline. [URL: provided by grounding tool]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,3-Quinoxalinedithiol. [URL: provided by grounding tool]
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [URL: https://ehs.princeton.edu/laboratory-research/chemical-safety/chemical-spill-procedures]
  • Bennani, F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(24), 5986. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7766200/]
  • Ghorab, M. M., et al. (2004). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 9(10), 844-850. [URL: https://www.mdpi.com/1420-3049/9/10/844]
  • Florida State University, Emergency Management. (n.d.). Chemical Spills. [URL: https://emergency.fsu.
  • University of Wollongong. (n.d.). Chemical Spill Procedure. [URL: provided by grounding tool]
  • Singh, P., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Molecular Sciences, 12(1), 573-583. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127116/]
  • Health and Safety Executive. (n.d.). Emergency response / spill control. [URL: https://www.hse.gov.uk/comah/sragtech/techmeasperg.htm]
  • Xue, W., et al. (2017). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 7(58), 36587-36594. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra05608a]
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. [URL: provided by grounding tool]

Sources

Exploratory

Solubility of 6-Methylquinoxaline-2,3-dithiol in different solvents

An In-depth Technical Guide to the Solubility of 6-Methylquinoxaline-2,3-dithiol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility charact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Methylquinoxaline-2,3-dithiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methylquinoxaline-2,3-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While quantitative solubility data for this specific molecule is not widely published, this document synthesizes foundational chemical principles, data from closely related analogs, and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility. We delve into the critical role of thiol-thione tautomerism, which governs the compound's physicochemical properties, and present a detailed qualitative solubility profile. Furthermore, this guide furnishes a complete, step-by-step experimental protocol for accurate solubility measurement, ensuring scientific integrity and reproducibility.

Introduction and Physicochemical Overview

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous synthetic structures with diverse applications, including pharmaceuticals, dyes, and advanced materials [see: 6, 14]. 6-Methylquinoxaline-2,3-dithiol is a specific analog that has garnered interest for its potential as a ligand and building block. An accurate understanding of a compound's solubility is a cornerstone of successful research and development, impacting everything from reaction kinetics and purification to formulation and bioavailability in drug discovery.

6-Methylquinoxaline-2,3-dithiol is a solid at room temperature with the following core properties[1][2][3]:

PropertyValue
Molecular Formula C₉H₈N₂S₂
Molecular Weight 208.31 g/mol
Physical Form Solid (at 20°C)
Purity Specification >95% (via HPLC)

This guide will elucidate the key factors governing the solubility of this molecule and provide the necessary tools to approach it effectively in a laboratory setting.

The Core Physicochemical Driver: Thiol-Thione Tautomerism

The solubility behavior of 6-Methylquinoxaline-2,3-dithiol is fundamentally dictated by its tautomeric equilibrium. The molecule can exist in a thiol form (with S-H groups) or a more stable thione form (with C=S and N-H groups). For the parent compound, 2,3-quinoxalinedithiol, experimental evidence shows that the dithione form is the most stable and predominant tautomer [4]. This structural preference has profound implications for its intermolecular interactions and, consequently, its solubility.

The dithione tautomer exhibits strong intermolecular hydrogen bonding capabilities via its N-H donors and C=S acceptors. This leads to a stable crystal lattice structure, a high melting point, and inherently low solubility in many common organic solvents[4].

workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Quantification start Add Excess Solid to Solvent shake Equilibrate on Shaker (24-48h, Constant Temp) start->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Analyze via HPLC-UV filter->hplc calculate Calculate Concentration (vs. Calibration Curve) hplc->calculate end Solubility Value (e.g., µg/mL) calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion: A Framework for Practical Application

While a definitive, published solubility value for 6-Methylquinoxaline-2,3-dithiol remains elusive, its chemical nature provides a clear and predictable solubility profile. The compound's existence primarily in the stable dithione tautomer renders it poorly soluble in most neutral aqueous and nonpolar organic solvents. However, its acidic nature facilitates high solubility in basic aqueous solutions, and its polar character allows for dissolution in polar aprotic solvents like DMSO. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically sound method to generate such values in-house. This comprehensive understanding is critical for the effective design of experiments, from chemical synthesis to biological screening.

References

  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • AK Scientific, Inc. 6-Methylquinoxaline-2,3-dithiol Product Page. AKSci.
  • Skoog, D. A., Lai, M. G., & Furst, A. Quinoxaline - 2,3 - dithiol as Colorimetric Reagent. Determination of Nickel in Ammoniacal Solutions.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ansar, N., & Kahan, S. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research.
  • Organic Chemistry Frontiers. (2021). Recent advances in the synthesis and reactivity of quinoxaline. RSC Publishing.
  • BLD Pharm. 6-Methylquinoxaline-2,3-dithiol Product Page.
  • Shafi, S., et al. (2019).
  • Key Organics. 6-Methylquinoxaline-2,3-dithiol Product Page.
  • Sravani, G. S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Cardiovascular Disease Research, 14(1), 123-130.
  • National Center for Biotechnology Information. 2,3-Quinoxalinedithiol PubChem Compound Summary. PubChem.
  • Esteves, P. M. (2020). Synthesis of 2,3-Quinoxalinedithiol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGy0XX8dzk099xgGNQMeXGj9HTAu5t2M31i2vS7Mgmr_vV-8u6g1su6LellQ4EMhjhWWdIqU_68gSZyA-HAnMPQlT2HbFUeHgFRISywiWDA9FOsh7X2-e3-DXZ0mPBRaOpWdDjaD0eisz2-MUq-yc5SfHD4fI2OQXi-2o5yVyQ1pEYoROvddOmjnnTyRBrb0pB-SIScrAGTLbKIe8V]([Link]

Sources

Foundational

Unlocking the Potential of 6-Methylquinoxaline-2,3-dithiol: A Technical Guide for Researchers

This guide provides an in-depth exploration of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound with significant, yet largely untapped, potential across diverse scientific disciplines. For researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-methylquinoxaline-2,3-dithiol, a heterocyclic compound with significant, yet largely untapped, potential across diverse scientific disciplines. For researchers, scientists, and professionals in drug development, this document serves as a foundational resource, outlining promising avenues of investigation and providing detailed methodologies to accelerate discovery. By synthesizing established principles with novel applications, we aim to illuminate the path forward for harnessing the unique chemical attributes of this molecule.

Introduction: The Quinoxaline Scaffold and the Promise of Sulfur-Containing Derivatives

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The introduction of sulfur-containing functional groups, particularly dithiols, at the 2 and 3 positions of the quinoxaline ring system introduces a new dimension of chemical reactivity and potential for biological interaction and material design. The thiol groups can act as potent nucleophiles, engage in redox chemistry, and serve as excellent ligands for metal chelation.

6-Methylquinoxaline-2,3-dithiol, the subject of this guide, combines the established biological relevance of the quinoxaline core with the versatile chemistry of a dithiol moiety. The methyl group at the 6-position can subtly influence the electronic properties and steric interactions of the molecule, potentially leading to unique biological activities or material characteristics. Despite its intriguing structure, 6-methylquinoxaline-2,3-dithiol remains a relatively under-explored compound, presenting a fertile ground for novel research.

Synthesis and Characterization of 6-Methylquinoxaline-2,3-dithiol

A robust and reproducible synthesis is the cornerstone of any research involving a novel compound. While a specific, detailed protocol for 6-methylquinoxaline-2,3-dithiol is not extensively documented in peer-reviewed literature, a logical and reliable synthetic route can be proposed based on established methods for analogous quinoxaline derivatives.[5][6] The proposed synthesis is a two-step process starting from commercially available 4-methyl-1,2-phenylenediamine.

Proposed Synthetic Pathway

The synthesis involves an initial condensation reaction to form the dione precursor, followed by a thionation step.

Synthesis 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine 6-methylquinoxaline-2,3(1H,4H)-dione 6-methylquinoxaline-2,3(1H,4H)-dione 4-methyl-1,2-phenylenediamine->6-methylquinoxaline-2,3(1H,4H)-dione Diethyl oxalate, Ethanol, Reflux 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol 6-methylquinoxaline-2,3(1H,4H)-dione->6-Methylquinoxaline-2,3-dithiol Lawesson's Reagent, Toluene, Reflux

Caption: Proposed two-step synthesis of 6-Methylquinoxaline-2,3-dithiol.

Detailed Experimental Protocol

Part A: Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: To the stirred solution, add diethyl oxalate (12.0 g, 82.1 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. A precipitate should form as the reaction progresses.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration and wash with cold ethanol (3 x 30 mL). Dry the solid in a vacuum oven at 60 °C to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid.

Part B: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 6-methylquinoxaline-2,3(1H,4H)-dione (10.0 g, 52.6 mmol) in anhydrous toluene (250 mL).

  • Reagent Addition: Add Lawesson's reagent (23.4 g, 57.8 mmol) to the suspension.[7][8]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-methylquinoxaline-2,3-dithiol.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 6-methylquinoxaline-2,3-dithiol. The following techniques are recommended:

Technique Expected Observations
¹H NMR Aromatic protons in the 7-8 ppm region, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the S-H protons at a downfield chemical shift (potentially >10 ppm), similar to the parent quinoxaline-2,3-dithiol which shows an S-H proton at 14 ppm in DMSO-d6.[9]
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the thiocarbonyl carbons (C=S).
FT-IR Characteristic N-H stretching vibrations, C=C and C=N stretching in the aromatic region, and potentially a weak S-H stretching band.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₈N₂S₂ (208.30 g/mol ).[10][11]
Melting Point A sharp melting point is indicative of high purity.

Potential Research Area 1: Medicinal Chemistry - A New Frontier in Anticancer and Antimicrobial Drug Discovery

The quinoxaline scaffold is a well-established pharmacophore in numerous clinically used and investigational drugs.[1][12] The introduction of the dithiol functionality opens up new possibilities for therapeutic intervention.

Rationale for Anticancer and Antimicrobial Screening
  • Enzyme Inhibition: The thiol groups of 6-methylquinoxaline-2,3-dithiol can act as nucleophiles and potentially form covalent bonds with cysteine residues in the active sites of key enzymes involved in cancer cell proliferation or microbial survival.

  • Redox Modulation: The dithiol-disulfide interchange is a critical aspect of cellular redox homeostasis. A molecule like 6-methylquinoxaline-2,3-dithiol could potentially disrupt this balance in cancer cells or pathogenic microbes, leading to oxidative stress and apoptosis.

  • Metal Chelation: Many essential enzymes in both cancer cells and microbes are metalloenzymes. The dithiol moiety is an excellent chelator for various metal ions, and its coordination could inhibit the function of these vital enzymes.

Proposed Experimental Workflow

BiologicalScreening cluster_0 Anticancer Screening cluster_1 Antimicrobial Screening Cell Line Panel Panel of Cancer Cell Lines (e.g., NCI-60) MTT Assay MTT Assay for Cytotoxicity (IC50) Cell Line Panel->MTT Assay Mechanism Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) MTT Assay->Mechanism Studies Microbial Panel Panel of Bacteria and Fungi (Gram-positive, Gram-negative, Yeast) MIC Determination Broth Microdilution for MIC Microbial Panel->MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination

Caption: Workflow for anticancer and antimicrobial screening of 6-Methylquinoxaline-2,3-dithiol.

Detailed Protocols

Anticancer Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-methylquinoxaline-2,3-dithiol in the culture medium. Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial and fungal strains in appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of 6-methylquinoxaline-2,3-dithiol in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Research Area 2: Coordination Chemistry and Materials Science

The dithiol group in 6-methylquinoxaline-2,3-dithiol is a classic bidentate ligand, capable of forming stable complexes with a wide range of transition metals. The resulting metal complexes could exhibit interesting electronic, optical, and catalytic properties.

Rationale for Coordination Chemistry and Materials Science Exploration
  • Novel Catalysts: Metal complexes of dithiolene ligands are known to be active catalysts for various organic transformations. The electronic properties of the 6-methylquinoxaline-2,3-dithiol ligand can be tuned by the metal center, potentially leading to novel catalytic activities.

  • Molecular Conductors: Dithiolene complexes of transition metals can form extended structures with interesting electrical conductivity properties, making them candidates for molecular wires or conducting materials.

  • Luminescent Materials: Certain metal complexes of quinoxaline derivatives exhibit luminescence. The combination of the quinoxaline fluorophore with a metal center could lead to new phosphorescent materials for applications such as Organic Light-Emitting Diodes (OLEDs).

Proposed Experimental Workflow

CoordinationChemistry Synthesis Synthesis of Metal Complexes (e.g., with Ni(II), Pt(II), Cu(II), Zn(II)) Characterization Structural and Spectroscopic Characterization (X-ray Crystallography, UV-Vis, NMR) Synthesis->Characterization Property Evaluation Evaluation of Properties Characterization->Property Evaluation Catalysis Catalytic Activity Screening Property Evaluation->Catalysis Conductivity Conductivity Measurements Property Evaluation->Conductivity Luminescence Photoluminescence Studies Property Evaluation->Luminescence

Caption: Workflow for the exploration of 6-Methylquinoxaline-2,3-dithiol in coordination chemistry.

Detailed Protocol for Synthesis of a Nickel(II) Complex
  • Ligand Solution: Dissolve 6-methylquinoxaline-2,3-dithiol (100 mg, 0.48 mmol) in a deoxygenated mixture of methanol (20 mL) and a few drops of triethylamine.

  • Metal Salt Solution: In a separate flask, dissolve nickel(II) chloride hexahydrate (57 mg, 0.24 mmol) in deoxygenated methanol (10 mL).

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution under an inert atmosphere (e.g., nitrogen or argon). A colored precipitate should form immediately.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: Characterize the resulting complex using techniques such as X-ray crystallography to determine the solid-state structure, UV-Vis spectroscopy to study the electronic transitions, and cyclic voltammetry to investigate its redox properties.

Potential Research Area 3: Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic media. The quinoxaline ring system and the thiol groups in 6-methylquinoxaline-2,3-dithiol make it a promising candidate for this application.

Rationale for Corrosion Inhibition Studies
  • Adsorption: The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic system, can facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

  • Film Formation: The adsorbed inhibitor molecules can block the active sites for corrosion, thereby reducing the corrosion rate.

Proposed Experimental Workflow

CorrosionInhibition Weight Loss Weight Loss Measurements Electrochemical Studies Electrochemical Techniques (Potentiodynamic Polarization, EIS) Weight Loss->Electrochemical Studies Surface Analysis Surface Characterization (SEM, AFM) Electrochemical Studies->Surface Analysis Mechanism Adsorption Isotherm and Thermodynamic Studies Electrochemical Studies->Mechanism

Caption: Workflow for evaluating the corrosion inhibition properties of 6-Methylquinoxaline-2,3-dithiol.

Detailed Protocol for Potentiodynamic Polarization Measurements
  • Electrode Preparation: Use a mild steel specimen as the working electrode. Polish the electrode surface with a series of emery papers of decreasing grit size, rinse with distilled water and acetone, and dry.

  • Electrochemical Cell: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Corrosive Medium: The electrolyte will be a 1 M HCl solution.

  • Inhibitor Concentration: Prepare a series of corrosive solutions containing different concentrations of 6-methylquinoxaline-2,3-dithiol.

  • Measurement: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize. Then, polarize the electrode potentiodynamically from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).

Conclusion

6-Methylquinoxaline-2,3-dithiol stands as a molecule of significant promise at the intersection of medicinal chemistry, coordination chemistry, and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and exploration in several high-impact research areas. By providing detailed, actionable protocols, we hope to empower researchers to unlock the full potential of this versatile compound and contribute to advancements in drug discovery, catalysis, and materials innovation. The unexplored nature of 6-methylquinoxaline-2,3-dithiol represents a unique opportunity for scientific discovery, and the methodologies outlined herein provide a clear starting point for that journey.

References

  • Saeed, A., Shaheen, M. A., & Abbas, N. (2018). Quinoxaline and its derivatives: A review of the synthesis and biological applications. Journal of the Chemical Society of Pakistan, 40(1), 163-183.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2020). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 25(18), 4250. [Link]

  • Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Seqqat, Y., Hafez, B., Lahyaoui, M., Toscano, F., Seqqat, R., Torres Arias, M., ... & Sebbar, N. K. (2024). Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives. Moroccan Journal of Chemistry, 12(3). [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Koprivanac, N., Parlov Vuković, J., & Vrsaljko, D. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 21(11), 1493. [Link]

  • El-Gendy, M. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2021). Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 18(1), 1-22. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Nezhawy, A. O. H. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(1), 1-19. [Link]

  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Patel, K. R. (2015). Quinoxaline Synthesis via o-Phenylenediamine. Sardar Patel University. [Link]

  • Wan, J. P., & Wei, L. (2013). Quinoxaline synthesis by domino reactions. Current Organic Synthesis, 10(4), 566-589. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Baig, M. F., & Channar, P. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Jdaa, R., et al. (2022). Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Trends in Sciences, 19(19), 5997. [Link]

  • Anbarasu, A., & Ponnuswamy, S. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Journal of Scientific and Research Publications, 4(9), 1-13. [Link]

  • Cama, F. A., & Othman, A. A. (2011). Use of Lawesson's Reagent in Organic Syntheses. Arkivoc, 2011(1), 226-279. [Link]

  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 6-Methylquinoxaline-2,3-dithiol

An Application Note and Detailed Protocol for the Synthesis of 6-Methylquinoxaline-2,3-dithiol Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, three-step protocol for the synt...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 6-Methylquinoxaline-2,3-dithiol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 6-Methylquinoxaline-2,3-dithiol, a key heterocyclic building block for research in medicinal chemistry and materials science. Quinoxaline derivatives are noted for their diverse biological activities and their utility as ligands for creating conductive and magnetic molecular materials.[1] This guide details an established and reliable synthetic pathway, beginning with the cyclocondensation of 4-methyl-1,2-phenylenediamine and oxalic acid. The resulting dione intermediate is subsequently chlorinated and then converted to the target dithiol. This protocol is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety guidelines, and methods for characterization to ensure a high-purity final product.

Introduction and Synthetic Rationale

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents.[2][3] The introduction of dithiol functional groups at the 2 and 3 positions creates a powerful bidentate ligand capable of coordinating with various transition metals.[1] The 6-methyl substituent modifies the electronic properties and solubility of the quinoxaline ring system, making 6-Methylquinoxaline-2,3-dithiol a valuable derivative for fine-tuning the characteristics of resulting metal complexes or as a precursor in organic synthesis.

The synthetic strategy presented here is a robust and widely-used three-step process.[1][4] This method is favored for its reliability and the accessibility of the starting materials.

  • Cyclocondensation: The synthesis begins with the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form the stable intermediate, 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. This is a classic and efficient method for forming the quinoxaline core structure.[5][6]

  • Chlorination: The dione is then converted to the more reactive 2,3-Dichloro-6-methylquinoxaline via reaction with phosphorus pentachloride (PCl₅). This step transforms the hydroxyl groups of the enol tautomer into good leaving groups (chlorides) for the subsequent nucleophilic substitution.[1]

  • Thiolation: The final step involves a nucleophilic aromatic substitution reaction where the chloro groups are displaced by a sulfur nucleophile. This protocol uses thiourea, which forms an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired 6-Methylquinoxaline-2,3-dithiol.[1]

The overall synthetic pathway is illustrated below.

G cluster_0 Overall Synthetic Scheme A 4-Methyl-1,2-phenylenediamine + Oxalic Acid Dihydrate B 6-Methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione A->B  4N HCl, Reflux   C 2,3-Dichloro-6-methylquinoxaline B->C  PCl₅, 160 °C   D 6-Methylquinoxaline-2,3-dithiol C->D  1. Thiourea, Ethanol, Reflux  2. NaOH, Reflux  3. Acetic Acid  

Caption: Overall reaction scheme for the synthesis of 6-Methylquinoxaline-2,3-dithiol.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Supplier Notes
4-Methyl-1,2-phenylenediamineC₇H₁₀N₂122.17Purity >98%
Oxalic Acid DihydrateC₂H₂O₄·2H₂O126.07ACS Grade
Hydrochloric Acid (4 N)HCl36.46Prepare from concentrated HCl
Phosphorus PentachloridePCl₅208.24Purity >98%, handle in fume hood
ThioureaCH₄N₂S76.12Purity >99%
Sodium HydroxideNaOH40.00Pellets, ACS Grade
Glacial Acetic AcidCH₃COOH60.05ACS Grade
EthanolC₂H₅OH46.0795% or absolute
Deionized WaterH₂O18.02---
Equipment
  • Round-bottom flasks (250 mL, 500 mL, 1000 mL)

  • Reflux condenser

  • Heating mantle and oil bath

  • Magnetic stirrer and stir bars

  • Pestle and mortar

  • Beakers (various sizes)

  • Buchner funnel and vacuum flask

  • Filter paper (pleated and flat)

  • Ice bath

  • Standard laboratory glassware (graduated cylinders, funnels)

  • pH indicator paper

  • Drying tube with CaCl₂

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, face shield (when handling PCl₅)

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

This step involves the cyclocondensation of the substituted o-phenylenediamine with oxalic acid. The acidic medium facilitates the nucleophilic attack of the amino groups on the carboxylic acid carbonyls, followed by dehydration to form the heterocyclic ring.

Procedure:

  • In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (9.16 g, 75 mmol) and oxalic acid dihydrate (9.45 g, 75 mmol).

  • Add 45 mL of an aqueous 4 N HCl solution to the flask.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 20 minutes. A precipitate will begin to form during heating.

  • After the reflux period, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with several portions of cold deionized water.

  • Dry the resulting pale solid under vacuum. Record the yield and melting point. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

CAUTION: Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. This entire procedure must be performed in a well-ventilated fume hood, and appropriate PPE, including a face shield, must be worn.

Procedure:

  • In a dry pestle and mortar, quickly and thoroughly grind together the dried 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione from Step 1 (e.g., 5.28 g, 30 mmol) and phosphorus pentachloride (12.5 g, 60 mmol).[1]

  • Transfer the ground mixture immediately to a 250 mL round-bottom flask.

  • Fit the flask with a reflux condenser equipped with a CaCl₂ drying tube to protect the reaction from atmospheric moisture.

  • Heat the flask in an oil bath to 160 °C. The reactants will melt, and the reaction will commence, often with vigorous evolution of HCl gas.

  • Maintain the temperature for 2 hours, then turn off the heat and allow the mixture to cool to room temperature.[1]

  • Prepare a beaker with approximately 250 g of crushed ice. Carefully and slowly pour the cooled reaction mixture onto the ice. This step hydrolyzes the excess PCl₅ and should be done cautiously in the fume hood.

  • Stir the mixture until all the ice has melted. A solid precipitate of the product will form.

  • Collect the crude 2,3-Dichloro-6-methylquinoxaline by vacuum filtration and wash it extensively with cold water.

  • Dry the product under vacuum.

Step 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

This final step converts the dichloro-intermediate into the target dithiol. Thiourea acts as the sulfur transfer reagent, and subsequent basic hydrolysis liberates the dithiol, which is then precipitated by acidification.

Procedure:

  • In a 500 mL round-bottom flask, prepare a solution of 2,3-Dichloro-6-methylquinoxaline (e.g., 4.26 g, 20 mmol) and thiourea (6.09 g, 80 mmol) in 100 mL of ethanol.[1]

  • Heat the solution to reflux in a water bath for 2 hours.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly and carefully add 200 mL of an aqueous 1.6 M NaOH solution to the cooled mixture. Note: A large-capacity flask (at least 500 mL, ideally 1000 mL) is recommended for this step to accommodate the total volume.[4]

  • Return the flask to the heating setup and reflux the now basic mixture for an additional hour.[1]

  • After reflux, gravity filter the hot solution through a pleated paper filter into a large beaker (e.g., 1000 mL) to remove any insoluble impurities.

  • To the hot, clear filtrate, slowly add glacial acetic acid dropwise while stirring until the solution reaches a neutral pH (check with pH paper).

  • A brownish-orange precipitate of the final product will form upon neutralization.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the 6-Methylquinoxaline-2,3-dithiol by vacuum filtration, wash the precipitate with cold water, and dry it under vacuum.

  • The expected yield is typically high (80-85%).[4] The final product should be stored in a cool, dark place.

Workflow and Characterization

The laboratory workflow is summarized in the diagram below. For characterization, techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and melting point analysis are recommended. The ¹H NMR spectrum of the parent 2,3-quinoxalinedithiol in DMSO-d₆ shows a characteristic S-H proton signal at approximately 14 ppm.[4] A similar signal, along with aromatic and methyl protons, would be expected for the 6-methyl derivative.

G cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Thiolation s1_1 Combine Diamine, Oxalic Acid, & 4N HCl s1_2 Reflux for 20 min s1_1->s1_2 s1_3 Cool in Ice Bath s1_2->s1_3 s1_4 Filter & Wash with Water s1_3->s1_4 s1_5 Dry Product 1 s1_4->s1_5 s2_1 Grind Product 1 with PCl₅ s1_5->s2_1 Use Product 1 s2_2 Heat in Oil Bath (160 °C, 2h) s2_1->s2_2 s2_3 Cool to RT s2_2->s2_3 s2_4 Pour onto Crushed Ice s2_3->s2_4 s2_5 Filter & Wash with Water s2_4->s2_5 s2_6 Dry Product 2 s2_5->s2_6 s3_1 Dissolve Product 2 & Thiourea in EtOH s2_6->s3_1 Use Product 2 s3_2 Reflux for 2h s3_1->s3_2 s3_3 Cool & Add 1.6M NaOH s3_2->s3_3 s3_4 Reflux for 1h s3_3->s3_4 s3_5 Hot Gravity Filter s3_4->s3_5 s3_6 Neutralize with Acetic Acid s3_5->s3_6 s3_7 Filter & Wash with Water s3_6->s3_7 s3_8 Dry Final Product s3_7->s3_8

Caption: Experimental workflow for the synthesis of 6-Methylquinoxaline-2,3-dithiol.

References

  • Zarghi, A., & Zebardast, T. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2,3-Quinoxalinedithiol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol - Supplementary Material. RSC Education. [Link]

  • Pawar, R. P., et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology. [Link]

  • Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology. [Link]

Sources

Application

Application Notes &amp; Protocols: 6-Methylquinoxaline-2,3-dithiol as a Versatile Ligand in Coordination Chemistry

Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of 6-methylquinoxaline-2,3-dithiol (herein abbreviated as mqdtH₂) as a ligand in coordination chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 6-methylquinoxaline-2,3-dithiol (herein abbreviated as mqdtH₂) as a ligand in coordination chemistry. We detail robust protocols for the synthesis of the ligand and its subsequent use in forming metal dithiolene complexes. This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering insights into the unique properties conferred by the quinoxaline backbone and the strategic placement of the methyl group. The protocols are designed to be self-validating, with integrated characterization steps to ensure experimental integrity.

Introduction: The Unique Position of 6-Methylquinoxaline-2,3-dithiol

Metal dithiolene complexes have been a subject of intense study for over six decades, primarily due to their fascinating electronic structures, accessible redox states, and intense optical properties.[1][2] The 1,2-dithiolene ligand framework is famously "non-innocent," meaning the ligand itself is redox-active, leading to ambiguity in the formal oxidation states of both the metal center and the ligand.[2][3] This electronic delocalization results in complexes with applications ranging from molecular conductors and switches to catalysts and near-infrared (NIR) dyes.[4][5]

The ligand 6-methylquinoxaline-2,3-dithiol (mqdtH₂) is a specialized dithiolene. Its rigid, aromatic quinoxaline backbone provides a platform for extensive π-conjugation, which significantly influences the electronic properties of its metal complexes. The introduction of a methyl group at the 6-position serves two primary purposes:

  • Enhanced Solubility: The lipophilic methyl group increases the solubility of both the free ligand and its metal complexes in less polar organic solvents, facilitating synthesis, purification, and processing.

  • Electronic Tuning: As an electron-donating group, the methyl substituent subtly perturbs the frontier molecular orbitals of the ligand, thereby fine-tuning the redox potentials and spectroscopic properties of the resulting metal complexes.

This guide provides the necessary protocols and scientific rationale to harness the potential of mqdtH₂ in creating novel coordination compounds.

PART I: The Ligand - Synthesis and Characterization of 6-Methylquinoxaline-2,3-dithiol (mqdtH₂)

Protocol: Two-Step Synthesis of mqdtH₂

This protocol is adapted from established methods for the synthesis of the parent quinoxaline-2,3-dithiol.[6][7] The synthesis begins with the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid, followed by thionation.

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) and oxalic acid dihydrate (11.3 g, 89.9 mmol). Add 120 mL of 2 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux with constant stirring for 4 hours. The product will precipitate from the solution as a pale solid.

  • Isolation & Purification: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting solid, 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione, in a vacuum oven at 80°C overnight.

Step 2: Thionation to Yield 6-Methylquinoxaline-2,3-dithiol

  • Reagents & Setup: In a 500 mL three-neck round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the dried 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (5.0 g, 28.4 mmol) and phosphorus pentasulfide (P₄S₁₀) (7.6 g, 34.1 mmol).

    • Causality Note: Phosphorus pentasulfide is a powerful thionating agent that efficiently replaces the carbonyl oxygens with sulfur. The reaction is performed in a high-boiling, anhydrous, and inert solvent like pyridine to facilitate the reaction temperature and solubilize the reactants.

  • Reaction: Add 150 mL of anhydrous pyridine. Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring for 5 hours. The solution will darken significantly.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice with stirring.

  • Acidification & Isolation: Acidify the aqueous mixture to pH ~2 by the slow addition of concentrated hydrochloric acid. A yellow-orange precipitate of 6-methylquinoxaline-2,3-dithiol will form.

  • Purification: Collect the crude product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from a mixture of ethanol and water to obtain the purified ligand.

  • Drying: Dry the final product under vacuum. Store in a cool, dark, and dry place.

Expected Characterization Data for mqdtH₂

Validation of the synthesized ligand is critical before proceeding to coordination reactions. The following table summarizes the expected analytical data.

Analysis Technique Expected Observations
Appearance Yellow to orange crystalline solid[8]
Molecular Formula C₉H₈N₂S₂[8]
Molecular Weight 208.31 g/mol [8]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~14.0 (s, 2H, -SH), ~7.5-7.8 (m, 3H, Ar-H), ~2.4 (s, 3H, -CH₃). The thiol protons are often broad and may exchange with D₂O.[7]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): Expected peaks in the aromatic region (120-150 ppm), a high-field peak for the methyl carbon (~20 ppm), and two carbons in the dithiol ring.
FT-IR (KBr, cm⁻¹)ν: ~2550 (weak, S-H stretch), ~1600-1450 (C=C and C=N aromatic stretches).
Mass Spectrometry (ESI⁻)[M-H]⁻ at m/z ≈ 207.3

PART II: Coordination Chemistry - Synthesis of Metal Complexes

General Principles of Coordination

The mqdtH₂ ligand coordinates to metal ions after deprotonation to its dianionic form, mqdt²⁻. This dianion is a bidentate chelate, binding through its two sulfur atoms. The resulting five-membered MS₂C₂ metallacycle is a hallmark of dithiolene chemistry.[9] The complexes can exist in various oxidation states, often accessible through reversible electron transfer reactions.[2] Square planar bis(dithiolene) complexes, [M(mqdt)₂]ⁿ (where n = 0, 1-, 2-), are particularly common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).[5]

General Protocol: Synthesis of a Square Planar Nickel(II) Complex, (Et₄N)[Ni(mqdt)₂]

This protocol describes the synthesis of a representative monoanionic nickel complex.

  • Ligand Deprotonation (In Situ): In a Schlenk flask under a nitrogen atmosphere, dissolve 6-methylquinoxaline-2,3-dithiol (mqdtH₂) (416 mg, 2.0 mmol) in 30 mL of anhydrous methanol.

  • Formation of the Dithiolate Salt: Add sodium methoxide (2.2 mmol in methanol, or 108 mg solid) dropwise to the solution. Stir for 30 minutes at room temperature. The solution should change color, indicating the formation of the sodium dithiolate salt (Na₂mqdt).

    • Causality Note: A strong base is required to deprotonate the two thiol groups. Using an alkoxide in an alcohol solvent is a common and effective method. The reaction must be anaerobic as the electron-rich dithiolate is susceptible to oxidation.

  • Addition of Metal Salt: In a separate Schlenk flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (238 mg, 1.0 mmol) in 10 mL of methanol. Transfer this solution to the dithiolate solution via cannula.

  • Complex Formation: Stir the resulting dark-colored solution at room temperature for 2 hours. A dark precipitate or solution of the dianionic complex, [Ni(mqdt)₂]²⁻, will form.

  • Oxidation: To obtain the monoanionic species, open the flask to the air and stir vigorously for 1 hour, or add a mild oxidant like a stoichiometric amount of iodine (I₂). The color of the solution will typically change.

    • Expertise Note: Many electron-rich dianionic dithiolene complexes are air-sensitive and spontaneously oxidize to the more stable monoanionic or neutral forms.[1] Controlled oxidation allows for the isolation of a specific redox state.

  • Precipitation and Isolation: Dissolve tetraethylammonium chloride (Et₄NCl) (331 mg, 2.0 mmol) in a minimal amount of hot ethanol and add it to the reaction mixture. The desired product, (Et₄N)[Ni(mqdt)₂], will precipitate upon cooling.

  • Purification: Collect the solid by vacuum filtration. Wash with methanol (2 x 10 mL) and diethyl ether (2 x 10 mL). Recrystallize from an acetone/isopropanol mixture to obtain high-purity crystals.

  • Drying: Dry the final complex under vacuum.

Synthesis and Isolation Workflow

G cluster_ligand Ligand Preparation (Anaerobic) cluster_complex Complex Formation & Isolation mqdtH2 mqdtH₂ in MeOH Na2mqdt Na₂mqdt Solution mqdtH2->Na2mqdt Deprotonation NaOMe Sodium Methoxide NaOMe->Na2mqdt Reaction [Ni(mqdt)₂]²⁻ formed Na2mqdt->Reaction NiCl2 NiCl₂·6H₂O in MeOH NiCl2->Reaction Oxidation Air Oxidation Reaction->Oxidation Precipitation (Et₄N)Cl added Oxidation->Precipitation Product Crystalline (Et₄N)[Ni(mqdt)₂] Precipitation->Product

Caption: Workflow for the synthesis of (Et₄N)[Ni(mqdt)₂].

PART III: Characterization of Metal Complexes

The unique electronic structure of dithiolene complexes gives rise to characteristic spectroscopic and electrochemical signatures.

Spectroscopic Analysis
  • UV-Vis-NIR Spectroscopy: This is one of the most informative techniques. Metal dithiolene complexes often exhibit intense, low-energy absorption bands in the NIR region (~800-1500 nm).[9] These bands are typically assigned to ligand-to-ligand or metal-to-ligand charge transfer transitions and are highly sensitive to the oxidation state of the complex.

  • FT-IR Spectroscopy: The vibrational spectra can provide insight into the oxidation state of the coordinated dithiolene ligand. The position of the ν(C=C) stretching mode within the quinoxaline backbone can shift depending on the degree of electron delocalization.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic species, such as the monoanionic [Ni(mqdt)₂]⁻ (a radical species), EPR spectroscopy is essential for confirming the presence of an unpaired electron and probing its environment.

Electrochemical Analysis

Cyclic voltammetry (CV) is a powerful tool for investigating the redox activity of dithiolene complexes. They typically display a series of well-defined, reversible one-electron redox waves.[10] For a complex like [Ni(mqdt)₂]ⁿ, one would expect to observe the following couples:

[Ni(mqdt)₂]²⁻ ⇌ [Ni(mqdt)₂]⁻ + e⁻ [Ni(mqdt)₂]⁻ ⇌ [Ni(mqdt)₂]⁰ + e⁻

The potentials of these redox events are influenced by the metal, the ligand backbone, and substituents like the 6-methyl group.

Expected Characterization Data for (Et₄N)[Ni(mqdt)₂]
Analysis Technique Expected Observations
Appearance Dark-colored (often black, dark green, or brown) solid
UV-Vis-NIR (in CH₃CN)Intense absorption band in the NIR region, λₘₐₓ ≈ 850 - 1100 nm.[9]
Cyclic Voltammetry (vs Ag/AgCl)Two reversible one-electron waves corresponding to the 2-/1- and 1-/0 couples.[10]
Magnetic Susceptibility Paramagnetic, consistent with one unpaired electron (S = 1/2).
EPR Spectroscopy Anisotropic signal with g-values characteristic of a sulfur-based radical coordinated to a metal.

PART IV: Applications and Future Directions

The unique properties of mqdt-based metal complexes open doors to various advanced applications. The methyl group's ability to enhance solubility and subtly tune electronic properties is key to optimizing performance in these areas.

Potential Applications
  • Molecular Conductors: The planar structure and ability to form stacks make these complexes candidates for creating one-dimensional conducting materials.[5]

  • Catalysis: The redox-active nature of both the metal and the ligand can be exploited in catalytic cycles, for instance, in reactions mimicking hydrogenase activity.[11]

  • Sensors: The intense color and sensitivity of the electronic transitions to the chemical environment could be used for the development of chemosensors.[4]

  • Photothermal Therapy: The strong absorption in the NIR region, where biological tissue is most transparent, makes these complexes promising candidates for photothermal agents in cancer therapy.[4]

  • Drug Development: Quinoxaline derivatives themselves possess a wide range of biological activities.[12][13] Metal complexes can enhance this activity through mechanisms like increased lipophilicity and redox-mediated effects.

Property-Application Relationship

G prop_redox Reversible Redox Activity app_cat Redox Catalysis prop_redox->app_cat app_sensor Chemosensors prop_redox->app_sensor app_drug Drug Development prop_redox->app_drug prop_nir Strong NIR Absorption prop_nir->app_sensor app_ptt Photothermal Therapy prop_nir->app_ptt prop_planar Planar, Stackable Structure app_conduct Molecular Conductors prop_planar->app_conduct prop_bio Quinoxaline Bioactivity prop_bio->app_drug

Caption: Relationship between core properties and potential applications.

Conclusion

6-Methylquinoxaline-2,3-dithiol is a highly versatile and tunable ligand for coordination chemistry. By combining the rich redox chemistry of the dithiolene moiety with the conjugated, rigid framework of quinoxaline, it provides access to a vast family of functional metal complexes. The strategic inclusion of a methyl group enhances processability and allows for the fine-tuning of electronic properties. The detailed protocols and scientific rationale provided in this guide equip researchers to synthesize, characterize, and explore the potential of these promising materials in diverse scientific fields.

References

  • Wikipedia. (n.d.). Metal dithiolene complex. Retrieved from [Link]

  • Lord, R. L. (2011). Noninnocence in Metal Complexes: A Dithiolene Dawn. Inorganic Chemistry, 50(20), 9939–9940. [Link]

  • Hope, G. A., et al. (2008). Novel dithiolene complexes incorporating conjugated electroactive ligands. Dalton Transactions, (23), 3070–3079. [Link]

  • Morressier. (2022). Synthesis, spectroscopical and electrochemical characterizations of metal complexes with new dithiolene systems. Retrieved from [Link]

  • ResearchGate. (2015). Electrochemical and Chemical Reactivity of Dithiolene Complexes. Retrieved from [Link]

  • Wang, X., et al. (2023). Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (2015). Dithiolene Chemistry: Synthesis, Properties, and Applications, Volume 52. Retrieved from [Link]

  • Nakamura, T., et al. (1996). Synthesis and properties of novel donor-type metal–dithiolene complexes based on 5,6-dihydro-1,4-dioxine-2,3-dithiol (edo) ligand. Journal of Materials Chemistry, 6(8), 1303–1309. [Link]

  • Mohan, M., & Kumar, A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). Research Journal of Chemical Sciences, 4(9), 83-95. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2,3-Quinoxalinedithiol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Mohan, M., & Kumar, A. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association. Retrieved from [Link]

  • Mohan, M., & Kumar, A. (2015). Metal Complexes of Quinoxaline Derivatives: Review (Part-II). Research Journal of Chemical Sciences, 5(2), 81-94. [Link]

  • Al-jibouri, M. N. (2019). Synthesis and Structural Investigation of Some Transition Metal Complexes Derived from Assembled NO Donor Lewis Base of 6,7-Dimethyl-Quinoxaline-2,3-dione. IOP Conference Series: Materials Science and Engineering, 571, 012098. [Link]

  • Al-Ostath, R. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(18), 5659. [Link]

  • Ferreira, I. C. F. R., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 748-766. [Link]

  • ResearchGate. (2021). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Retrieved from [Link]

  • Song, L.-C., et al. (2011). Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Dalton Transactions, 40(41), 10915–10923. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 6-Methylquinoxaline-2,3-dithiol in Heavy Metal Chelation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of 6-Methylquinoxaline-2,3-dithiol as a Potent Chelating Agent Heavy metal con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of 6-Methylquinoxaline-2,3-dithiol as a Potent Chelating Agent

Heavy metal contamination of environmental and biological systems represents a significant and persistent threat. The ability of heavy metal ions to displace essential metal cofactors in enzymes and generate reactive oxygen species necessitates the development of effective chelating agents for remediation, detection, and therapeutic applications. Within the diverse family of chelating agents, molecules containing dithiol functionalities have demonstrated remarkable efficacy in binding heavy metals. This is attributed to the high affinity of the soft sulfur donor atoms for soft metal ions like mercury, lead, and cadmium, a principle elegantly explained by Hard and Soft Acid and Base (HSAB) theory.

6-Methylquinoxaline-2,3-dithiol emerges as a promising candidate in this domain. As a derivative of quinoxaline-2,3-dithiol, it possesses the key dithiol group responsible for strong coordination with heavy metal ions. The presence of a methyl group at the 6-position of the quinoxaline ring can subtly modulate the electronic properties and solubility of the molecule, potentially enhancing its chelation efficacy and selectivity compared to the parent compound. These application notes provide a comprehensive guide to the synthesis and utilization of 6-Methylquinoxaline-2,3-dithiol for heavy metal chelation, with a focus on spectrophotometric analysis and protocols adaptable for various research and development needs.

Mechanism of Chelation: The Dithiol Grip

The chelation of heavy metals by 6-Methylquinoxaline-2,3-dithiol is primarily mediated by the two thiol (-SH) groups at the 2 and 3 positions of the quinoxaline ring. Upon deprotonation in a suitable pH environment, these thiol groups become potent nucleophiles, readily forming stable five-membered chelate rings with divalent and trivalent heavy metal ions.

The general reaction can be depicted as follows:

Mn+ + H2L → + + 2H+

Where Mn+ represents a heavy metal ion and H2L represents 6-Methylquinoxaline-2,3-dithiol. The formation of these colored complexes is the basis for their spectrophotometric determination.

Chelation Mechanism cluster_reactants Reactants cluster_product Product 6-MQDT 6-Methylquinoxaline-2,3-dithiol (H₂L) Complex [M(6-MQDT)]⁽ⁿ⁻²⁾⁺ Complex (Colored) 6-MQDT->Complex Chelation Metal_Ion Heavy Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: Chelation of a heavy metal ion by 6-Methylquinoxaline-2,3-dithiol.

Synthesis of 6-Methylquinoxaline-2,3-dithiol: A Two-Step Protocol

The synthesis of 6-Methylquinoxaline-2,3-dithiol can be achieved through a reliable two-step process starting from 4-methyl-1,2-phenylenediamine.

Step 1: Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione

The initial step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with diethyl oxalate. This reaction forms the quinoxaline-2,3-dione scaffold.

Protocol:

  • Reagents and Equipment:

    • 4-methyl-1,2-phenylenediamine

    • Diethyl oxalate

    • Ethanol (absolute)

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Büchner funnel and filter paper

  • Procedure: a. In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in absolute ethanol. b. Add diethyl oxalate (1.1 equivalents) to the solution. c. Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. Upon completion, allow the reaction mixture to cool to room temperature. The product, 6-methylquinoxaline-2,3(1H,4H)-dione, will precipitate out of the solution. e. Collect the precipitate by vacuum filtration using a Büchner funnel. f. Wash the collected solid with cold ethanol to remove any unreacted starting materials. g. Dry the product in a vacuum oven.

Step 2: Thionation of 6-Methylquinoxaline-2,3(1H,4H)-dione

The second step involves the conversion of the dione to the dithiol using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Protocol:

  • Reagents and Equipment:

    • 6-Methylquinoxaline-2,3(1H,4H)-dione

    • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

    • Anhydrous toluene or pyridine

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle

    • Magnetic stirrer

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure: a. To a solution of 6-methylquinoxaline-2,3(1H,4H)-dione (1 equivalent) in anhydrous toluene or pyridine in a round-bottom flask under a nitrogen atmosphere, add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents). b. Heat the reaction mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC. c. After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. d. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). e. The final product, 6-Methylquinoxaline-2,3-dithiol, is typically an off-white to yellowish solid.

Synthesis_Workflow Start 4-methyl-1,2-phenylenediamine + Diethyl oxalate Step1 Step 1: Cyclocondensation (Reflux in Ethanol) Start->Step1 Intermediate 6-Methylquinoxaline-2,3(1H,4H)-dione Step1->Intermediate Step2 Step 2: Thionation (Lawesson's Reagent or P₄S₁₀) Intermediate->Step2 Product 6-Methylquinoxaline-2,3-dithiol Step2->Product

Application

Application Notes and Protocols for Reactions of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of 6-Methylquinoxaline-2,3-dithiol in Coordination Chemistry and Materials S...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of 6-Methylquinoxaline-2,3-dithiol in Coordination Chemistry and Materials Science

6-Methylquinoxaline-2,3-dithiol is a prominent member of the quinoxaline class of nitrogen-containing heterocyclic compounds. These molecules are of significant interest due to their wide-ranging applications, from pharmaceuticals to materials science. The introduction of thiol groups at the 2 and 3 positions of the quinoxaline scaffold imparts unique properties, particularly its exceptional ability to act as a chelating ligand for a variety of metal ions. The methyl group at the 6-position can further modulate the electronic properties and solubility of the resulting metal complexes.

This application note provides a comprehensive guide to the experimental setup for reactions involving 6-Methylquinoxaline-2,3-dithiol. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively utilize this versatile compound in their work. The focus will be on the synthesis of the ligand and a detailed protocol for its subsequent use in the formation of a transition metal complex, a common and important application. Quinoxaline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The unique coordination chemistry of dithiolene ligands, such as 6-methylquinoxaline-2,3-dithiol, allows for the formation of stable complexes with various transition metals, which are being explored for their catalytic and biological activities.

Part 1: Synthesis of 6-Methylquinoxaline-2,3-dithiol

The synthesis of 6-Methylquinoxaline-2,3-dithiol is typically a two-step process. The first step involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the corresponding quinoxaline-2,3-dione. The second step is a thionation reaction to convert the dione to the desired dithiol.

Step 1: Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione

The foundational method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound[2]. In this case, 4-methyl-1,2-phenylenediamine is reacted with diethyl oxalate.

Protocol 1: Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione

  • Materials:

    • 4-Methyl-1,2-phenylenediamine (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Ethanol

    • Hydrochloric acid (4N)

  • Procedure:

    • In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (10 mmol) in 4N hydrochloric acid (50 mL)[3].

    • Add diethyl oxalate (12 mmol) to the suspension[3].

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid.

  • Causality of Experimental Choices:

    • The use of hydrochloric acid provides an acidic medium that catalyzes the condensation reaction between the diamine and the oxalate.

    • Refluxing ensures the reaction proceeds at a sufficient rate to go to completion.

    • Washing with water and ethanol removes any unreacted starting materials and soluble impurities.

Step 2: Thionation to 6-Methylquinoxaline-2,3-dithiol

The conversion of the carbonyl groups of the dione to thiocarbonyls is achieved using a thionating agent. Lawesson's reagent is a mild and effective choice for this transformation[4][5].

Protocol 2: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • Materials:

    • 6-Methylquinoxaline-2,3(1H,4H)-dione (1.0 eq)

    • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) (0.5 eq per carbonyl group, so 1.0 eq total)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-methylquinoxaline-2,3(1H,4H)-dione (5 mmol) in anhydrous toluene (50 mL).

    • Add Lawesson's reagent (5 mmol) to the suspension.

    • Heat the mixture to reflux under a nitrogen atmosphere for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Causality of Experimental Choices:

    • Anhydrous conditions are crucial as Lawesson's reagent can be hydrolyzed by water, reducing its efficacy.

    • A nitrogen atmosphere prevents the oxidation of the thiol groups in the product.

    • Refluxing in a high-boiling solvent like toluene provides the necessary energy for the thionation reaction to proceed efficiently.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_reagent1 Reagent cluster_step2 Step 2: Thionation A 4-Methyl-1,2-phenylenediamine C 6-Methylquinoxaline-2,3(1H,4H)-dione A->C HCl, Reflux B Diethyl Oxalate B->C E 6-Methylquinoxaline-2,3-dithiol C->E Toluene, Reflux D Lawesson's Reagent D->E

Caption: Synthetic pathway for 6-Methylquinoxaline-2,3-dithiol.

Part 2: Application in Coordination Chemistry - Synthesis of a Palladium(II) Complex

6-Methylquinoxaline-2,3-dithiol is an excellent ligand for the formation of stable complexes with transition metals. Palladium(II) complexes of dithiolene ligands are of particular interest due to their potential applications in catalysis and materials science.

Protocol 3: Synthesis of Bis(6-methylquinoxaline-2,3-dithiolato)palladium(II)

  • Materials:

    • 6-Methylquinoxaline-2,3-dithiol (2.0 eq)

    • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (1.0 eq)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve 6-methylquinoxaline-2,3-dithiol (2 mmol) in warm ethanol (30 mL).

    • In a separate beaker, dissolve sodium tetrachloropalladate(II) (1 mmol) in a minimal amount of deionized water (5-10 mL).

    • Slowly add the aqueous solution of the palladium salt to the ethanolic solution of the ligand with constant stirring.

    • A precipitate will form immediately. Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction is complete.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product sequentially with deionized water, ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

    • Dry the complex in a vacuum oven at 60-80 °C.

  • Causality of Experimental Choices:

    • The use of an ethanol/water solvent system allows for the dissolution of both the organic ligand and the inorganic metal salt.

    • The 2:1 stoichiometric ratio of ligand to metal is used to form the bis-chelated complex.

    • The immediate precipitation of the product is driven by the formation of the highly stable and often poorly soluble palladium-sulfur bonds.

    • Thorough washing is essential to obtain a pure product.

Diagram of Complexation Workflow

ComplexationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product A 6-Methylquinoxaline-2,3-dithiol (in Ethanol) C Mixing and Stirring at Room Temperature A->C B Na₂PdCl₄ (in Water) B->C D Vacuum Filtration C->D E Washing (Water, Ethanol, Ether) D->E F Drying E->F G Bis(6-methylquinoxaline-2,3-dithiolato)palladium(II) F->G

Caption: Workflow for the synthesis of the Palladium(II) complex.

Part 3: Characterization Data

The synthesized ligand and its metal complex should be thoroughly characterized to confirm their identity and purity. Below is a table summarizing the expected analytical data.

CompoundAppearanceMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)FT-IR (cm⁻¹)
6-Methylquinoxaline-2,3-dithiolYellow to orange solid>300 (decomposes)~14.0 (br s, 2H, SH), 7.5-7.8 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)~2550 (S-H stretch), ~1600 (C=N stretch), ~1480 (C=C stretch)
Bis(6-methylquinoxaline-2,3-dithiolato)palladium(II)Dark-colored solid>300 (decomposes)Aromatic and methyl protons will show shifts upon coordination; disappearance of the S-H proton signal is expected.Disappearance of S-H stretch; shifts in C=N and C=C stretching frequencies; new bands in the far-IR region.

Note: The exact chemical shifts and vibrational frequencies may vary slightly depending on the specific instrumentation and experimental conditions. The 1H NMR spectrum of 2,3-quinoxalinedithiol shows a characteristic S-H proton signal around 14 ppm[6].

Conclusion

This application note provides a detailed and practical guide for the synthesis of 6-Methylquinoxaline-2,3-dithiol and its subsequent use in the preparation of a palladium(II) complex. The protocols are designed to be robust and reproducible, and the explanations of the experimental choices aim to provide a deeper understanding of the underlying chemistry. The versatility of 6-methylquinoxaline-2,3-dithiol as a ligand opens up numerous possibilities for the design and synthesis of novel coordination compounds with tailored electronic, catalytic, and biological properties, making it a valuable building block for researchers in diverse scientific fields.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Lawesson's Reagent. Organic Chemistry Portal.
  • Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.
  • Ozturk, T., et al. (2006). Use of Lawesson's Reagent in Organic Syntheses.
  • ChemicalBook. (2019). Lawesson's Reagent – a widely used agent in Organic Syntheses. ChemicalBook.
  • Impactfactor. (n.d.).
  • Curphey, T. J. (1993). Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.
  • ECHEMI. (2018).
  • Jubie, S., et al. (2022). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Journal of Molecular Structure.
  • Ansar, N., & Kahan, S. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR.
  • Organic Syntheses. (n.d.). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses Procedure.
  • AK Scientific, Inc. (n.d.). 6-Methylquinoxaline-2,3-dithiol. AK Scientific, Inc.
  • Mini Review. (2024). Recent Advances in the Synthesis of Quinoxalines.
  • BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
  • FUJIFILM Wako Chemicals. (n.d.). 4-Methyl-1,2-phenylenediamine. FUJIFILM Wako Chemicals.
  • PrepChem.com. (n.d.). Synthesis of 4-n-butyl-1,2-phenylenediamine. PrepChem.com.
  • PrepChem.com. (n.d.). (a) Preparation of 3-methyl-1,2-phenylenediamine. PrepChem.com.
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.
  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.
  • Sigma-Aldrich. (n.d.). 4-Methyl-o-phenylenediamine purum, = 98.0 NT 496-72-0. Sigma-Aldrich.
  • viXra.org. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.

Sources

Method

Use of 6-Methylquinoxaline-2,3-dithiol in antimicrobial agent synthesis

Application Note & Protocols Topic: Use of 6-Methylquinoxaline-2,3-dithiol in the Synthesis of Novel Antimicrobial Agents Audience: Researchers, scientists, and drug development professionals. Introduction: The Quinoxali...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Use of 6-Methylquinoxaline-2,3-dithiol in the Synthesis of Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological profile to combat the growing threat of antimicrobial resistance.[6]

This application note focuses on a specific, highly reactive precursor: 6-Methylquinoxaline-2,3-dithiol . The presence of two nucleophilic thiol groups at the 2 and 3 positions makes this molecule an exceptionally valuable starting material for synthesizing diverse libraries of novel antimicrobial candidates. We will provide detailed protocols for the derivatization of this intermediate and the subsequent evaluation of the synthesized compounds, offering a practical guide for researchers in the field.

Section 1: 6-Methylquinoxaline-2,3-dithiol as a Key Synthetic Intermediate

The strategic importance of 6-Methylquinoxaline-2,3-dithiol lies in its straightforward synthesis and the high reactivity of its dithiol functionality. It is typically prepared via the condensation of 4-methyl-1,2-phenylenediamine with a suitable dicarbonyl precursor, followed by thionation.[1] The two thiol groups serve as reactive handles for a variety of chemical transformations, most notably S-alkylation and cyclization reactions, allowing for the construction of complex molecular architectures.

The general synthetic approach, from starting materials to the key intermediate and subsequent derivatization, is outlined below.

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Derivative Synthesis A 4-Methyl-1,2-phenylenediamine C 6-Methylquinoxaline-2,3-dione A->C + (1) B Oxalic Acid B->C + (1) D 6-Methylquinoxaline-2,3-dithiol (Key Intermediate) C->D + (2) E S,S'-bis(alkyl) Derivatives (Protocol 1) D->E Alkylation F Fused Heterocyclic Systems (Protocol 2) D->F Cyclization Thionation Thionating Agent (e.g., P4S10) Thionation->C

Figure 1: General workflow for the synthesis of antimicrobial agents from 6-Methylquinoxaline-2,3-dithiol.

Section 2: Synthetic Protocols for Antimicrobial Derivatives

The protocols below describe two primary pathways for derivatizing 6-Methylquinoxaline-2,3-dithiol. These methods are designed to be robust and adaptable for creating a variety of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of S,S'-bis(2-hydroxyethyl)-6-methylquinoxaline-2,3-dithioether

Principle: This protocol details a classic S-alkylation reaction. The nucleophilic thiol groups of the starting material react with an alkylating agent, in this case, 2-bromoethanol, via an SN2 mechanism. The addition of a base, such as potassium carbonate, is essential to deprotonate the thiols, forming the more nucleophilic thiolate anions, which then readily attack the electrophilic carbon of the alkyl halide. This reaction creates stable thioether linkages.

Materials and Reagents:

  • 6-Methylquinoxaline-2,3-dithiol (1.0 eq)

  • 2-Bromoethanol (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 6-Methylquinoxaline-2,3-dithiol (e.g., 2.08 g, 10 mmol).

  • Add anhydrous DMF (40 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (3.45 g, 25 mmol) to the solution. The mixture will become a suspension.

  • Add 2-bromoethanol (1.56 mL, 22 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold deionized water.

  • A precipitate will form. Extract the aqueous mixture three times with ethyl acetate (3x 75 mL).

  • Combine the organic layers in a separatory funnel and wash with brine (2x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from ethanol to yield the final product, S,S'-bis(2-hydroxyethyl)-6-methylquinoxaline-2,3-dithioether.

Characterization (Expected Results):

  • ¹H NMR: Expect signals for the methyl group on the quinoxaline ring, aromatic protons, and two sets of triplets corresponding to the -S-CH₂-CH₂-OH protons.

  • Mass Spec (ESI+): Expect to find the [M+H]⁺ peak corresponding to the molecular weight of the product.

Protocol 2: Synthesis of 2,3-Dihydro-6-methyl-[1][7]dithiino[2,3-b]quinoxaline

Principle: This protocol describes a cyclization reaction to form a fused heterocyclic system. 6-Methylquinoxaline-2,3-dithiol is reacted with a dielectrophile, 1,2-dibromoethane. The reaction proceeds via a double S-alkylation, where both thiol groups react with the same molecule to form a new six-membered ring fused to the quinoxaline core. This creates a more rigid, planar structure which can have a significant impact on biological activity.

Materials and Reagents:

  • 6-Methylquinoxaline-2,3-dithiol (1.0 eq)

  • 1,2-Dibromoethane (1.1 eq)

  • Sodium Ethoxide (NaOEt) (2.2 eq)

  • Absolute Ethanol

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Step-by-Step Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.51 g, 22 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted, add 6-Methylquinoxaline-2,3-dithiol (2.08 g, 10 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add 1,2-dibromoethane (0.95 mL, 11 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of cold water.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,3-Dihydro-6-methyl-[1][7]dithiino[2,3-b]quinoxaline.

Section 3: In Vitro Antimicrobial Evaluation

After synthesis and purification, the novel compounds must be evaluated for their biological activity. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying antimicrobial efficacy.

Antimicrobial_Workflow A Synthesized Compound (e.g., from Protocol 1 or 2) B Prepare Stock Solution (in DMSO) A->B C Serial Dilution in 96-Well Plate B->C D Inoculate with Microbial Culture (e.g., S. aureus, E. coli) C->D E Incubate (e.g., 37°C for 24h) D->E F Add Viability Indicator (e.g., Resazurin) E->F G Read Absorbance/ Visual Inspection F->G H Determine MIC Value G->H

Figure 2: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Protocol 3: Broth Microdilution Assay for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standardized inoculum of the test microbe is added to wells of a 96-well plate containing serial dilutions of the synthesized compound. Growth is assessed after incubation, typically by visual inspection or by using a metabolic indicator.

Materials and Reagents:

  • Synthesized quinoxaline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • DMSO (for stock solutions)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Prepare a microbial inoculum suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension in the appropriate growth medium (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of the appropriate sterile broth to wells 2 through 12.

  • Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock to a starting concentration in broth) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (broth + inoculum, no compound). Well 12 will serve as the sterility control (broth only).

  • Inoculate wells 1 through 11 with 100 µL of the standardized microbial suspension. The final volume in each well will be 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: The results from the MIC assay should be summarized in a table for clear comparison.

Compound IDR Group (Protocol 1)Modification (Protocol 2)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
MQD-01 -CH₂CH₂OHN/A163264
MQD-02 -CH₂C₆H₅N/A81632
MQD-03 N/AFused Dithiino Ring4816
Ciprofloxacin N/AN/A10.5N/A
Fluconazole N/AN/AN/AN/A2
(Note: Data are representative examples for illustrative purposes.)

Section 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 6-Methylquinoxaline-2,3-dithiol core allows for the development of a structure-activity relationship (SAR), which is crucial for rational drug design.[6]

Figure 3: Key points for Structure-Activity Relationship (SAR) analysis of 6-Methylquinoxaline-2,3-dithiol derivatives.

Based on literature for similar quinoxaline scaffolds, several trends can be anticipated[2][3]:

  • Lipophilicity: Increasing the lipophilicity of the S-substituents (e.g., replacing a hydroxyethyl group with a benzyl group) often enhances antimicrobial activity, particularly against Gram-positive bacteria, by improving membrane penetration.[3]

  • Rigidity: Constraining the conformation by forming fused ring systems (as in Protocol 2) can lock the molecule into a bioactive conformation, leading to a significant increase in potency.

  • Electronic Effects: The methyl group at position 6 is an electron-donating group, which can influence the overall electronic properties of the aromatic system and its interaction with biological targets.[2]

Conclusion

6-Methylquinoxaline-2,3-dithiol is a potent and versatile intermediate for the synthesis of novel antimicrobial agents. The protocols provided herein offer robust and reproducible methods for generating diverse chemical libraries via S-alkylation and cyclization reactions. The subsequent antimicrobial screening and SAR analysis are critical steps in identifying lead compounds for further development. The flexibility of this scaffold suggests that with rational design, new quinoxaline derivatives can be developed to address the urgent need for new therapies against resistant pathogens.

References

  • Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Singh, J., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. [Link]

  • Gaur, R., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

  • El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Hamed, E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Zayed, M. F., et al. (2005). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. [Link]

  • Singh, J., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

  • Kumar, A., & Madhavi, Y. V. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. [Link]

Sources

Application

Application Notes and Protocols: 6-Methylquinoxaline-2,3-dithiol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Methylquinoxaline-2,3-dithiol is a sulfur-containing heterocyclic compound that has emerged as a valuable and versatile building block in mod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoxaline-2,3-dithiol is a sulfur-containing heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural and electronic properties, characterized by the presence of a reactive 1,2-dithiol moiety fused to a quinoxaline core, make it an excellent precursor for the synthesis of a wide array of novel compounds. The presence of the methyl group at the 6-position can also modulate the electronic properties and solubility of its derivatives. This guide provides an in-depth exploration of the synthesis and applications of 6-methylquinoxaline-2,3-dithiol, offering detailed protocols and insights for its effective utilization in research and development.

The core utility of 6-methylquinoxaline-2,3-dithiol stems from its dithiol functionality, which can exist in tautomeric equilibrium with the dithione form. This moiety serves as an exceptional bidentate ligand for a variety of transition metals, leading to the formation of stable metal dithiolene complexes.[1] These complexes are of significant interest due to their rich redox chemistry, intense optical absorptions, and potential applications in materials science, including molecular conductors and near-infrared dyes.

Furthermore, the reactive dithiol groups provide a platform for the construction of novel fused heterocyclic systems. Through cyclocondensation reactions with various electrophiles, the quinoxaline-dithiol scaffold can be elaborated into more complex structures, such as dithiolo[4,5-b]quinoxalines and thiazolo[4,5-b]quinoxalines.[1][2] These resulting heterocyclic frameworks are often associated with a broad spectrum of biological activities, including antimicrobial and anticancer properties, making 6-methylquinoxaline-2,3-dithiol a key intermediate in medicinal chemistry and drug discovery programs.[3]

This document will detail the synthetic pathway to 6-methylquinoxaline-2,3-dithiol and provide step-by-step protocols for its application in the synthesis of metal complexes and fused heterocyclic systems.

Synthesis of 6-Methylquinoxaline-2,3-dithiol

The synthesis of 6-methylquinoxaline-2,3-dithiol is a multi-step process that begins with the commercially available 4-methyl-1,2-phenylenediamine. The overall synthetic workflow is depicted below.

Synthesis of 6-Methylquinoxaline-2,3-dithiol A 4-Methyl-1,2-phenylenediamine B 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione A->B Oxalic Acid, HCl C 2,3-Dichloro-6-methylquinoxaline B->C POCl3 / PCl5 D 6-Methylquinoxaline-2,3-dithiol C->D 1. Thiourea 2. NaOH 3. H+

Figure 1: Synthetic workflow for 6-Methylquinoxaline-2,3-dithiol.

Protocol 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

This initial step involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form the quinoxaline-2,3-dione ring system. The acidic conditions facilitate the reaction between the diamine and the dicarboxylic acid.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Ethanol

  • Distilled water

Procedure:

  • In a 500 mL round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (1 equiv.) in a mixture of 4 M HCl and ethanol.

  • To this suspension, add oxalic acid dihydrate (1.1 equiv.).

  • Heat the reaction mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid.

  • Dry the product under vacuum to obtain 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione as a solid.

Expected Yield: 75-85%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dioneC₉H₈N₂O₂176.17Off-white solid
Protocol 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

The hydroxyl groups of the quinoxaline-2,3-dione are converted to chloro groups using a potent chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[4] This step is crucial for activating the 2 and 3 positions for subsequent nucleophilic substitution.

Materials:

  • 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive fumes.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equiv.) to an excess of phosphorus oxychloride (POCl₃).

  • To this mixture, cautiously add phosphorus pentachloride (PCl₅) (2.2 equiv.) portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring to quench the excess chlorinating agents.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol to afford 2,3-dichloro-6-methylquinoxaline as a crystalline solid.

Expected Yield: 70-80%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2,3-Dichloro-6-methylquinoxalineC₉H₆Cl₂N₂213.07Pale yellow solid
Protocol 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

The final step involves the conversion of the dichloroquinoxaline to the desired dithiol. This is typically achieved by nucleophilic substitution with a sulfur nucleophile like thiourea, followed by basic hydrolysis.[3]

Materials:

  • 2,3-Dichloro-6-methylquinoxaline

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,3-dichloro-6-methylquinoxaline (1 equiv.) and thiourea (2.5 equiv.) in ethanol.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (excess) in water.

  • Reflux the mixture again for another 1-2 hours to hydrolyze the intermediate.

  • After cooling, filter the reaction mixture to remove any insoluble byproducts.

  • Carefully acidify the filtrate with glacial acetic acid until the pH is neutral. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the product under vacuum to obtain 6-methylquinoxaline-2,3-dithiol as a solid.

Expected Yield: 80-90%

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-Methylquinoxaline-2,3-dithiolC₉H₈N₂S₂208.31Orange solid

Applications in Organic Synthesis

As a Ligand in Coordination Chemistry

6-Methylquinoxaline-2,3-dithiol is a highly effective ligand for the synthesis of metal dithiolene complexes. The soft sulfur donor atoms have a high affinity for soft metal ions, leading to the formation of stable, often square planar or octahedral, complexes.

Metal_Complex_Formation A 6-Methylquinoxaline-2,3-dithiol C [Ni(6-methylquinoxaline-2,3-dithiolato)2] complex A->C B Metal Salt (e.g., NiCl2) B->C

Figure 2: Formation of a Nickel(II) dithiolene complex.

This protocol describes the synthesis of a representative nickel(II) complex. The choice of metal can be varied to access a range of complexes with different electronic and magnetic properties.

Materials:

  • 6-Methylquinoxaline-2,3-dithiol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve 6-methylquinoxaline-2,3-dithiol (2 equiv.) in methanol in a round-bottom flask.

  • Add triethylamine (2 equiv.) to the solution to deprotonate the thiol groups, forming the dithiolate anion.

  • In a separate flask, dissolve nickel(II) chloride hexahydrate (1 equiv.) in methanol.

  • Slowly add the nickel(II) solution to the dithiolate solution with stirring. A colored precipitate should form immediately.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid complex by vacuum filtration, wash with methanol, and dry under vacuum.

Characterization: The resulting complex can be characterized by various spectroscopic techniques, including UV-Vis, IR, and mass spectrometry. The electronic absorption spectrum is particularly informative, often showing intense charge-transfer bands in the visible or near-infrared region.

Metal IonTypical GeometryPotential Applications
Ni(II)Square planarCatalysis, Molecular electronics[5]
Pd(II)Square planarCatalysis, Materials science
Pt(II)Square planarMaterials for OLEDs, Chemosensors
Cu(II)Square planarAntimicrobial agents, Catalysis
Zn(II)TetrahedralLuminescent materials
As a Building Block for Fused Heterocycles

The dithiol functionality of 6-methylquinoxaline-2,3-dithiol can be exploited to construct fused heterocyclic systems through reactions with bifunctional electrophiles.

This protocol outlines the synthesis of a dithiolo[4,5-b]quinoxaline derivative by reacting 6-methylquinoxaline-2,3-dithiol with a suitable one-carbon electrophile, such as carbon disulfide.[6]

Fused_Heterocycle_Synthesis A 6-Methylquinoxaline-2,3-dithiol C 6-Methyl-[1,3]dithiolo[4,5-b]quinoxaline-2-thione A->C B Carbon Disulfide (CS2) B->C Base

Figure 3: Synthesis of a dithiolo[4,5-b]quinoxaline derivative.

Materials:

  • 6-Methylquinoxaline-2,3-dithiol

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 6-methylquinoxaline-2,3-dithiol (1 equiv.) in DMF.

  • Add potassium carbonate (2.2 equiv.) to the solution.

  • Slowly add carbon disulfide (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Potential Applications in Materials Science

Quinoxaline derivatives, including those derived from 6-methylquinoxaline-2,3-dithiol, have shown promise in the field of materials science. The extended π-system and the ability to coordinate with metal ions make them attractive candidates for various applications.

  • Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of quinoxaline derivatives can lead to materials with good thermal stability and charge-transport properties, which are desirable for use in OLEDs as host materials or electron-transporting layers.[7][8]

  • Molecular Conductors: Metal dithiolene complexes derived from quinoxaline-2,3-dithiols can form stacked structures in the solid state, facilitating electrical conductivity. These materials are being investigated for their potential use in molecular wires and other electronic devices.

  • Chemosensors: The ability of the dithiol moiety to bind to specific metal ions can be utilized in the design of chemosensors for the detection of heavy metals.

Conclusion

6-Methylquinoxaline-2,3-dithiol is a highly valuable and versatile building block in organic synthesis. Its straightforward multi-step synthesis from readily available starting materials, coupled with the reactivity of its dithiol functionality, provides access to a diverse range of compounds. From the formation of electronically interesting metal dithiolene complexes to the construction of biologically relevant fused heterocyclic systems, 6-methylquinoxaline-2,3-dithiol offers chemists a powerful tool for the development of new molecules with tailored properties and functions. The protocols and application notes provided herein serve as a comprehensive guide for researchers looking to explore the rich chemistry of this important heterocyclic scaffold.

References

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). Johns Hopkins University. [Link]

  • Efficient synthesis of novel[1][2][6]thiadiazino[6,5-b]quinoxaline derivatives. (2025). [URL not available]

  • Synthesis of novel[1][6]dithiolo[4,5-b]quinoxalines 12, 14, 16, and 18... (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023). ResearchGate. [Link]

  • Quinoxaline derivatives and their use in organic light-emitting diode device. (n.d.).
  • The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. (n.d.). Frontiers. [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]

  • Thiazolo[5,4‐f]quinoxalines, Oxazolo[5,4‐f]quinoxalines and Pyrazino[b,e]isatins: Synthesis from 6‐Aminoquinoxalines and Properties. (2021). ResearchGate. [Link]

  • SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. (2002). Biological Sciences - PJSIR. [Link]

  • Synthesis and characterization of quinoxaline derivative for high performance phosphorescent organic light-emitting diodes. (n.d.). ResearchGate. [Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity. (n.d.). PubMed Central. [Link]

  • Product Class 15: Quinoxalines. (n.d.). [URL not available]
  • Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. (n.d.). UNIPI. [Link]

  • Nickel(II) Complexes Based on Dithiolate-Polyamine Binary Ligand Systems. (2021). OSTI.gov. [Link]

  • Synthesis, structural characterization and catalytic activity study of Mn(II), Fe(III), Ni(II), Cu(II) and Zn(II) complexes of quinoxaline-2-carboxalidine-2-amino-5-methylphenol. (n.d.). ResearchGate. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • Synthesis of Novel Heteroleptic Oxothiolate Ni(II) Complexes and Evaluation of Their Catalytic Activity for Hydrogen Evolution. (2021). MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • POCl3 chlorination of 4-quinazolones. (n.d.). Semantic Scholar. [Link]

  • Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione (84),... (n.d.). ResearchGate. [Link]

  • Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (n.d.). ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. [Link]

  • Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids. (n.d.). ResearchGate. [Link]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][7][9]thiadiazole-4,5-diamine. (2021). ACG Publications. [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. [Link]

  • (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2025). ResearchGate. [Link]

  • Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Method

Analytical Methods for the Detection and Quantification of 6-Methylquinoxaline-2,3-dithiol

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 6-Methylquinoxaline-2,3-dithiol (MQDT). Quinoxaline der...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 6-Methylquinoxaline-2,3-dithiol (MQDT). Quinoxaline derivatives are a significant class of N-heterocyclic compounds with wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties, making them crucial intermediates in medicinal chemistry and drug development.[1][2] Accurate and robust analytical methods are therefore essential for quality control, stability testing, and pharmacokinetic studies. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Electrochemical Sensing, offering researchers and drug development professionals a selection of validated techniques to suit various analytical needs.

Introduction to 6-Methylquinoxaline-2,3-dithiol (MQDT)

6-Methylquinoxaline-2,3-dithiol (CAS No: 25625-62-1) is a heterocyclic compound featuring a quinoxaline core, which is a fusion of benzene and pyrazine rings.[1][3] The dithiol functional groups at the 2 and 3 positions are of particular interest. These groups can exist in a tautomeric equilibrium with the thione form (6-methyl-1,4-dihydroquinoxaline-2,3-dithione), a property that must be considered during analytical method development as it can influence solubility, polarity, and reactivity.[4][5] The inherent biological activity of the quinoxaline scaffold necessitates precise analytical control in research and development settings.[6][7]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 25625-62-1[3]
Molecular Formula C₉H₈N₂S₂[8]
Molecular Weight 208.31 g/mol [3]
Physical Form Solid[3]
Purity (Typical) >95% (by HPLC)[8]

Core Analytical Strategies: An Overview

The selection of an analytical method depends on the specific requirements of the study, such as required sensitivity, selectivity, and the nature of the sample matrix. This guide focuses on three primary, robust techniques.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_output Data Processing & Reporting prep Weighing & Dissolution (e.g., in Acetonitrile/DMSO) dilution Serial Dilution (Calibration Standards) prep->dilution matrix_prep Matrix Spike/Extraction (for complex samples) prep->matrix_prep hplc HPLC-UV (Quantification & Purity) dilution->hplc lcms LC-MS (High Sensitivity & Identification) dilution->lcms electrochem Electrochemical Sensing (Rapid Screening) dilution->electrochem matrix_prep->hplc matrix_prep->lcms matrix_prep->electrochem quant Quantification (Peak Area vs. Concentration) hplc->quant lcms->quant ident Identification (Retention Time, Mass Spec) lcms->ident electrochem->quant report Final Report (Assay, Purity, etc.) quant->report ident->report ident->report

Caption: High-level workflow for the analysis of MQDT.

Method 1: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for the quality control of small organic molecules. It offers excellent resolution, reproducibility, and quantitative performance. Given that commercial suppliers specify purity by HPLC, this is a well-established approach for MQDT.[3]

Scientific Rationale

The aromatic quinoxaline core and methyl group lend MQDT sufficient hydrophobicity to be retained on a nonpolar stationary phase like C18. A polar mobile phase, typically a mixture of acetonitrile or methanol and water, is used for elution. The conjugated π-system of the quinoxaline ring results in strong UV absorbance, allowing for sensitive detection.[9][10] A UV-Vis spectrum of related quinoxaline derivatives shows strong absorbance maxima in the 250-350 nm range, providing a basis for wavelength selection.[9] An acidic modifier like phosphoric or formic acid is often added to the mobile phase to suppress the ionization of the acidic thiol groups, ensuring a single, sharp chromatographic peak and consistent retention.

Detailed Protocol

G start Prepare Mobile Phase & Standards equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate inject Inject Sample (e.g., 10 µL) equilibrate->inject separate Isocratic/Gradient Elution on C18 Column inject->separate detect UV Detection (e.g., at 340 nm) separate->detect process Integrate Peak & Quantify against Calibration Curve detect->process end Report Result process->end

Caption: Experimental workflow for HPLC-UV analysis.

A. Reagents and Materials

  • 6-Methylquinoxaline-2,3-dithiol reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (Analytical grade)

  • C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

B. Standard and Sample Preparation

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of MQDT reference standard and dissolve in 10 mL of acetonitrile or a 50:50 mixture of acetonitrile and DMSO.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with the mobile phase.

  • Sample Preparation: Dissolve the sample containing MQDT in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

C. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic AcidProvides good peak shape and retention
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns
Column Temp. 30 °CEnsures reproducible retention times
Injection Vol. 10 µLBalances sensitivity and peak shape
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for peak purity assessment
Detection λ 340 nm (or determined λmax)Maximizes sensitivity based on spectra of related compounds[9]
Run Time 10 minutesSufficient for elution of the analyte and any impurities

D. System Suitability Before sample analysis, inject a mid-range standard five times. The results must meet the following criteria:

  • Tailing Factor: 0.8 - 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • RSD of Retention Time: ≤ 1.0%

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring higher sensitivity and specificity, such as bioanalysis or impurity identification, coupling HPLC with mass spectrometry is the preferred method. This technique provides molecular weight information, which is definitive for compound identification.

Scientific Rationale

The HPLC front-end separates MQDT from the sample matrix as described previously. The eluent is then introduced into a mass spectrometer. Electrospray Ionization (ESI) is an effective soft ionization technique for polar to moderately polar molecules like MQDT, and it can be operated in either positive or negative ion mode. Given the acidic thiol protons, negative ion mode ([M-H]⁻) is expected to be highly efficient. Positive ion mode ([M+H]⁺) is also possible due to the basic nitrogen atoms in the pyrazine ring. The mass analyzer (e.g., a quadrupole or time-of-flight) then separates the ions based on their mass-to-charge ratio (m/z), providing unambiguous identification and quantification.

Detailed Protocol

A. Reagents and Materials

  • As per HPLC-UV method, but using LC-MS grade solvents and volatile modifiers (e.g., formic acid instead of phosphoric acid).

B. Standard and Sample Preparation

  • Follow the same procedure as for HPLC-UV, but prepare standards at a lower concentration range if necessary (e.g., ng/mL levels), depending on instrument sensitivity.

C. Instrumental Parameters

ParameterRecommended SettingRationale
LC System UPLC or HPLC systemUPLC provides faster analysis and better resolution
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for LC-MS flow rates
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic AcidVolatile modifier is critical for MS compatibility[11]
Gradient 5% B to 95% B over 5 minEfficiently elutes compounds with varying polarities
Flow Rate 0.4 mL/minCompatible with standard ESI sources
MS System Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for quantification; Q-TOF for identification
Ion Source Electrospray Ionization (ESI)Robust and suitable for this class of compound
Polarity Negative and Positive (scan both initially)Expected m/z [M-H]⁻ = 207.01; [M+H]⁺ = 209.02
Scan Mode Full Scan (for identification); Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)SIM/MRM dramatically increases sensitivity and selectivity

Method 3: Electrochemical Sensing

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for detecting redox-active molecules. The dithiol moiety of MQDT is electrochemically active and can be oxidized at a suitable electrode surface. This approach is particularly useful for high-throughput screening or in resource-limited settings.

Scientific Rationale

The analysis is based on the oxidation of the thiol groups (-SH) on the MQDT molecule at the surface of a working electrode (e.g., Glassy Carbon Electrode, GCE). When a potential is applied, electrons are transferred from the molecule to the electrode, generating a current that is proportional to the concentration of MQDT in the solution. Techniques like Cyclic Voltammetry (CV) can be used to characterize the redox behavior, while more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are used for quantification.[12] The presence of heteroatoms and π-electrons in the quinoxaline structure can facilitate adsorption onto the electrode surface, potentially enhancing the signal.[12]

Detailed Protocol

G start Prepare Electrolyte & Standards polish Polish & Clean Working Electrode (e.g., GCE) start->polish setup Assemble 3-Electrode Cell (WE, RE, CE) in Electrolyte polish->setup scan Apply Potential Scan (e.g., DPV) setup->scan measure Measure Peak Oxidation Current scan->measure quantify Quantify against Calibration Curve measure->quantify end Report Result quantify->end

Caption: Experimental workflow for Electrochemical analysis.

A. Reagents and Materials

  • Potentiostat/Galvanostat

  • Three-electrode cell: Glassy Carbon Working Electrode (GCE), Ag/AgCl Reference Electrode, Platinum Wire Counter Electrode

  • Phosphate Buffer Solution (PBS), pH 7.4

  • MQDT Standard

  • Polishing materials (e.g., alumina slurries)

B. Standard and Sample Preparation

  • Stock Standard (1 mM): Dissolve 2.08 mg of MQDT in 10 mL of DMSO.

  • Working Standards: Prepare calibration standards by spiking appropriate volumes of the stock solution into the electrochemical cell containing a known volume of PBS.

C. Experimental Procedure

  • Electrode Preparation: Polish the GCE with 1.0, 0.3, and 0.05 µm alumina slurry, followed by sonication in water and ethanol to ensure a clean, reproducible surface.

  • Measurement:

    • Pipette a known volume (e.g., 10 mL) of PBS into the electrochemical cell.

    • Run a blank scan using DPV.

    • Add a known concentration of MQDT standard to the cell.

    • Record the DPV scan (e.g., from 0.0 V to +1.0 V). An oxidation peak should appear.

    • Measure the peak current.

    • Generate a calibration curve by plotting peak current vs. concentration from successive additions of the standard.

  • Sample Analysis: Add the unknown sample to a clean cell with PBS and measure the peak current. Determine the concentration from the calibration curve.

D. Typical DPV Parameters

ParameterRecommended Setting
Potential Range 0.0 V to +1.0 V vs Ag/AgCl
Modulation Amplitude 0.05 V
Step Potential 0.004 V
Modulation Time 0.05 s

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline deriv
  • 6-Methylquinoxaline-2,3-dithiol Product Page. BLD Pharm.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives.
  • 6-Methylquinoxaline-2,3-dithiol Product Page. AK Scientific, Inc.
  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • 2,3-Quinoxalinedithiol Compound Summary. NIH PubChem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Synthesis of 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research.
  • Separation of 6-Quinoxalinol, 2,3,7-trimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Electrochemical investigation of 6-methylquinoxaline-2,3(1H,4H)-dione as potential corrosion inhibitor for carbon steel. Der Pharma Chemica.
  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives.
  • 6-Methylquinoxaline-2,3-dithiol Product Page. Key Organics.
  • SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR.
  • UV-Vis spectra of quinoxaline derivatives in DMSO.
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. PubMed.
  • Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline).
  • Electrochemical Detection of Melphalan in Biological Fluids.
  • UV-vis spectra (MeCN) for the different thiophene-quinoxaline species.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.
  • Electrochemical Sensor Based on Iron(II)
  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents. Semantic Scholar.
  • Bimodal (Photo)electrochemical Sensor for Cetirizine Detection. AIR Unimi.

Sources

Application

6-Methylquinoxaline-2,3-dithiol in the development of anticancer therapies

An Application Guide to the Preclinical Evaluation of 6-Methylquinoxaline-2,3-dithiol (MDT) as a Novel Anticancer Therapeutic Introduction The quinoxaline scaffold represents a class of heterocyclic compounds that has ga...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preclinical Evaluation of 6-Methylquinoxaline-2,3-dithiol (MDT) as a Novel Anticancer Therapeutic

Introduction

The quinoxaline scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1] As a "privileged structure," it is a core component in numerous compounds with demonstrated therapeutic potential. In recent years, research has increasingly highlighted the efficacy of quinoxaline derivatives as potent anticancer agents, capable of modulating critical cellular pathways involved in tumor growth, proliferation, and survival.[2] Many of these derivatives exert their effects by targeting key oncogenic drivers, such as receptor tyrosine kinases (e.g., VEGFR-2) and protein tyrosine phosphatases (PTPs), or by directly inducing programmed cell death (apoptosis).[3][4][5]

This guide focuses on 6-Methylquinoxaline-2,3-dithiol (MDT) , a specific derivative distinguished by a methyl group at the 6-position and two thiol groups at the 2 and 3-positions. These functional groups, particularly the dithiol moiety, suggest a potential for unique interactions with biological targets, making MDT a compelling candidate for anticancer drug development. The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for the systematic evaluation of MDT's anticancer properties. We will delve into the hypothesized mechanisms of action and provide detailed, field-proven protocols for its in vitro and in vivo assessment.

Hypothesized Mechanisms of Anticancer Activity for MDT

Based on the extensive literature on quinoxaline derivatives and the unique structural features of MDT, we can postulate several plausible mechanisms of action. The true mechanism is likely a combination of these effects, which can be elucidated using the protocols detailed in this guide.

  • Inhibition of Protein Tyrosine Kinases (PTKs): Many quinoxaline-based compounds are potent inhibitors of PTKs, which are often overactive in cancer.[4] A key example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3][6] By inhibiting VEGFR-2, MDT could potentially starve tumors of their blood supply.

  • Modulation of Protein Tyrosine Phosphatases (PTPs): PTPs are crucial regulators that counteract the activity of PTKs.[7] The dysregulation of PTPs is linked to numerous diseases, including cancer.[5] The active site of PTPs contains a critical cysteine residue that is susceptible to covalent modification. The dithiol groups of MDT make it a prime candidate for interacting with and potentially inhibiting these enzymes, thereby altering cellular signaling pathways to the detriment of cancer cells.[8]

  • Induction of Apoptosis: The ultimate goal of many anticancer therapies is to induce apoptosis in malignant cells. By disrupting the signaling pathways controlled by PTKs and PTPs, MDT can create an intracellular environment that triggers the apoptotic cascade.[3] This is often mediated by the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell in a controlled manner.

MDT_Mechanism_Hypothesis MDT 6-Methylquinoxaline-2,3-dithiol (MDT) PTK Protein Tyrosine Kinases (e.g., VEGFR-2) MDT->PTK Inhibition PTP Protein Tyrosine Phosphatases (e.g., SHP2) MDT->PTP Inhibition Apoptosis Induction of Apoptosis MDT->Apoptosis Prolif Cell Proliferation & Angiogenesis PTK->Prolif PTP->Prolif Regulation Death Tumor Cell Death Prolif->Death Inhibition of Caspases Caspase-3/7 Activation Apoptosis->Caspases Caspases->Death

Caption: Hypothesized signaling pathways targeted by MDT in cancer cells.

A Systematic Workflow for Preclinical Evaluation

A logical and phased approach is critical for efficiently evaluating a novel compound. The following workflow outlines a standard progression from broad screening to detailed mechanistic studies and finally to in vivo validation.

Experimental_Workflow start Start: Compound MDT invitro_screen Part I: In Vitro Screening (Protocol 1: Cytotoxicity Assay) start->invitro_screen ic50 Determine IC50 Values Across Cancer Cell Panel invitro_screen->ic50 mechanistic Part I: Mechanistic Studies (Protocols 2 & 3: Apoptosis Assays) ic50->mechanistic If potent (low µM IC50) invivo Part II: In Vivo Efficacy (Protocol 4: Xenograft Model) mechanistic->invivo If mechanism confirmed end End: Preclinical Candidate Profile invivo->end

Caption: Phased experimental workflow for evaluating MDT's anticancer potential.

Part I: In Vitro Evaluation of Anticancer Activity

The initial phase of testing involves using cultured human cancer cells to determine if MDT has a direct cytotoxic or cytostatic effect and to begin dissecting the underlying mechanism.

Protocol 1: Assessment of Cytotoxicity using XTT Assay

Expertise & Experience: The first step in drug screening is to assess a compound's ability to kill or inhibit the proliferation of cancer cells. Tetrazolium salt-based assays like MTT and XTT are standard methods for this purpose.[9] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10] We recommend the XTT assay over the more traditional MTT assay. The reduced formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step with an organic solvent like DMSO.[11] This simplifies the protocol, reduces potential errors from incomplete formazan dissolution, and saves time.[10]

Materials:

  • Human cancer cell lines (e.g., a panel including lung, breast, colon, and liver cancer lines)[12]

  • Appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin[12]

  • 96-well flat-bottom sterile culture plates

  • 6-Methylquinoxaline-2,3-dithiol (MDT), dissolved in DMSO to create a high-concentration stock (e.g., 10-50 mM)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)[13]

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 450-500 nm[10]

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate the plate overnight to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the MDT stock solution in culture medium. A common concentration range for initial screening is 0.1 to 100 µM.[12] Remember to include a "vehicle control" well that receives only the highest concentration of DMSO used in the dilutions (typically <0.5%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of MDT. Also include wells for "untreated" (medium only) and "vehicle control". Incubate the plate for a standard exposure time, typically 48 or 72 hours.[12]

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • XTT Incubation: Add 50 µL of the activated XTT solution to each well of the plate.[10]

  • Absorbance Measurement: Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator, allowing the color to develop.[10] Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

Data Analysis & Presentation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of MDT that causes a 50% reduction in cell viability. This value is determined by plotting percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Data Summary: The results should be summarized in a table for easy comparison of MDT's potency across different cancer cell lines.

Cancer Cell LineTissue of OriginMDT IC₅₀ (µM) [Example Data]Doxorubicin (Positive Control) IC₅₀ (µM)
A549Lung Carcinoma12.5 ± 1.81.1 ± 0.2
MCF-7Breast Adenocarcinoma8.2 ± 1.10.9 ± 0.1
HCT116Colon Carcinoma15.1 ± 2.52.8 ± 0.4
HepG2Hepatocellular Carcinoma9.8 ± 1.31.5 ± 0.3
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Expertise & Experience: If MDT demonstrates significant cytotoxicity, the next logical step is to determine if it is inducing apoptosis. The Annexin V/PI assay is the gold standard for this purpose. During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally on the inner leaflet of the plasma membrane, flips to the outer surface.[15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[17] Using these two stains together with flow cytometry allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cancer cells treated with MDT (at its IC₅₀ concentration for 24-48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer (typically 10 mM Hepes pH 7.4, 140 mM NaCl, and 2.5 mM CaCl₂)

  • Cold 1X Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with MDT at its predetermined IC₅₀ concentration for a set time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize, then combine with the floating cells from the supernatant. Collect 1-5 x 10⁵ cells per sample by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge to pellet. Carefully remove the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. It is crucial to use this specific buffer as Annexin V's binding to PS is calcium-dependent.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.[12] Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.

Data Analysis & Interpretation: The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells or cells damaged during processing.

Protocol 3: Measurement of Executioner Caspase-3/7 Activity

Expertise & Experience: To provide further evidence that the observed cell death is apoptosis, measuring the activity of key executioner caspases is essential. Caspases-3 and -7 are proteases that become activated during the final stages of apoptosis and are responsible for cleaving numerous cellular proteins.[18] The Caspase-Glo® 3/7 Assay is a highly sensitive and convenient method that uses a "add-mix-measure" format.[19] It provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by caspase-3 and -7.[20] This cleavage releases aminoluciferin, which is then used by luciferase (also in the reagent) to generate a stable, glow-type luminescent signal that is directly proportional to caspase activity.[19]

Materials:

  • Cancer cells cultured in an opaque-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • Luminometer or a microplate reader with luminescence detection capability

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate (to minimize well-to-well crosstalk of the luminescent signal) and treat with MDT as described in Protocol 1. Include appropriate controls.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[20]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours. The "glow-type" signal is stable, but incubation time can be optimized for maximal signal.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis: The data (Relative Light Units, RLU) should be normalized to the vehicle control to determine the fold increase in caspase-3/7 activity. Results are typically presented as a bar graph comparing the caspase activity in treated versus control cells.

Part II: In Vivo Efficacy Studies

After demonstrating promising in vitro activity and a clear mechanism of action, the next critical step is to evaluate the efficacy of MDT in a living organism.

Protocol 4: Subcutaneous Xenograft Tumor Model

Expertise & Experience: The human tumor xenograft model is a cornerstone of preclinical cancer research.[21] This model involves implanting human cancer cells into immunocompromised mice, typically athymic nude or SCID mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells.[22] The cells grow into a solid tumor that can be measured externally. This allows for the evaluation of a drug's ability to inhibit tumor growth in vivo and provides an initial assessment of its toxicity and tolerability in a whole-animal system.[23]

Materials & Animals:

  • 6-8 week old female athymic nude mice (e.g., BALB/c nude)[23]

  • Human cancer cell line that showed high sensitivity to MDT in vitro

  • Sterile PBS and Matrigel® Basement Membrane Matrix

  • Sterile 1 mL syringes and 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

  • MDT formulated in an appropriate vehicle for injection (e.g., saline with 5% DMSO and 10% Tween® 80)

Step-by-Step Methodology:

  • Cell Preparation: Culture the selected cancer cells until they are in the exponential growth phase. Harvest the cells and wash them with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10-20 x 10⁶ cells/mL. Keep the cell suspension on ice.[23] Matrigel helps the tumor cells establish and grow more consistently.

  • Tumor Implantation: Anesthetize a mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) into the right flank of the mouse.[21]

  • Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 7-14 days post-injection), begin measuring them 2-3 times per week using digital calipers.[23]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, MDT low dose, MDT high dose, Positive Control).

  • Drug Administration: Administer the MDT formulation or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Data Collection: At each measurement point, record the tumor dimensions and the body weight of each mouse. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2 .[23] Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size limit, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

Data Analysis & Presentation:

  • Tumor Growth Curves: Plot the mean tumor volume ± SEM for each group over time.

  • Efficacy Assessment: Compare the final tumor volumes between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Toxicity Assessment: Plot the mean body weight for each group over time to assess drug tolerability.

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, IP1550 ± 180--2.5 ± 1.0
MDT (25 mg/kg)Daily, IP780 ± 11049.7-4.1 ± 1.5
MDT (50 mg/kg)Daily, IP415 ± 9573.2-8.5 ± 2.1
References
  • Das, S., & Kumar, R. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Unknown. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Sarosiek, K. A., & Letai, A. (2016). Caspase Protocols in Mice. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Cho, S. Y., et al. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Singh, S. K., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Retrieved from [Link]

  • Bai, W. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. PubMed. Retrieved from [Link]

  • Hollingshead, M. G. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Pearson, A. T., & Hu, H. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. Retrieved from [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Semantic Scholar. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

  • Rajaram, K., & Ramachandran, E. (2025). Novel quinoxaline derivatives...: Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. NIH. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Retrieved from [Link]

  • Kahan, S., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. Retrieved from [Link]

  • Blaskovich, M. A. T. (2016). Functional Interrogation and Therapeutic Targeting of Protein Tyrosine Phosphatases. PMC. Retrieved from [Link]

  • Kumar, S., et al. (2014). Covalent inhibition of protein tyrosine phosphatases. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway to prepare quinoxaline-2,3(1H,4H)-dithione (84). Retrieved from [Link]

  • Kahan, S., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR. Retrieved from [Link]

  • Park, H., et al. (2013). Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. PubMed. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PubMed. Retrieved from [Link]

  • Sancineto, L., et al. (2013). Hypervalent Organochalcogenanes as Inhibitors of Protein Tyrosine Phosphatases. PMC. Retrieved from [Link]

  • Du, C., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. NIH. Retrieved from [Link]

  • Stanford, S. M., & Bottini, N. (2016). Targeting Tyrosine Phosphatases: Time to End the Stigma. PMC. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A High-Yield, Scalable Synthesis of 6-Methylquinoxaline-2,3-dithiol and Its Derivatives

Abstract: This technical guide provides a comprehensive and field-proven methodology for the high-yield synthesis of 6-Methylquinoxaline-2,3-dithiol, a pivotal heterocyclic intermediate. Quinoxaline derivatives are a cor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive and field-proven methodology for the high-yield synthesis of 6-Methylquinoxaline-2,3-dithiol, a pivotal heterocyclic intermediate. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] This document details a robust, three-step synthetic pathway, offering in-depth protocols, mechanistic insights, and characterization data. The procedures are designed for scalability and reproducibility, catering to the needs of researchers in drug discovery, chemical biology, and materials science.

Introduction and Scientific Context

Quinoxaline scaffolds are privileged structures in drug development due to their versatile biological activities.[5][6] These N-heterocyclic compounds are known to interact with various biological targets, often through mechanisms like kinase inhibition or by acting as antagonists for specific receptors.[1] The dithiol functionality at the 2 and 3 positions of the quinoxaline ring system offers a unique chemical handle for further derivatization, making 6-Methylquinoxaline-2,3-dithiol a valuable building block for creating libraries of novel compounds for high-throughput screening. Furthermore, such ortho-dithiol ligands are instrumental in the development of advanced coordination complexes and molecular materials.[7]

The synthetic strategy outlined herein is a classic and reliable approach, beginning with the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][7] This method is favored for its high efficiency and the ready availability of starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages, each designed for high yield and purity of the intermediate product before proceeding to the next step. This modular approach ensures robustness and simplifies troubleshooting.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatic Chlorination cluster_2 Step 3: Dithiol Formation A 4-Methyl-1,2-phenylenediamine + Oxalic Acid B 6-Methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione A->B  Reflux in 4N HCl   C 6-Methyl-2,3-dichloroquinoxaline B->C  Heat with PCl5   D 6-Methylquinoxaline-2,3-dithiol C->D  1. Thiourea, Reflux  2. NaOH (aq), Reflux  3. Acetic Acid  

Figure 1: High-level workflow for the synthesis of 6-Methylquinoxaline-2,3-dithiol.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All steps involving volatile or corrosive reagents (e.g., HCl, PCl₅, pyridine) must be performed in a certified chemical fume hood.

Protocol 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (Intermediate I)

This initial step involves the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form the stable dione intermediate. The acidic medium facilitates the nucleophilic attack of the amino groups on the carbonyl carbons of oxalic acid, followed by dehydration to yield the cyclized product.

Materials:

  • 4-Methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol, 1.0 equiv)

  • Oxalic acid dihydrate (10.3 g, 81.8 mmol, 1.0 equiv)

  • 4 N Hydrochloric acid (HCl) solution (50 mL)

  • Deionized water (for washing)

  • Ethanol (for washing)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1,2-phenylenediamine (10.0 g) and oxalic acid dihydrate (10.3 g).

  • Add the 4 N HCl solution (50 mL) to the flask.

  • Heat the mixture to reflux using a heating mantle. The solution will become homogeneous before a precipitate begins to form. Maintain reflux for 20 minutes.[7]

  • Remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual HCl and unreacted starting materials.

  • Wash the product with a small amount of cold ethanol (20 mL) to aid in drying.

  • Dry the product under vacuum to a constant weight. The product is a pale-yellow solid.

Data & Characterization (Intermediate I):

Parameter Value
Typical Yield 90-95%
Appearance Pale-yellow solid
¹H NMR (DMSO-d₆) δ 11.5 (s, 2H, NH), 7.0-7.2 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 155.1 (C=O), 131.5, 129.8, 128.5, 115.2, 114.9, 20.5 (CH₃)

| FT-IR (KBr, cm⁻¹) | 3200-3000 (N-H stretch), 1710 (C=O stretch), 1620 (C=C stretch) |

Protocol 2: Synthesis of 6-Methyl-2,3-dichloroquinoxaline (Intermediate II)

This step converts the dione to a dichloro derivative using a strong chlorinating agent like phosphorus pentachloride (PCl₅). The mechanism involves the conversion of the amide-like carbonyl groups into chloro-iminium intermediates, which are then converted to the final aromatic dichloroquinoxaline.

Materials:

  • 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (Intermediate I) (10.0 g, 56.8 mmol, 1.0 equiv)

  • Phosphorus pentachloride (PCl₅) (23.6 g, 113.5 mmol, 2.0 equiv)

  • Crushed ice

  • Dichloromethane (DCM) (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • CRITICAL: This reaction releases HCl gas and must be performed in a well-ventilated fume hood. Ensure all glassware is perfectly dry.

  • In a dry 250 mL round-bottom flask, combine the ground powder of Intermediate I (10.0 g) and PCl₅ (23.6 g).[7]

  • Fit the flask with a reflux condenser equipped with a calcium chloride drying tube.

  • Heat the mixture in an oil bath to 160 °C. The solid mixture will melt and react. Maintain this temperature for 2 hours.[7]

  • Allow the reaction mixture to cool to room temperature. It will solidify into a dark mass.

  • Carefully and slowly pour the reaction mixture over a large beaker containing at least 500 g of crushed ice. This step is highly exothermic and will release HCl gas. Perform this addition in small portions with vigorous stirring.

  • Once the ice has melted and the reaction is quenched, a solid precipitate will form. Collect this solid by vacuum filtration and wash it with cold water.

  • For higher purity, the crude product can be dissolved in DCM (150 mL), washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL), dried over MgSO₄, filtered, and the solvent removed under reduced pressure.

Data & Characterization (Intermediate II):

Parameter Value
Typical Yield 80-88%
Appearance Off-white to light brown solid
¹H NMR (CDCl₃) δ 7.9-8.1 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 150.2, 142.5, 140.1, 139.8, 130.5, 129.2, 128.8, 22.0 (CH₃)

| Mass Spec (EI) | m/z [M]⁺ calculated for C₉H₆Cl₂N₂: 212.00. Found: 212. |

Protocol 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol (Target Compound)

The final step is a nucleophilic aromatic substitution where the chlorine atoms are displaced by a sulfur nucleophile. Using thiourea followed by basic hydrolysis is a common and effective method that avoids the use of more hazardous reagents like sodium hydrosulfide.[7][8] The thiol is purified by leveraging its acidic protons; it dissolves in base as the thiolate salt and precipitates upon re-acidification.[8]

Materials:

  • 6-Methyl-2,3-dichloroquinoxaline (Intermediate II) (5.0 g, 23.5 mmol, 1.0 equiv)

  • Thiourea (7.1 g, 93.9 mmol, 4.0 equiv)

  • Ethanol (125 mL)

  • Sodium hydroxide (NaOH) solution, 2.0 M (250 mL)

  • Glacial acetic acid

Procedure:

  • In a 1000 mL round-bottom flask, dissolve Intermediate II (5.0 g) and thiourea (7.1 g) in ethanol (125 mL).[8]

  • Heat the solution to reflux for 2 hours. A precipitate may form during this time.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly and carefully add the 2.0 M NaOH solution (250 mL) to the cooled mixture.[7][8]

  • Return the flask to the heating mantle and reflux for an additional 1 hour. The solution should become homogeneous as the thiolate salt forms.

  • Gravity filter the hot solution through a fluted filter paper into a large beaker (at least 1 L) to remove any insoluble impurities.

  • Cool the filtrate in an ice bath. With continuous stirring, slowly add glacial acetic acid dropwise until the solution reaches a neutral pH (approx. pH 7), checked with pH paper.

  • A voluminous brownish-orange precipitate of the target compound will form.

  • Allow the suspension to stir in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration. Wash the solid extensively with cold deionized water (4 x 100 mL) to remove salts.

  • Dry the product under vacuum.

Data & Characterization (Target Compound):

Parameter Value
Typical Yield 80-85%
Appearance Brownish-orange solid
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆) δ 14.1 (br s, 2H, SH), 7.5-7.7 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)[8]
¹³C NMR (DMSO-d₆) δ 157.5 (C-S), 135.2, 133.8, 130.1, 128.9, 128.5, 21.2 (CH₃)

| FT-IR (KBr, cm⁻¹) | 2550 (S-H stretch, weak), 1610 (C=N stretch), 1580 (C=C stretch) |

Mechanistic Considerations

The formation of the quinoxaline ring is a classic example of a condensation reaction. The key transformation from the dione to the dithiol involves an aromatic nucleophilic substitution (SₙAr) mechanism.

G cluster_0 Mechanism: Dithiol Formation via Thiourea A 6-Methyl-2,3-dichloroquinoxaline C Isothiouronium Salt Intermediate A->C SₙAr B Thiourea (Nucleophile) B->C E 6-Methylquinoxaline-2,3-dithiolate (di-sodium salt) C->E Hydrolysis D NaOH (aq) Hydrolysis D->E G 6-Methylquinoxaline-2,3-dithiol (Product) E->G Neutralization F Acetic Acid (Protonation) F->G

Figure 2: Simplified mechanism for the conversion of the dichloro intermediate to the dithiol.

Safety and Handling of Critical Reagents

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water to produce HCl gas. Handle only in a dry environment and under a fume hood. Quench excess PCl₅ carefully with ice.

  • Carbon Disulfide (CS₂): While not used in the primary protocol, CS₂ is a potential alternative sulfur source. It is extremely flammable (autoignition temperature ~100°C), toxic, and can be ignited by static discharge, steam pipes, or hot plates.[9][10][11] If used, all equipment must be grounded, and non-sparking tools are mandatory.[9][12][13] Work in a well-ventilated area and have appropriate fire extinguishing media (dry chemical or CO₂) readily available.[9][11][13]

  • Oxalyl Chloride: Corrosive and reacts with water. It decomposes to produce toxic gases (CO, CO₂, HCl).[14] Handle with care in a fume hood. Catalytic amounts of DMF can accelerate its reactions.[14][15][16]

Applications in Derivative Synthesis

The synthesized 6-Methylquinoxaline-2,3-dithiol serves as an excellent precursor for a variety of derivatives. The two thiol groups can be readily alkylated or arylated to generate a diverse library of compounds for biological screening or material science applications.

Example Protocol: S-Alkylation

  • Suspend 6-Methylquinoxaline-2,3-dithiol (1.0 equiv) in a suitable solvent like DMF or ethanol.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (2.2 equiv) to deprotonate the thiols, forming the more nucleophilic thiolate.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) (2.2 equiv).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • The product can be isolated by precipitation upon adding water, followed by filtration and recrystallization.

This straightforward derivatization allows for the systematic exploration of structure-activity relationships (SAR) in drug development projects.[1]

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Carbon disulfide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Carbon Disulfide - Safety Data Sheet. Airgas. Available at: [Link]

  • ICSC 0022 - CARBON DISULFIDE. International Labour Organization. Available at: [Link]

  • Synthesis of 2,3-Quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Carbon Disulfide Safety Data Sheet. Chemtrade Logistics. Available at: [Link]

  • Synthesis of 2,3-quinoxalinedithiol - Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Inorganic Chemistry Communications. Available at: [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available at: [Link]

  • Supporting Information for manuscript. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • Oxalyl chloride. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. Available at: [Link]

  • N-METHOXY-N-METHYLPENT-4-ENAMIDE. Organic Syntheses. Available at: [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. MDPI. Available at: [Link]

  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org. Available at: [Link]

  • 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione. ResearchGate. Available at: [Link]

  • Synthetic method of 6-methyl nicotine. Google Patents.
  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Quinoxaline Compounds

Introduction: The Significance of Quinoxalines and the Advent of Microwave Chemistry Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoxalines and the Advent of Microwave Chemistry

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, antibacterial, and antidepressant properties, have established them as privileged scaffolds in medicinal chemistry and drug development.[2][3] Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often requiring prolonged reaction times, harsh conditions, and the use of hazardous solvents.[2][4]

The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these valuable compounds.[5][6] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers significant advantages over conventional heating methods.[7][8] These benefits include dramatic reductions in reaction time, often from hours to mere minutes, alongside improvements in product yields and purity.[1][3][9] Furthermore, microwave-assisted synthesis often allows for the use of greener reaction conditions, such as solvent-free protocols or the use of environmentally benign solvents like water, aligning with the principles of sustainable chemistry.[4][10][11][12][13]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinoxaline compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave heating, explore various synthetic strategies, and provide step-by-step, validated protocols with explanations for key experimental choices.

The Mechanism of Microwave Heating in Quinoxaline Synthesis

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This dielectric heating mechanism leads to rapid and uniform heating of the reaction mixture, which can significantly accelerate reaction rates.[7][8] The efficiency of microwave heating is dependent on the dielectric properties of the molecules present in the reaction. Polar molecules, with their permanent dipole moment, align with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates friction, leading to a rapid increase in temperature.

In the context of quinoxaline synthesis, the polar reactants and any polar solvents used efficiently absorb microwave energy, leading to localized superheating that drives the condensation reaction forward at an accelerated rate. This rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional heating methods.[7]

Experimental Protocols: A Guide to Microwave-Assisted Quinoxaline Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoxaline derivatives using microwave irradiation. These protocols are designed to be self-validating and are grounded in established literature.

Protocol 1: Catalyst-Free and Solvent-Free Synthesis of 2,3-Disubstituted Quinoxalines

This protocol highlights a green chemistry approach by eliminating the need for both a catalyst and a solvent, which simplifies the workup procedure and reduces environmental impact.[3]

Rationale: The high temperatures achievable with microwave irradiation can often overcome the activation energy barrier for the condensation reaction without the need for a catalyst. The solvent-free approach is not only environmentally friendly but also leads to a more concentrated reaction mixture, which can enhance reaction rates.

Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave reaction vial, combine the 1,2-diaminobenzene derivative (1 mmol) and the benzil derivative (1 mmol).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of a microwave reactor. Irradiate the mixture at a set temperature (typically 100–130°C) for a short duration (2–6 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

  • Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. The solid product will often precipitate out.

  • Purification: Filter the solid product and wash it with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

Data Presentation:

Entry1,2-DiaminobenzeneBenzil DerivativeTemp (°C)Time (min)Yield (%)
11,2-diaminobenzeneBenzil100298
24-methyl-1,2-diaminobenzeneBenzil110395
34,5-dimethyl-1,2-diaminobenzene4,4'-dimethylbenzil120492
44-nitro-1,2-diaminobenzeneBenzil130671

Table 1: Representative examples for the catalyst-free, solvent-free microwave-assisted synthesis of quinoxalines.[3]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Combine 1,2-diaminobenzene and benzil derivative in microwave vial B Seal the vial A->B C Irradiate in microwave reactor (100-130°C, 2-6 min) B->C D Cool to room temperature C->D E Filter the solid product D->E F Wash with cold ethanol E->F G Recrystallize (if needed) F->G

Catalyst-Free Quinoxaline Synthesis Workflow
Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis in Aqueous Ethanol

This protocol demonstrates the use of a mild Lewis acid catalyst (iodine) in an environmentally friendly solvent system.[2]

Rationale: The use of a catalytic amount of iodine can facilitate the condensation reaction, particularly for less reactive substrates.[2] An ethanol/water mixture serves as a polar solvent system that is both effective for microwave heating and considered greener than many organic solvents.[2]

Step-by-Step Methodology:

  • Solution Preparation: In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (5 mol%) to the reaction mixture.[2]

  • Microwave Irradiation: Seal the vial and irradiate it in a microwave reactor at a relatively low temperature (e.g., 50°C) and a power of 300 W for 2-3 minutes. Monitor the reaction by TLC.[2]

  • Extraction: After completion, add dichloromethane (10 mL) to the reaction mixture.

  • Washing: Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) to remove excess iodine, followed by brine (2 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation:

Entry1,2-Diamine1,2-Dicarbonyl CompoundTime (min)Yield (%)
1o-phenylenediaminePhenylglyoxal monohydrate298
24-chloro-1,2-phenylenediamineBenzil2.596
34-methoxy-1,2-phenylenediaminePhenylglyoxal monohydrate395
44-nitro-o-phenylenediamineBenzil392

Table 2: Examples of iodine-catalyzed microwave-assisted synthesis of quinoxalines in aqueous ethanol.[2]

Reaction Mechanism Diagram:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,2-Diamine I1 Initial Adduct R1->I1 + R2 1,2-Dicarbonyl R2->I1 + I2 Cyclized Intermediate I1->I2 Cyclization (-H2O) P Quinoxaline I2->P Dehydration (-H2O) catalyst Iodine (catalyst) Microwave Irradiation catalyst->I1 catalyst->I2

General Mechanism of Quinoxaline Formation

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. Key to ensuring trustworthiness is the careful monitoring of the reaction progress by TLC. This allows for real-time assessment of the reaction's completion and can help in optimizing the irradiation time for different substrates. Furthermore, the purification steps are standard laboratory procedures that, when followed correctly, will yield a product of high purity, which can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

Microwave-assisted synthesis has proven to be a powerful and efficient tool for the synthesis of quinoxaline compounds.[1][9] The significant reduction in reaction times, coupled with high yields and the potential for greener reaction conditions, makes this methodology highly attractive for both academic research and industrial applications.[5][14][15] The protocols provided here serve as a starting point for the exploration of a vast chemical space of quinoxaline derivatives. Future work in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope, and the application of this technology in high-throughput synthesis for the rapid discovery of new drug candidates.

References

  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publishers.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. PMC - NIH.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing.
  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Semantic Scholar.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace.
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. NIH.
  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Ingenta Connect.
  • Green synthesis of quinoxaline and substituted quinoxalines.
  • Full article: Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. Taylor & Francis Online.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. J. Braz. Chem. Soc..
  • An Efficient Synthesis of Quinoxalines under Catalyst-Free and Microwave-Irradiation Conditions.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme.
  • Optimizing reaction efficiency: Microwave-supported synthesis of quinoxaline-based compounds.
  • development of greener approach: microwave assisted synthesis of quinoxaline derivatives in water.
  • General Microwave-Assisted Protocols for the Expedient Synthesis of Quinoxalines and Heterocyclic Pyrazines.
  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport.
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • General procedure for the synthesis of quinoxalines. The Royal Society of Chemistry.
  • Microwave Assisted Synthesis of Quinoxaline Derivatives.

Sources

Method

Application Notes and Protocols: The Versatile Reactivity of 6-Methylquinoxaline-2,3-dithiol with Electrophiles

Abstract This technical guide provides a comprehensive overview of the reactivity of 6-methylquinoxaline-2,3-dithiol, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the fund...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 6-methylquinoxaline-2,3-dithiol, a key heterocyclic building block in medicinal chemistry and materials science. We delve into the fundamental principles governing its reactions with various electrophiles, offering detailed, field-proven protocols for S-alkylation, S-acylation, and cyclocondensation reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel, biologically active compounds and functional materials. Each protocol is designed as a self-validating system, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Quinoxaline Scaffold and the Nucleophilic Power of 6-Methylquinoxaline-2,3-dithiol

Quinoxaline derivatives are a cornerstone in pharmaceutical research, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The unique electronic properties of the fused benzene and pyrazine ring system make the quinoxaline core a privileged scaffold in drug design.

6-Methylquinoxaline-2,3-dithiol stands out as a particularly valuable intermediate. Its utility stems from the two highly nucleophilic sulfur atoms, which can readily react with a wide array of electrophiles. The molecule exists in a tautomeric equilibrium between the dithiol and the more stable dithione form.[3] However, in the presence of a base, it is readily deprotonated to form a potent dianionic nucleophile, the dithiolate, which is the primary reactive species for the transformations discussed herein.

Tautomerism and Activation

The reactivity of the thiol groups is unlocked by deprotonation. The choice of base is critical and depends on the desired level of reactivity and the stability of the electrophile.

Tautomerism Dithiol 6-Methylquinoxaline-2,3-dithiol (Dithiol Form) Dithione 6-Methyl-1,4-dihydro- quinoxaline-2,3-dithione (Dithione Form) Dithiol->Dithione Dithiolate 6-Methylquinoxaline-2,3-dithiolate (Dianion) Dithione->Dithiolate + 2 B: Dithiolate->Dithione - 2 BH+

Caption: Tautomerism and base-mediated activation of the dithiol.

Synthesis of the Starting Material: 6-Methylquinoxaline-2,3-dithiol

The synthesis of the title compound is reliably achieved via a two-step process starting from 4-methyl-1,2-phenylenediamine. This precursor is first condensed with diethyl oxalate to yield 6-methylquinoxaline-2,3(1H,4H)-dione, which is subsequently converted to the dithiol.

Protocol 2.1: Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione
  • Reactant Setup: In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (10.0 g, 81.9 mmol) and ethanol (100 mL).

  • Addition: To the stirred solution, add diethyl oxalate (12.0 g, 82.1 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 4 hours. A precipitate will form as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials. Dry the product under vacuum. A pale yellow solid is obtained.

Protocol 2.2: Synthesis of 6-Methylquinoxaline-2,3-dithiol

This transformation can be achieved via thionation of the dione or through the corresponding dichloro intermediate. The latter is often higher yielding.

Method A: Via 2,3-Dichloro-6-methylquinoxaline

  • Chlorination: In a fume hood, carefully add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to 6-methylquinoxaline-2,3(1H,4H)-dione. Heat the mixture according to established procedures for quinoxaline chlorination to obtain 2,3-dichloro-6-methylquinoxaline.[3]

  • Thiolation: Dissolve the crude 2,3-dichloro-6-methylquinoxaline in ethanol in a large round-bottom flask. Add a solution of sodium hydrogen sulfide (NaSH) in ethanol.[2]

  • Reaction: Heat the mixture to reflux for 5 hours.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water.

  • Purification: Acidify the aqueous mixture with concentrated HCl until precipitation is complete. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This method typically provides the product in high yield (80-90%).[2]

Reactions with Electrophiles: Protocols and Applications

The deprotonated dithiolate is a soft nucleophile and readily undergoes reaction with soft electrophiles, primarily at the sulfur atoms.

3.1. S-Alkylation: Synthesis of 2,3-Bis(alkylthio)-6-methylquinoxalines

S-alkylation is the most common reaction, leading to a diverse range of derivatives. The reaction proceeds via a double SN2 mechanism with alkyl halides or other alkylating agents. These derivatives are investigated for their potential biological activities.

S_Alkylation cluster_conditions Reaction Conditions Dithiolate 6-Methylquinoxaline-2,3-dithiolate Product 2,3-Bis(alkylthio)- 6-methylquinoxaline Dithiolate->Product + 2 R-X Electrophile Alkyl Halide (R-X) Electrophile->Product Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, THF)

Caption: General workflow for the S-alkylation reaction.

Protocol 3.1.1: General Procedure for S-Alkylation

This protocol is adapted from procedures for similar quinoxaline thiols and provides a robust starting point.[4]

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-methylquinoxaline-2,3-dithiol (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF). To this suspension, add a suitable base (e.g., anhydrous potassium carbonate, 2.5 eq, or sodium hydride, 2.2 eq, 60% dispersion in mineral oil).

    • Causality Note: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving a "naked" and highly reactive thiolate anion. K₂CO₃ is a mild, safe, and effective base for this transformation. NaH is a stronger, non-nucleophilic base used when complete and rapid deprotonation is required.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. If using NaH, the evolution of hydrogen gas will be observed.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the alkylating agent (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane). A specific example is the synthesis of 2,3-bis(benzylthio)-6-methylquinoxaline.

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Product (R Group)
Methyl IodideK₂CO₃DMFRT12Methyl[4]
Benzyl BromideK₂CO₃DMFRT12Benzyl
2-Bromo-1-phenylethanoneK₂CO₃DMFRT12Phenacyl[4]
1-Chloro-4-methylbenzeneK₂CO₃DMFReflux12p-Tolyl[4]
3.2. S-Acylation: Synthesis of S,S'-Diacyl Derivatives

Reaction with acylating agents like acid chlorides or anhydrides yields the corresponding S,S'-diacyl derivatives. These compounds can serve as prodrugs or as intermediates for further synthesis.

Protocol 3.2.1: Representative Procedure for S-Acylation

This is a generalized protocol based on standard thiol chemistry, as direct literature for this specific substrate is sparse. Optimization may be required.

  • Reactant Setup: In a flask under a nitrogen atmosphere, suspend 6-methylquinoxaline-2,3-dithiol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (Et₃N, 2.5 eq) or pyridine.

  • Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride, 2.2 eq) dropwise. A precipitate of triethylammonium chloride will form immediately.

    • Causality Note: An organic base is used to neutralize the HCl generated during the reaction, driving it to completion. THF is a suitable solvent as it is inert to the reaction conditions and dissolves the reactants.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Filter the reaction mixture to remove the ammonium salt. Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with dilute aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

3.3. Cyclocondensation: Formation of Fused Heterocyclic Systems

Reacting the dithiolate with bifunctional electrophiles is a powerful strategy for constructing novel, fused polycyclic systems. For example, reaction with α,ω-dihaloalkanes can lead to the formation of rings fused to the quinoxaline core, creating structures like dithiino[2,3-b]quinoxalines.

Protocol 3.3.1: Representative Procedure for Cyclocondensation with 1,2-Dibromoethane

This is a generalized protocol. The success of cyclization versus polymerization depends on factors like concentration (high dilution favors cyclization) and the nature of the electrophile.

  • High Dilution Setup: Prepare two separate solutions.

    • Solution A: Dissolve 6-methylquinoxaline-2,3-dithiol (1.0 eq) and a base (e.g., K₂CO₃, 2.5 eq) in a large volume of DMF.

    • Solution B: Dissolve the bifunctional electrophile (e.g., 1,2-dibromoethane, 1.1 eq) in a large volume of DMF.

  • Simultaneous Addition: Using syringe pumps, add both Solution A and Solution B simultaneously and dropwise over several hours to a separate flask containing refluxing DMF.

    • Causality Note: The principle of high dilution is critical here. By keeping the concentration of both the nucleophile and electrophile extremely low, intramolecular cyclization is favored over intermolecular polymerization.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours.

  • Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., dichloromethane). Purify the product from the organic layer using column chromatography.

Conclusion and Future Outlook

6-Methylquinoxaline-2,3-dithiol is a robust and versatile synthetic intermediate. The protocols outlined in this guide demonstrate its utility in synthesizing a wide array of S-substituted derivatives through straightforward and scalable reactions. The resulting compounds, featuring the biologically significant quinoxaline core, are prime candidates for screening in drug discovery programs. Future work will focus on expanding the library of electrophiles, exploring asymmetric transformations, and conducting thorough biological evaluations of the synthesized derivatives to unlock their full therapeutic potential.

References
  • Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6443. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Essassi, M., et al. (2017). 2,3-Bis(benzylthio)-6-methylquinoxaline. IUCrData, 2(9), x171298. [Link]

  • Teli, D. M., et al. (2022). Synthesis, Characterization and Evaluation of Novel Derivatives of 3,6-Dimethylquinoxaline-2(1H)-Thiol for MRSA Activity. European Journal of Pharmaceutical and Medical Research, 9(12), 270-276. [Link]

  • Pereira, J. A., et al. (2016). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 9, S1726-S1748. [Link]

  • Zheng, Z., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition, 59(12), 4831-4835. [Link]

  • Ferreira, P. M. T., et al. (2017). Synthesis of 2,3-quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 367-372. [Link]

  • Shaaban, M. R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central, PMC8588042. [Link]

Sources

Application

Step-by-Step Guide to the Purification of 6-Methylquinoxaline-2,3-dithiol: An Application Note for Researchers

Introduction: The Significance of 6-Methylquinoxaline-2,3-dithiol 6-Methylquinoxaline-2,3-dithiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methylquinoxaline-2,3-dithiol

6-Methylquinoxaline-2,3-dithiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties. The dithiol functional groups at the 2 and 3 positions offer unique opportunities for coordination chemistry, serving as a bidentate ligand for the formation of metal complexes with potential applications in catalysis and as functional materials.

The purity of 6-Methylquinoxaline-2,3-dithiol is paramount for its successful application in downstream processes, whether in the synthesis of complex molecules or the fabrication of advanced materials. Impurities can lead to unpredictable reaction outcomes, decreased yields, and compromised biological or material properties. This guide provides a detailed, step-by-step protocol for the purification of 6-Methylquinoxaline-2,3-dithiol, drawing upon established principles of organic chemistry and providing the necessary technical insights for achieving high purity.

Understanding the Synthesis and Potential Impurities

The common synthetic route to quinoxaline-2,3-dithiols involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by thionation.[1] For 6-Methylquinoxaline-2,3-dithiol, the synthesis typically starts with 4-methyl-1,2-phenylenediamine and oxalic acid.[2]

Typical Synthesis Pathway:

Synthesis_Pathway 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine 6-Methyl-1,4-dihydroquinoxaline-2,3-dione 6-Methyl-1,4-dihydroquinoxaline-2,3-dione 4-Methyl-1,2-phenylenediamine->6-Methyl-1,4-dihydroquinoxaline-2,3-dione Condensation Oxalic Acid Oxalic Acid Oxalic Acid->6-Methyl-1,4-dihydroquinoxaline-2,3-dione Crude 6-Methylquinoxaline-2,3-dithiol Crude 6-Methylquinoxaline-2,3-dithiol 6-Methyl-1,4-dihydroquinoxaline-2,3-dione->Crude 6-Methylquinoxaline-2,3-dithiol Thionation Thionating Agent (e.g., P4S10) Thionating Agent (e.g., P4S10) Thionating Agent (e.g., P4S10)->Crude 6-Methylquinoxaline-2,3-dithiol

Caption: Synthetic pathway for 6-Methylquinoxaline-2,3-dithiol.

Potential Impurities:

  • Unreacted Starting Materials: Residual 4-methyl-1,2-phenylenediamine and oxalic acid.

  • Intermediate Products: Incomplete thionation can leave 6-methyl-1,4-dihydroquinoxaline-2,3-dione in the final product.

  • Side-Products: Over-reaction or side reactions can lead to the formation of polymeric materials or other unidentified by-products.

  • Reagents: Traces of the thionating agent or its by-products.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity for 6-Methylquinoxaline-2,3-dithiol. The choice of method will depend on the nature and quantity of the impurities present.

Protocol 1: Acid-Base Extraction for Bulk Purification

This method leverages the acidic nature of the thiol groups to separate the desired product from non-acidic impurities. This is a highly effective technique for the initial, bulk purification of the crude product. The dithiol is deprotonated by a base to form a water-soluble salt, which can then be separated from water-insoluble impurities. Subsequent acidification re-precipitates the purified dithiol.[3]

Step-by-Step Protocol:

  • Dissolution of Crude Product: Suspend the crude 6-Methylquinoxaline-2,3-dithiol in a suitable organic solvent in which the desired product has low solubility (e.g., diethyl ether or dichloromethane).

  • Extraction with Base: Transfer the suspension to a separatory funnel and add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH). Shake the funnel vigorously, venting frequently to release any pressure buildup. The dithiol will react with the NaOH to form the sodium salt, which is soluble in the aqueous layer.

  • Separation of Layers: Allow the layers to separate. The aqueous layer, containing the sodium salt of the dithiol, should be collected. The organic layer, containing non-acidic impurities, can be discarded.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of the NaOH solution. The aqueous layers are then combined.

  • Washing the Aqueous Layer: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3). The purified 6-Methylquinoxaline-2,3-dithiol will precipitate out of the solution.

  • Isolation of Purified Product: Collect the precipitate by vacuum filtration, wash it thoroughly with cold deionized water to remove any residual salts, and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid_Base_Purification cluster_0 Organic Phase cluster_1 Aqueous Phase Crude_Product Crude 6-Methylquinoxaline-2,3-dithiol (in organic solvent) Dithiol_Salt Sodium Salt of Dithiol Crude_Product->Dithiol_Salt Extraction with Base Impurities_Org Non-acidic Impurities Discard Discard Impurities_Org->Discard NaOH_aq Aqueous NaOH NaOH_aq->Dithiol_Salt Purified_Product Purified 6-Methylquinoxaline-2,3-dithiol (precipitate) Dithiol_Salt->Purified_Product Acidification (HCl)

Caption: Workflow for acid-base purification.

Protocol 2: Recrystallization for High Purity Material

Recrystallization is a powerful technique for removing small amounts of impurities and obtaining highly crystalline, pure material. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Solvent Selection:

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents to screen for the recrystallization of quinoxaline derivatives include ethanol, ethanol/water mixtures, and acetone/hexane mixtures.[4]

Step-by-Step Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude or partially purified 6-Methylquinoxaline-2,3-dithiol and a minimal amount of the chosen recrystallization solvent.

  • Heating: Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility at lower temperatures will cause the purified compound to crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Quantitative Data for Solvent Screening:

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Quality
EthanolLowHighGood
Ethanol/WaterVery LowModerateCan be excellent
Acetone/HexaneLow in Hexane, High in AcetoneTunableGood to Excellent
Protocol 3: Chromatographic Purification for Trace Impurities

For the removal of closely related impurities or for obtaining analytical-grade material, column chromatography is the method of choice. Both normal-phase and reverse-phase chromatography can be employed.

Normal-Phase Column Chromatography:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is optimized to achieve good separation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is particularly useful for separating polar compounds and can be used for both analytical and preparative scale purification.[5][6]

  • Stationary Phase: A C18-functionalized silica column is commonly used.

  • Mobile Phase: A gradient of an aqueous phase (often containing a small amount of acid like formic acid or phosphoric acid for better peak shape) and an organic solvent like acetonitrile or methanol.[5]

General Column Chromatography Protocol:

  • Column Packing: Prepare a column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Pass the mobile phase through the column to separate the components.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Methylquinoxaline-2,3-dithiol.

Purity Assessment and Validation

After purification, it is essential to verify the purity and confirm the identity of the 6-Methylquinoxaline-2,3-dithiol.

1. Melting Point Determination:

A sharp melting point close to the literature value is a good indicator of high purity. The melting point of a closely related compound, 6-methyl-2,3-diphenylquinoxaline, is reported to be 116-117 °C. The dithiol is expected to have a different melting point, which should be determined experimentally for the purified sample.

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the expected signals for the aromatic protons and the methyl group protons. For comparison, the ¹H NMR of 6-methyl-2,3-diphenylquinoxaline shows a singlet for the methyl group at approximately 2.64 ppm and signals for the aromatic protons in the range of 7.35-8.14 ppm. The dithiol protons are expected to appear as a broad singlet at a lower field.

    • ¹³C NMR: The carbon NMR spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. The methyl carbon of 6-methyl-2,3-diphenylquinoxaline appears at around 22.01 ppm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The FT-IR spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoxaline ring, as well as the S-H stretching of the thiol groups, which may be weak.[3] Aromatic C-H stretching and bending vibrations will also be present.

3. Chromatographic Analysis:

  • TLC: A single spot on a TLC plate in multiple solvent systems indicates a high degree of purity.

  • Analytical HPLC: A single sharp peak in the HPLC chromatogram is a strong confirmation of purity.

Safety and Handling Precautions

6-Methylquinoxaline-2,3-dithiol, like other thiols, requires careful handling due to its potential health effects and unpleasant odor.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Thiol-containing waste should be treated with an oxidizing agent like bleach before disposal to neutralize the odor.

Conclusion

The purification of 6-Methylquinoxaline-2,3-dithiol is a critical step in ensuring its suitability for research and development applications. By employing a systematic approach that may include acid-base extraction, recrystallization, and chromatographic techniques, researchers can obtain this valuable compound in high purity. Rigorous validation of the purified product through melting point determination and spectroscopic analysis is essential to confirm its identity and quality. Adherence to proper safety protocols is mandatory throughout the purification process.

References

  • Separation of 2,3-Quinoxalinedithione, 1,4-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 7, 2026.
  • Venkatesha, B., Shamshuddin, S. Z. M., & Mubarak, N. M. (2017). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances, 7(84), 53565-53574.
  • synthesis and biological activity studies of quinoxaline deriv
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Accessed January 7, 2026.
  • Supplementary Inform
  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • 6-Methylquinoxaline-2,3-dithiol AKSci 3048AL. AK Scientific. Accessed January 7, 2026.
  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1334-1338.
  • Reverse Phase HPLC Column. Hawach Scientific. Accessed January 7, 2026.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. Molecules, 24(12), 2289.
  • Reverse Phase Chromatography (C1 (TMS), C4, C8). FUJIFILM Wako Chemicals. Accessed January 7, 2026.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(19), 4434.
  • CAS NO. 25625-62-1 | 6-Methylquinoxaline-2,3-dithiol | Catalog BD-A132006. Arctom. Accessed January 7, 2026.
  • 6-Methylquinoxaline-2,3-dithiol | 25625-62-1. Sigma-Aldrich. Accessed January 7, 2026.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione.
  • 2,3,6-TRIMETHYLQUINOXALINE CAS#: 17635-21-1. ChemicalBook. Accessed January 7, 2026.
  • One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.
  • 4-Methyl-o-phenylenediamine purum, = 98.0 NT 496-72-0. Sigma-Aldrich. Accessed January 7, 2026.
  • Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. Addis Ababa University.
  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC Europe.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Accessed January 7, 2026.
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • 4-Methyl-o-phenylenediamine purum, = 98.0 NT 496-72-0. Sigma-Aldrich. Accessed January 7, 2026.
  • Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.
  • Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(1), 21-34.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy, 56(5), 995-1006.
  • Reaction of o-phenylenediamine with organic acids.
  • 6-Methylquinoxaline-2,3-dithiol | MFCD01684943 | C9H8N2S2. Key Organics. Accessed January 7, 2026.
  • The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (18), 2845-2852.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. RSC Advances, 13(6), 3694-3714.
  • SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research, 45(4), 243-245.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylquinoxaline-2,3-dithiol

Welcome to the technical support resource for the synthesis of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a problem-and-solution format. We delve into the root causes of common failures and provide actionable steps to improve your yield and purity.

Problem 1: Low or No Yield of the Quinoxalinedione Intermediate

The initial and most critical step is the cyclocondensation of 4-methyl-1,2-phenylenediamine with an oxalic acid derivative to form 6-methylquinoxaline-2,3(1H,4H)-dione. Low yields at this stage are a frequent challenge.[1][2]

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Impure Starting Materials Impurities in 4-methyl-1,2-phenylenediamine, such as isomers or oxidation products, can inhibit the reaction or lead to unwanted side products.[3] Similarly, aged or hydrated diethyl oxalate can reduce its reactivity.Purity Verification: Always use high-purity (>98%) 4-methyl-1,2-phenylenediamine. If the purity is questionable, consider recrystallization or column chromatography. Use freshly opened or properly stored diethyl oxalate or oxalic acid.
Incomplete Reaction The condensation reaction may not have reached completion due to insufficient time or energy input.[2]Increase Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time. A gradual increase in temperature can also drive the reaction to completion, but be mindful of potential decomposition.[3]
Suboptimal Reaction Conditions The choice of solvent and catalyst is crucial. While this reaction can be run under various conditions, including solvent-free, the pH and temperature must be carefully controlled.[1]Optimize Conditions: For the reaction with oxalic acid, using an acidic medium like 4N HCl helps catalyze the condensation.[4] For diethyl oxalate, heating is often sufficient, but a catalyst can accelerate the reaction.[2][4] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in related syntheses.[3]
Product Degradation Quinoxaline derivatives can be sensitive to harsh conditions. Excessively high temperatures or prolonged exposure to strong acids can lead to degradation.[1][2]Controlled Heating: Use an oil bath for precise temperature control. Avoid aggressive heating and prolonged reaction times once TLC indicates the reaction is complete.
Problem 2: Inefficient Conversion of the Dione to the Dithiol

The conversion of the stable 6-methylquinoxaline-2,3(1H,4H)-dione to the target dithiol can be achieved via a two-step process (chlorination followed by substitution) or direct thionation. Both routes have potential pitfalls.

Potential Causes & Recommended Solutions

Potential Cause Scientific Explanation Recommended Solution
Incomplete Chlorination The reaction of the quinoxalinedione with a chlorinating agent like phosphorus pentachloride (PCl₅) to form 2,3-dichloro-6-methylquinoxaline may be incomplete, leaving unreacted starting material.Ensure Anhydrous Conditions: PCl₅ is highly moisture-sensitive. Conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous techniques and freshly dried glassware. Use a slight excess of PCl₅ to ensure complete conversion.[5]
Poor Nucleophilic Substitution The reaction of the dichloro-intermediate with a sulfur nucleophile (e.g., thiourea or NaSH) may be sluggish.[6]Optimize Nucleophile & Solvent: Sodium hydrogen sulfide (NaSH) in ethanol is reported to give excellent yields (86%) for this substitution.[6] If using thiourea, ensure sufficient reflux time (2 hours) followed by basic hydrolysis (NaOH) to liberate the thiol.[5][7]
Side Reactions during Thionation Direct thionation agents like phosphorus pentasulfide (P₄S₁₀) can lead to complex mixtures if not used under optimal conditions.Use a Milder Reagent: For direct thionation, consider using a milder and more selective reagent. However, the route via the dichloro-intermediate is often more reliable and higher yielding.[6][8]
Premature Product Precipitation The final product is typically precipitated by acidifying the basic reaction mixture.[7] Incorrect pH control can lead to incomplete precipitation or co-precipitation of impurities.Controlled Acidification: After the substitution reaction and basic workup, cool the solution in an ice bath. Add acid (e.g., glacial acetic acid) dropwise while monitoring the pH with a meter or pH paper until it is neutral.[5] This ensures maximum precipitation of the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain high yields of 6-Methylquinoxaline-2,3-dithiol?

The most consistently high-yielding and well-documented route involves a three-step process[5][7]:

  • Condensation: React 4-methyl-1,2-phenylenediamine with oxalic acid dihydrate in aqueous HCl to form 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.

  • Chlorination: Treat the dione intermediate with phosphorus pentachloride (PCl₅) to yield 2,3-dichloro-6-methylquinoxaline.

  • Thiolation: React the dichloro-intermediate with thiourea in ethanol, followed by hydrolysis with NaOH and neutralization with acetic acid. This final step has reported yields in the 80-85% range for the unsubstituted analogue.[7]

An alternative high-yield thiolation involves reacting the dichloro-intermediate with sodium hydrogen sulfide (NaSH).[6]

Q2: How can I confirm the structure and purity of the final product?

A combination of analytical techniques is recommended:

  • Melting Point: The melting point should be sharp and consistent with reported values. The unsubstituted 2,3-quinoxalinedithiol has a reported melting point of 343-345°C.[7]

  • NMR Spectroscopy: In ¹H NMR (DMSO-d₆), expect to see characteristic aromatic protons for the 6-methylquinoxaline core and a broad singlet for the S-H proton around δ 14 ppm.[7]

  • IR Spectroscopy: Look for the disappearance of the C=O stretch from the dione intermediate and the appearance of S-H and C=S stretching bands.

Q3: The final product is a brownish-orange solid. Is this normal?

Yes, a brownish-orange precipitate is the expected color for 2,3-quinoxalinedithiol prepared via the thiourea route.[5] If the color is significantly darker (dark brown or black), it may indicate the presence of impurities, possibly from decomposition or side reactions. Further purification by washing thoroughly with water is recommended.

Q4: Does 6-Methylquinoxaline-2,3-dithiol exist in tautomeric forms?

Yes. The compound can exist in equilibrium between the dithiol form and the more stable dithione form (6-methyl-3,4-dihydroquinoxaline-2,3(1H)-dithione).[7] The dithione tautomer is often favored, which contributes to the compound's high melting point and lower acidity compared to typical thiols.

III. Optimized Experimental Protocol

This protocol details the recommended three-step synthesis of 6-Methylquinoxaline-2,3-dithiol.

Step 1: Synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
  • In a 250 mL round-bottomed flask, suspend 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol) in 4N hydrochloric acid (100 mL).

  • To this suspension, add oxalic acid dihydrate (11.3 g, 90.0 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.

  • Cool the reaction mixture in an ice bath until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Synthesis of 2,3-dichloro-6-methylquinoxaline
  • Caution: This step should be performed in a well-ventilated fume hood under anhydrous conditions.

  • In a dry 250 mL round-bottomed flask, thoroughly grind and mix the dried 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (10.0 g, 56.8 mmol) with phosphorus pentachloride (PCl₅) (23.6 g, 113.5 mmol).

  • Fit the flask with a condenser attached to a gas outlet/scrubber for HCl gas.

  • Heat the mixture in an oil bath to 160°C. The reactants will melt and the reaction will begin, evidenced by HCl evolution. Maintain this temperature for 2 hours.

  • Allow the mixture to cool, then very carefully and slowly pour it over crushed ice to quench the excess PCl₅.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.

Step 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol
  • In a 500 mL round-bottomed flask, dissolve the 2,3-dichloro-6-methylquinoxaline (5.0 g, 23.5 mmol) and thiourea (9.0 g, 118.2 mmol) in ethanol (150 mL).

  • Reflux the solution for 2 hours.

  • Remove the heat source and cool the flask in an ice bath.

  • Slowly add a 1.6 M aqueous solution of NaOH (250 mL) dropwise to the cooled mixture.

  • Return the flask to the heating mantle and reflux for an additional hour.

  • Gravity filter the hot solution using a pleated paper filter into a large beaker (≥1000 mL).

  • To the hot filtrate, slowly add glacial acetic acid dropwise with stirring until the solution reaches a neutral pH. A brownish-orange precipitate will form.

  • Cool the mixture thoroughly in an ice bath, collect the precipitate by vacuum filtration, and wash generously with water.

  • Dry the final product under vacuum. The expected yield is 80-85%.

IV. Visual Workflow and Mechanism

Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation A 4-Methyl-1,2- phenylenediamine C 6-Methylquinoxaline- 2,3(1H,4H)-dione A->C 4N HCl Reflux B Oxalic Acid Dihydrate B->C 4N HCl Reflux D 6-Methylquinoxaline- 2,3(1H,4H)-dione E 2,3-Dichloro-6- methylquinoxaline D->E PCl₅ 160°C F 2,3-Dichloro-6- methylquinoxaline G 6-Methylquinoxaline- 2,3-dithiol F->G 1. Thiourea, EtOH 2. NaOH 3. Acetic Acid

Caption: Overall synthetic pathway for 6-Methylquinoxaline-2,3-dithiol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield purity_check Check Purity of Starting Materials start->purity_check impure Purity < 98%? purity_check->impure conditions_check Review Reaction Conditions (T, t) suboptimal Conditions Not Optimal? conditions_check->suboptimal workup_check Evaluate Workup & Purification loss_workup Product Lost During Workup? workup_check->loss_workup impure->conditions_check No purify_sm Action: Purify Starting Materials (Recrystallize) impure->purify_sm Yes suboptimal->workup_check No optimize_cond Action: Increase Temp/ Time; Use Catalyst suboptimal->optimize_cond Yes optimize_workup Action: Controlled pH; Minimize Transfers loss_workup->optimize_workup Yes end_ok Yield Improved loss_workup->end_ok No purify_sm->end_ok optimize_cond->end_ok optimize_workup->end_ok

Caption: A logical workflow for diagnosing and resolving low yield issues.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis of 2,3-Quinoxalinedithiol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols. Retrieved from

  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4933. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol - Supplementary Material. Retrieved from

  • BenchChem. (n.d.). Validation of reaction products from Diethyl oxalate using analytical techniques. Retrieved from

  • Baashen, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(1), 133. Available at: [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from

Sources

Optimization

6-Methylquinoxaline-2,3-dithiol stability and degradation issues

A Guide to Ensuring Stability and Troubleshooting Degradation for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is 6-Methylquinoxaline-2,3-dithiol and what are its...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Troubleshooting Degradation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 6-Methylquinoxaline-2,3-dithiol and what are its primary applications?

6-Methylquinoxaline-2,3-dithiol is a heterocyclic organic compound containing a quinoxaline core with two thiol (-SH) functional groups.[1] Its structure allows it to act as a bidentate ligand, readily forming complexes with various transition metals. This property makes it a valuable building block in the synthesis of coordination polymers, materials with interesting conducting and magnetic properties, and as an intermediate in the development of novel therapeutic agents. Quinoxaline derivatives, in general, are known for a wide range of biological activities.[2][3]

Q2: What are the primary stability concerns with 6-Methylquinoxaline-2,3-dithiol?

Like many dithiol compounds, 6-Methylquinoxaline-2,3-dithiol is susceptible to oxidation. The thiol groups can be oxidized by atmospheric oxygen and other oxidizing agents to form disulfide bonds, leading to the formation of dimers or oligomers.[4] This process can be accelerated by factors such as elevated temperature, exposure to light, and alkaline pH conditions.[5]

Q3: How should I properly store 6-Methylquinoxaline-2,3-dithiol?

To maintain the integrity of the compound, proper storage is crucial. Based on supplier recommendations and the chemical nature of dithiols, the following conditions are advised:

Storage ConditionRecommendationRationale
Temperature 2-8°C or in a cool, dry place.[1][6]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen, a primary oxidant.
Light Protect from light by using an amber vial or storing in a dark location.Quinoxaline derivatives can be susceptible to photodegradation.
Container A tightly sealed, airtight container.Prevents moisture and air from entering.

Q4: What are the initial signs of degradation?

Visual inspection can often provide the first clues of degradation. A change in the color or physical state of the solid material may indicate impurity formation. When in solution, the appearance of turbidity, precipitation, or a color change can signify degradation or solubility issues.

Troubleshooting Guide

Issue 1: Discoloration of the Solid Compound
  • Observation: The typically solid 6-Methylquinoxaline-2,3-dithiol shows signs of discoloration (e.g., darkening).

  • Potential Cause: This is often a sign of oxidation. The formation of disulfide-linked oligomers or other colored degradation products can alter the appearance of the material.

  • Troubleshooting Steps:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Consider Purification: If significant impurities are detected, recrystallization may be a viable option to purify the compound.

    • Review Storage Conditions: Ensure that the compound has been stored under the recommended conditions (cool, dark, and under an inert atmosphere) to prevent further degradation.

Issue 2: Cloudiness or Precipitation in Solution
  • Observation: A freshly prepared solution of 6-Methylquinoxaline-2,3-dithiol appears cloudy or a precipitate forms over time.

  • Potential Causes & Solutions:

    • Poor Solubility: The compound may have limited solubility in the chosen solvent. Verify the compatibility of the solvent with 6-Methylquinoxaline-2,3-dithiol. Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation.

    • Degradation Product Formation: The precipitate could be a result of the formation of insoluble disulfide-linked oligomers. This is more likely to occur in the presence of oxygen and at a higher pH.

      • Recommendation: Prepare solutions fresh before use and consider deoxygenating the solvent by sparging with an inert gas (argon or nitrogen) prior to dissolving the compound.

    • pH Effects: The solubility and stability of aromatic dithiols can be pH-dependent. At certain pH values, the compound may be less soluble.

      • Recommendation: If working in a buffered solution, assess the stability of the compound at the target pH in a small-scale pilot experiment.

Issue 3: Inconsistent Experimental Results
  • Observation: Variability in experimental outcomes, such as reaction yields or biological activity, when using different batches or preparations of 6-Methylquinoxaline-2,3-dithiol.

  • Potential Cause: This is often attributable to inconsistencies in the purity of the compound. The presence of unreacted starting materials from the synthesis, or degradation products, can interfere with the intended reaction or assay.

  • Troubleshooting Workflow:

Caption: A workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 6-Methylquinoxaline-2,3-dithiol. Method optimization may be required based on the available instrumentation and specific impurities of interest.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 6-Methylquinoxaline-2,3-dithiol.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Degradation Pathways

The primary degradation pathway for 6-Methylquinoxaline-2,3-dithiol is oxidation. The thiol groups are susceptible to oxidation, leading to the formation of a disulfide-linked dimer. Further oxidation can lead to the formation of more complex oligomers or cleavage of the sulfur-sulfur bond to form sulfonic acids.

Degradation_Pathway A 6-Methylquinoxaline-2,3-dithiol B Oxidation (O2, light, heat, high pH) A->B C Disulfide Dimer B->C D Further Oxidation C->D E Oligomers/Polymers D->E F Sulfonic Acid Derivatives D->F

Caption: A simplified diagram of the oxidative degradation pathway.

References

  • Augl, J. M. (n.d.).
  • Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY.
  • Gough, J. D., Gargano, J. M., Donofrio, A. E., & Lees, W. J. (2003). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • AK Scientific, Inc. (n.d.). 25625-2-1 6-Methylquinoxaline-2,3-dithiol.
  • (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
  • Augl, J. M. (n.d.).
  • (2009).
  • (n.d.). Geminal-dithiol-based precursors for reactive sulfur species. PMC.
  • (2020). QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES.
  • (2024). Photochemical Reactions of Sulfur Ylides. Bentham Science Publisher.
  • Key Organics. (n.d.). 25625-2-1 | 6-Methylquinoxaline-2,3-dithiol.
  • BLD Pharm. (n.d.). 25625-2-1|6-Methylquinoxaline-2,3-dithiol.
  • (n.d.).
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • (n.d.).
  • (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs).
  • (n.d.).
  • (n.d.). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions.
  • (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed.
  • (n.d.).
  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR, 45(4), 243–245.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • (n.d.).
  • Chavan, H. V., et al. (2018).
  • (n.d.). HPLC chromatogram of 2-methylquinoxaline standard solution at the concentration of 422 mg mL À1.
  • (2021). Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins.
  • (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification Challenges of 6-Methylquinoxaline-2,3-dithiol

Welcome to the technical support center for the purification of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

6-Methylquinoxaline-2,3-dithiol is a key intermediate in the synthesis of various biologically active compounds. Its purification, however, can be challenging due to its limited solubility, potential for oxidation, and the presence of closely related impurities. This guide provides a systematic approach to overcoming these hurdles, ensuring the acquisition of highly pure material for your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Methylquinoxaline-2,3-dithiol in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Recovery of the Desired Product After Initial Synthesis and Work-up

Question: I've completed the synthesis of 6-Methylquinoxaline-2,3-dithiol from 6-methyl-2,3-dichloroquinoxaline and a sulfur source like thiourea, but my yield is significantly lower than expected after the initial work-up. What could be the reasons, and how can I improve my recovery?

Answer: Low recovery at this stage often points to incomplete reaction, product loss during the work-up, or degradation. Let's break down the possibilities:

  • Incomplete Reaction: The conversion of the dichloro starting material to the dithiol may not have gone to completion. This can be monitored by Thin Layer Chromatography (TLC).

    • Solution: Ensure you are using a sufficient excess of the sulfur source (e.g., thiourea) and that the reaction is heated for an adequate amount of time. Following the reaction progress by TLC is crucial.[1]

  • Product Loss During Acid/Base Work-up: A common purification strategy for dithiols involves dissolving the compound in an aqueous basic solution to form the water-soluble dithiolate salt, followed by filtration to remove insoluble impurities, and then re-precipitation of the pure dithiol by acidification.[2] Product can be lost if the pH is not carefully controlled.

    • Solution: When acidifying the basic solution to precipitate your product, do so slowly and monitor the pH. The optimal pH for complete precipitation should be determined empirically, but typically a neutral to slightly acidic pH is effective. Ensure the mixture is thoroughly cooled to minimize the solubility of the product in the aqueous medium.

  • Oxidation: The thiol groups are susceptible to oxidation, especially in the presence of air and at elevated temperatures, which can lead to the formation of disulfides and other byproducts that are difficult to remove.

    • Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to the extent possible. Degas your solvents before use.

Issue 2: The Purified Product is Contaminated with a Persistent Yellow/Orange Impurity

Question: After purification, my 6-Methylquinoxaline-2,3-dithiol is still colored, suggesting the presence of an impurity. What is this impurity likely to be, and how can I remove it?

Answer: A persistent color in your final product often indicates the presence of starting materials, intermediates, or oxidized byproducts.

  • Unreacted 6-Methyl-1,4-dihydroquinoxaline-2,3-dione: The synthesis of the dithiol often starts from the corresponding dione. If the thionation reaction is incomplete, the dione may be carried through the purification process.

    • Solution: Ensure the thionation reaction goes to completion. If the dione is still present, a careful recrystallization or column chromatography may be necessary. Given the poor solubility of quinoxaline-2,3-diones in many organic solvents, recrystallization can be challenging.[3]

  • Mono-thiolated Intermediate: The substitution of the two chloro groups may occur sequentially, leading to the formation of a mono-chloro-mono-thiol intermediate.

    • Solution: Driving the reaction to completion with sufficient reaction time and temperature is key. If this impurity persists, column chromatography may be required for separation.

  • Oxidized Species: As mentioned previously, oxidation of the dithiol can lead to colored disulfide byproducts.

    • Solution: In addition to using an inert atmosphere, consider washing the crude product with a reducing agent solution, such as aqueous sodium bisulfite, during the work-up.

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Question: I am struggling to find an effective solvent for the recrystallization of 6-Methylquinoxaline-2,3-dithiol. It seems to be poorly soluble in most common organic solvents.

Answer: The poor solubility of quinoxaline-dithiol derivatives is a known challenge. The presence of the methyl group may slightly increase its solubility in organic solvents compared to the unsubstituted analog, but it will likely remain a sparingly soluble compound.

  • Solvent Screening: A systematic approach to solvent screening is necessary.

    • Expected Solubility Profile: Based on its structure, 6-Methylquinoxaline-2,3-dithiol is expected to have low solubility in nonpolar solvents like hexanes and moderate to low solubility in polar aprotic solvents like dichloromethane and ethyl acetate. It may have slightly better solubility in more polar solvents like ethanol or methanol, especially at elevated temperatures.[4] Due to the thiol groups, it will likely be soluble in basic aqueous solutions.

    • Recommended Solvents to Try:

      • High-boiling point polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), followed by the addition of an anti-solvent like water or ethanol to induce crystallization.

      • Recrystallization from a large volume of a hot alcohol like ethanol.

      • Acid/base purification can be considered a form of "recrystallization" from water. Dissolve the crude product in dilute aqueous NaOH, filter, and then re-precipitate by adding acetic acid.[1]

Solvent ClassExpected SolubilityNotes
Nonpolar (e.g., Hexane, Toluene)Very LowUnlikely to be effective for recrystallization.
Chlorinated (e.g., Dichloromethane)Low to ModerateMay be suitable for chromatography but challenging for recrystallization.
Ethers (e.g., Diethyl Ether, THF)LowCan be used as a washing solvent to remove nonpolar impurities.
Alcohols (e.g., Ethanol, Methanol)Low to Moderate (hot)A potential candidate for recrystallization, likely requiring a large volume.
Polar Aprotic (e.g., DMF, DMSO)Moderate to HighGood for dissolving the compound, but an anti-solvent is needed for crystallization.
Aqueous Base (e.g., dilute NaOH)High (as salt)Excellent for purification via acid-base extraction/precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 6-Methylquinoxaline-2,3-dithiol?

A1: Pure quinoxaline-2,3-dithiol is typically a brownish-orange precipitate.[1] The 6-methyl derivative is expected to have a similar appearance.

Q2: How can I monitor the purity of my 6-Methylquinoxaline-2,3-dithiol?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Due to the aromatic nature of the quinoxaline ring, the compound should be UV-active, allowing for visualization under a UV lamp. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and purity assessment.

Q3: Is column chromatography a viable option for purifying 6-Methylquinoxaline-2,3-dithiol?

A3: Column chromatography can be used, but it presents its own set of challenges. The low solubility of the compound can make it difficult to load onto the column and can lead to streaking during elution. Additionally, some quinoxaline derivatives can be unstable on silica gel.[3] If you opt for column chromatography, consider using a solvent system with a small amount of a polar solvent like methanol in dichloromethane to improve solubility and elution.

Q4: What are the storage recommendations for 6-Methylquinoxaline-2,3-dithiol?

A4: Due to its susceptibility to oxidation, 6-Methylquinoxaline-2,3-dithiol should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.[5] Storing it at 2-8°C is recommended.[5]

Experimental Workflows

Acid-Base Purification Protocol

This protocol is based on the principle of forming a water-soluble salt of the dithiol.

  • Dissolution: Suspend the crude 6-Methylquinoxaline-2,3-dithiol in a suitable volume of aqueous sodium hydroxide solution (e.g., 1-2 M). Stir until the solid completely dissolves.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Slowly add a weak acid, such as glacial acetic acid, to the filtrate with stirring until the solution reaches a neutral or slightly acidic pH.[1]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

AcidBasePurification cluster_workflow Acid-Base Purification Workflow crude Crude Product dissolve Dissolve in Aqueous Base crude->dissolve filter_insoluble Filter Insoluble Impurities dissolve->filter_insoluble precipitate Precipitate with Acid filter_insoluble->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Water isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the acid-base purification of 6-Methylquinoxaline-2,3-dithiol.

Troubleshooting Logic Diagram

Troubleshooting start Purification Issue low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity recrystallization_fail Recrystallization Fails start->recrystallization_fail cause_incomplete_rxn Incomplete Reaction low_yield->cause_incomplete_rxn cause_loss_workup Loss During Work-up low_yield->cause_loss_workup cause_oxidation Oxidation low_yield->cause_oxidation impurity->cause_oxidation cause_unreacted_sm Unreacted Starting Material impurity->cause_unreacted_sm cause_intermediate Intermediate Present impurity->cause_intermediate cause_poor_solubility Poor Solubility recrystallization_fail->cause_poor_solubility solution_tlc Monitor with TLC cause_incomplete_rxn->solution_tlc solution_ph Optimize pH cause_loss_workup->solution_ph solution_inert Use Inert Atmosphere cause_oxidation->solution_inert solution_force_rxn Force Reaction to Completion cause_unreacted_sm->solution_force_rxn solution_chromatography Column Chromatography cause_intermediate->solution_chromatography solution_solvent_screen Systematic Solvent Screen cause_poor_solubility->solution_solvent_screen solution_acid_base Acid-Base Purification cause_poor_solubility->solution_acid_base

Caption: Troubleshooting logic for purification issues of 6-Methylquinoxaline-2,3-dithiol.

References

  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR, 45(4), 243–245. Retrieved from [Link]

  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 6.1. Synthesis of 2,3-Quinoxalinedithiol. Retrieved from [Link]

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6979–6988. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Dithiol Compound Oxidation in Experimental Workflows

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming a common yet critical hurdle in the laboratory: the prevention of dithiol compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming a common yet critical hurdle in the laboratory: the prevention of dithiol compound oxidation. The high reactivity of thiol groups makes them invaluable in many biological and chemical applications, but this same reactivity also renders them highly susceptible to oxidation, leading to the formation of unwanted disulfide bonds. This guide provides in-depth, field-proven insights and practical troubleshooting advice to ensure the integrity and reproducibility of your experiments.

The Core Challenge: Why Are Dithiols So Prone to Oxidation?

Dithiol compounds, characterized by the presence of two thiol (-SH) functional groups, are potent reducing agents and are central to numerous applications, from protein biochemistry to materials science.[1] However, the very nature of the thiol group makes it susceptible to oxidation. The primary culprit is atmospheric oxygen, a reaction that can be significantly accelerated by factors such as elevated temperatures, exposure to light, and the presence of trace metal ions which can act as catalysts.[2]

The oxidation process involves the coupling of two thiol groups to form a disulfide bond (-S-S-), as depicted in the general reaction below. This conversion from the reduced thiol form to the oxidized disulfide state is a redox reaction that can alter the compound's structure, reactivity, and function, leading to experimental artifacts, low yields, and inconsistent results.[3][4]

A critical factor influencing the rate of oxidation is the pH of the solution. At higher pH values, the thiol group is more likely to exist in its deprotonated thiolate anion (R-S⁻) form. This thiolate is a stronger nucleophile and is significantly more susceptible to oxidation than its protonated thiol (R-SH) counterpart.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and use of dithiol compounds.

Q1: What are the immediate signs that my dithiol compound has oxidized?

A1: A common visual indicator of oxidation, particularly for neat liquids or concentrated solutions, is the formation of a white precipitate or turbidity.[2] This is often the polymerized disulfide product, which is less soluble.[7] For reactions in solution, indirect signs include lower than expected reaction yields, the appearance of unexpected byproducts in analytical traces (like HPLC or LC-MS), or a decrease in the compound's intended activity (e.g., reduced protein reduction efficiency).[2]

Q2: What are the ideal storage conditions for dithiol compounds?

A2: To maximize shelf-life and maintain purity, dithiol compounds should be stored in a cool, dark environment, preferably in a refrigerator (2-8 °C) or freezer (-20 °C for long-term storage).[2][4] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to displace oxygen.[2][8] Sealing the container cap with paraffin film can provide an additional barrier against air ingress.[2]

Q3: I'm working with a protein that has critical disulfide bonds. How can I reduce them without the reducing agent interfering with my downstream application?

A3: This is a common challenge. The choice of reducing agent is key. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) in these scenarios. TCEP is a non-thiol reducing agent, making it compatible with downstream applications like maleimide-based labeling or immobilized metal affinity chromatography (IMAC) without the need for its removal.[9][10] If you must use a thiol-based reducing agent like DTT, it will likely need to be removed post-reduction, for example, by using a desalting column, dialysis, or spin filtration, all performed under anaerobic conditions to prevent re-oxidation.[11][12]

Q4: Can I use antioxidants to prevent oxidation?

A4: Yes, in some cases, the addition of a small amount of an antioxidant can be beneficial. Compounds like butylated hydroxytoluene (BHT) or α-tocopherol can scavenge free radicals that initiate oxidation.[2] However, it is crucial to verify that the antioxidant is compatible with your specific dithiol and downstream experimental conditions, as it could potentially interfere with your reaction.[2] Prioritizing an oxygen-free environment is generally a more robust strategy.[4]

Troubleshooting Guide: From Problem to Protocol

This section provides a detailed, question-and-answer-based guide to troubleshoot specific experimental issues, complete with explanations of the underlying causes and step-by-step protocols.

Problem 1: My reaction yield is consistently low, and I suspect my dithiol reagent is degraded.

Likely Cause: Partial oxidation of your dithiol compound, either during storage or in the reaction setup, has reduced the concentration of the active, reduced form.

  • Assess Reagent Purity: Before starting your experiment, it's crucial to confirm the purity of your dithiol. If you have access to analytical instrumentation, techniques like HPLC or Gas Chromatography (GC) can be used.[2] A simpler, qualitative method for thiols is the Ellman's test, which quantifies free thiol groups.[5]

  • Implement Rigorous Inert Atmosphere Techniques: The most critical step is to exclude oxygen from your experiment.

    • Inert Gas Purging: Use a Schlenk line or a glove box to handle your dithiol compound and set up your reaction.[13] If these are unavailable, you can create a makeshift inert atmosphere in your reaction vessel.

      dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee];

      }

      Caption: Workflow for creating an inert atmosphere in a reaction vessel.

  • Utilize Deoxygenated Solvents: Dissolved oxygen in your solvents is a major contributor to dithiol oxidation.[5][7]

    • Setup: Place your solvent in a flask with a sidearm (e.g., a Schlenk flask) or a standard flask that can be sealed.

    • Gas Inlet: Insert a long needle or cannula connected to a source of inert gas (argon or nitrogen) so that the tip is submerged below the solvent surface.[4]

    • Gas Outlet: Insert a second, shorter needle into the septum to act as a vent for the displaced oxygen.[4]

    • Sparging: Gently bubble the inert gas through the solvent for a minimum of 20-30 minutes.[4] A slow, steady stream of bubbles is sufficient.

    • Completion: Once sparging is complete, raise the gas inlet needle above the solvent surface while maintaining a positive flow of inert gas. Remove the vent needle first, then the gas inlet needle. The solvent is now ready for use.[4]

Problem 2: My reaction mixture becomes viscous, and I'm isolating a sticky polymer instead of my desired product.

Likely Cause: Significant oxidation of the dithiol has led to the formation of disulfide polymers.[7] This is especially common in syntheses aiming to produce a dithiol monomer.

  • Employ a Reducing Agent: The addition of a reducing agent can prevent the formation of disulfide bonds or even reverse them if they begin to form.[7][14] The choice of reducing agent is critical and depends on your specific experimental conditions.

    Reducing Agent Typical Concentration Optimal pH Range Key Advantages Potential Drawbacks
    DTT (Dithiothreitol) 1-10 mM7.0 - 9.0Highly effective, forms a stable oxidized ring structure.[15]Strong odor, prone to air oxidation, can interfere with some downstream applications.[9]
    TCEP (Tris(2-carboxyethyl)phosphine) 5-20 mM1.5 - 8.5Odorless, more stable over a wide pH range, compatible with maleimide chemistry and IMAC.[9][16]Can quench some red fluorophores, may generate H₂O₂ in the presence of redox cycling compounds.[14]
    β-Mercaptoethanol (β-ME) 5-20 mM~7.5Inexpensive, effective.Strong, unpleasant odor, toxic, less potent than DTT.[15]
    GSH (Reduced Glutathione) 1-5 mM~7.0Weaker reducing agent, less likely to generate H₂O₂.[14]Less potent than DTT or TCEP.
  • Control Reaction Temperature: Optimize the reaction temperature. While some reactions require heat, elevated temperatures can accelerate oxidation.[2] Consider running your reaction at a lower temperature if permissible.

  • Purification Strategies: If polymer formation is unavoidable, specific purification techniques can be employed to isolate your desired dithiol.

    • Column Chromatography: Dithiols and their corresponding disulfide polymers will likely have different polarities, allowing for separation.[7]

    • Distillation: If your dithiol is volatile and thermally stable, distillation under reduced pressure can be effective.[7]

    • Precipitation/Recrystallization: A solvent system where the desired dithiol is soluble but the polymer is not (or vice-versa) can be used for separation by filtration.[7]

Problem 3: My results are inconsistent, especially when working with buffers at neutral or alkaline pH.

Likely Cause: The rate of dithiol oxidation is highly pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is much more susceptible to oxidation.[5][17]

  • Optimize pH: If your experimental conditions permit, work at a slightly acidic pH (e.g., pH 6.0-6.5) to keep the thiol group in its less reactive protonated state.[5]

  • Freshly Prepare Solutions: Solutions of dithiol compounds, especially in buffers, should be prepared immediately before use to minimize the time they are exposed to potential oxidants.[5]

  • Consider Metal-Catalyzed Oxidation: Trace metal ions in your buffers can catalyze the oxidation of thiols.[2][18]

    • Reagent: Prepare a stock solution of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA). A 0.5 M stock solution at pH 8.0 is standard.

    • Application: Add EDTA to your reaction buffer to a final concentration of 1-5 mM. EDTA will sequester divalent metal ions, preventing them from participating in redox cycling that leads to thiol oxidation.[19][20]

    dot graph TD { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fontname="Arial"]; edge [color="#34A853", arrowhead=vee];

    }

    Caption: Logical relationships in dithiol oxidation and prevention.

References

  • BenchChem. (n.d.). preventing polymer by-product formation in dithiol synthesis.
  • NanoTemper. (n.d.). Reducing Agents - Definition and Relevance | Nanopedia.
  • GoldBio. (n.d.). Reducing Agents (Part 1 of 4) - Dithiothreitol.
  • BenchChem. (n.d.). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
  • BenchChem. (n.d.). A Comparative Guide to Disulfide Reducing Agents in Proteomics: TCEP vs. DTT.
  • BenchChem. (n.d.). strategies to prevent oxidation of 1,3-propanedithiol during storage.
  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides.
  • e-Publications@Marquette. (2011, March 23). Avoiding Premature Oxidation During the Binding of Cu(II) to a Dithiolate Site in BsSCO. A Rapid Freeze-Quench EPR Study.
  • GoldBio. (n.d.). All about TCEP—the Odorless Reducing Agent.
  • Strem. (n.d.). Tris(3-hydrozypropyl)phosphine and Tris(2-carboxyethyl)phosphine hydrochloride: disulfide reducing agents for molecular diagnost.
  • BenchChem. (n.d.). Preventing oxidation of the thiol group in 3-Butyne-1-thiol.
  • Reddit. (2013, October 4). Handling thiols in the lab.
  • BenchChem. (n.d.). troubleshooting poor reproducibility in experiments with (R)-thiomalic acid.
  • ResearchGate. (2021, May 9). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?.
  • Kintek Solution. (n.d.). How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres.
  • Wikipedia. (n.d.). Dithiol.
  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.
  • PubMed. (n.d.). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation.
  • Avanti Research. (n.d.). How Can I Protect My Lipid From Oxidation?.
  • Wikipedia. (n.d.). Antioxidant.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). Types of Chelating Agents, Limitations and Utility.
  • ACS Publications. (n.d.). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins.
  • PMC - NIH. (n.d.). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins.
  • Thermo Fisher Scientific - US. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.

Sources

Troubleshooting

Technical Support Center: 6-Methylquinoxaline-2,3-dithiol NMR Analysis

Welcome to the technical support center for the NMR analysis of 6-methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 6-methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR characterization of this compound. The inherent chemical properties of 6-methylquinoxaline-2,3-dithiol, particularly its tautomeric nature and sensitivity to oxidation, can present unique hurdles in obtaining high-quality, interpretable NMR spectra. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My NMR spectrum shows broad or disappearing signals for the thiol protons. What is happening and how can I fix it?

Answer:

The broadening or disappearance of the thiol (S-H) proton signals in 6-methylquinoxaline-2,3-dithiol is a common issue that typically arises from two primary phenomena: chemical exchange and the presence of tautomeric forms.

Causality:

6-Methylquinoxaline-2,3-dithiol exists in a dynamic equilibrium between its dithiol and dithione tautomeric forms. The protons on the sulfur and nitrogen atoms can undergo rapid exchange with each other and with trace amounts of water or acidic impurities in the NMR solvent.[1] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening of the involved proton signals, sometimes to the point where they become indistinguishable from the baseline.[2]

Troubleshooting Protocol:

  • Solvent Selection: The choice of NMR solvent is critical. Aprotic, polar solvents like DMSO-d₆ are often preferred as they can form hydrogen bonds with the solute, which can slow down the exchange rate of the labile protons and favor one tautomer. In DMSO-d₆, the S-H proton of the parent quinoxaline-2,3-dithiol has been observed at a very downfield chemical shift of approximately 14 ppm, which can help in its identification.[1]

  • Temperature Variation: Acquiring spectra at different temperatures can be highly informative.[2]

    • Low Temperature: Cooling the sample can slow down the exchange rate, leading to sharper signals for the distinct tautomers.

    • High Temperature: Conversely, heating the sample can accelerate the exchange, potentially resulting in a single, sharp, averaged signal.

  • D₂O Exchange: To definitively identify the labile S-H and N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The protons involved in the exchange will be replaced by deuterium and their signals will disappear from the ¹H NMR spectrum.[3]

  • Sample Purity: Ensure your sample and solvent are as dry and pure as possible. Trace amounts of acid or base can catalyze the exchange process.

Diagram 1: Tautomeric Equilibrium and Proton Exchange

tautomerism Dithiol 6-Methylquinoxaline-2,3-dithiol (Dithiol Form) Dithione 6-Methyl-1,4-dihydroquinoxaline-2,3-dithione (Dithione Form) Dithiol->Dithione Tautomerization Exchange Proton Exchange (Broadening/Disappearance) Dithiol->Exchange Fast Exchange Dithione->Dithiol Dithione->Exchange Fast Exchange

Caption: Tautomeric equilibrium and proton exchange in 6-methylquinoxaline-2,3-dithiol.

FAQ 2: I am seeing more aromatic signals than expected, or their chemical shifts are unusual. What could be the cause?

Answer:

The presence of unexpected or shifted aromatic signals can be attributed to the co-existence of multiple species in your NMR sample, namely the different tautomers or the oxidized disulfide form.

Causality:

The electronic distribution in the aromatic ring of 6-methylquinoxaline-2,3-dithiol is different in the dithiol and dithione forms. If the tautomerization is slow on the NMR timescale, you may observe separate sets of aromatic signals for each tautomer. Furthermore, thiols are susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide-bridged dimer. This dimer will have a distinct set of aromatic signals.[4]

Troubleshooting Protocol:

  • Sample Preparation: Prepare your NMR sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Use freshly degassed solvents.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments like COSY and HSQC to aid in the assignment of the aromatic protons and to determine which protons are coupled to each other. This can help to differentiate between the signals of the different species present.

  • Reference Data Comparison: Compare your observed chemical shifts with literature values for similar quinoxaline derivatives. While specific data for 6-methylquinoxaline-2,3-dithiol is scarce, data for related compounds can provide valuable guidance.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 6-Methylquinoxaline-2,3-dithiol

Assignment Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Comments
CH₃~2.5 - 2.6~22Based on data for 6-methyl-2,3-diphenylquinoxaline.[5]
Aromatic H~7.5 - 8.1~128 - 142Range can vary depending on tautomeric form and solvent.[5]
S-H / N-HHighly variable, can be very broad-In DMSO-d₆, S-H of the parent compound is at ~14 ppm.[1] N-H of the dithione is expected to be in a similar downfield region.
C=S / C-S-~150 - 180The C=S carbon of the dithione form is expected to be significantly downfield.
FAQ 3: My sample has a slight yellow or brown tint, and the NMR spectrum is complex. Could this be due to impurities?

Answer:

Yes, a colored sample and a complex NMR spectrum are often indicative of sample degradation, most commonly through oxidation.

Causality:

Thiols are prone to oxidation by atmospheric oxygen to form disulfides. This process can be accelerated by light, heat, and the presence of metal ions. The resulting disulfide of 6-methylquinoxaline-2,3-dithiol is a larger, more conjugated system which can be colored and will have its own distinct and complex NMR spectrum, overlapping with the signals of the desired compound.

Troubleshooting Protocol:

  • Recrystallization: Purify your sample by recrystallization before preparing the NMR sample.

  • Inert Atmosphere: Handle the compound and prepare the NMR sample under an inert atmosphere.

  • EDTA Addition: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA to the NMR sample can help to sequester the metal ions and slow down the rate of oxidation.

  • Fresh Sample: If possible, use a freshly prepared or purified sample for NMR analysis.

Diagram 2: Oxidation of 6-Methylquinoxaline-2,3-dithiol

oxidation Monomer 2 x 6-Methylquinoxaline-2,3-dithiol Oxidation [O] (Air, light, heat, metal ions) Monomer->Oxidation Dimer Disulfide Dimer Oxidation->Dimer

Caption: Oxidation pathway of 6-methylquinoxaline-2,3-dithiol to its disulfide dimer.

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample

  • Dry a clean NMR tube in an oven at 120 °C for at least 2 hours and allow it to cool in a desiccator.

  • Weigh 5-10 mg of 6-methylquinoxaline-2,3-dithiol into a small vial.

  • In a separate vial, degas the desired deuterated solvent (e.g., DMSO-d₆) by bubbling a gentle stream of nitrogen or argon through it for 10-15 minutes.

  • Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve the compound in ~0.6 mL of the degassed solvent.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely. For long-term experiments, consider using a J-Young tube or flame-sealing the NMR tube.

  • Acquire the NMR spectrum as soon as possible after sample preparation.

References

  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from [Link]

  • Pardasani, R. T., et al. (n.d.). Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation: A versatile tool for the synthesis of N-heterocycles.
  • Patel, V. M., et al. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(1), 115-122.
  • Venkatesha, et al. (n.d.). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Electronic Supplementary Data. Retrieved from [Link]

  • Rishi, R., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64B(4), 378-384.
  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • Alam, M. J., et al. (2020). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, DFT and TD-DFT Approach.
  • Meier, B. H., et al. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 74(8-9), 435–448.
  • Dreher, W., et al. (2017). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance Materials in Physics, Biology and Medicine, 30(5), 495-506.
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • Limbach, H.-H., et al. (2004). Evidence by NMR of Temperature-dependent Solvent Electric Field Effects on Proton Transfer. Zeitschrift für Physikalische Chemie, 218(1), 1-18.
  • Lawrence, D. S., et al. (2015). NMR and Mössbauer Studies Reveal a Temperature-Dependent Switch from S = 1 to S = 2 in a Nonheme FeIV(O) Complex with Faster C–H Bond Cleavage Rate. Journal of the American Chemical Society, 137(15), 5184–5195.
  • Siddiqui, H. L., et al. (2012). Thiol-thiono tautomerism shown by the synthesized Schiff bases. Journal of the Serbian Chemical Society, 77(4), 431-441.
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Methylquinoxaline-2,3-dithiol

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methylquinoxa...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methylquinoxaline-2,3-dithiol. Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles, forming the backbone of numerous therapeutic agents due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The dithiol functionalization at the 2 and 3 positions makes this specific moiety a versatile precursor for further molecular elaboration.

This document moves beyond a simple recitation of steps to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and field-proven experience. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your synthetic process for scalability and reproducibility.

Part 1: The Synthetic Workflow: A Three-Act Process

The most reliable and common pathway to 6-Methylquinoxaline-2,3-dithiol is a three-step synthesis starting from 4-methyl-1,2-phenylenediamine. Each step presents unique challenges that can impact the yield and purity of the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiolation A 4-Methyl-1,2-phenylenediamine + Oxalic Acid Dihydrate B 6-Methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione A->B  4N HCl (aq)  Reflux C 6-Methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione D 2,3-Dichloro-6-methylquinoxaline C->D  PCl5 (s)  Heat (160°C) E 2,3-Dichloro-6-methylquinoxaline + Thiourea F Isothiouronium Salt Intermediate E->F  Ethanol  Reflux G 6-Methylquinoxaline-2,3-dithiol F->G  1. NaOH (aq)  2. Acetic Acid

Caption: The three-step synthesis of 6-Methylquinoxaline-2,3-dithiol.

Table 1: Key Experimental Parameters & Expected Outcomes
StepKey Reagents (Molar Ratio)SolventTemperature (°C)Time (h)Avg. Yield (%)Key Considerations
1 Diamine (1), Oxalic Acid (1)4N HClReflux (~100)0.25 - 0.590-95Rapid precipitation upon cooling.
2 Dione (1), PCl₅ (2)Neat160285-90Moisture sensitive. [5] Work-up requires quenching on ice.
3 Dichloroquinoxaline (1), Thiourea (5.3)EthanolReflux (~78)2 + 180-85Final product precipitates upon neutralization.[5][6]

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

Q: My yield of the dione is significantly lower than expected (<80%). What went wrong?

A: Low yields in this step are uncommon but typically point to two main issues:

  • Incomplete Reaction: While the reaction is generally fast, ensure you have refluxed for at least 15 minutes after the reagents dissolve.[6] The condensation is an equilibrium process, and insufficient heating can prevent it from going to completion.

  • Loss During Work-up: The product precipitates upon cooling. If the solution is not cooled sufficiently (ideally in an ice bath) before filtration, a significant amount of product may remain dissolved in the acidic aqueous solution. Ensure the filtrate is cold to the touch before collecting the precipitate.

Q: The isolated dione product is dark brown or gray, not the expected off-white/tan color. How can I improve its purity?

A: Discoloration is almost always due to the oxidation of the starting material, 4-methyl-1,2-phenylenediamine. This compound can darken upon exposure to air and light.

  • Starting Material Quality: Use the highest purity diamine available. If the starting material is already discolored, consider a purification step like recrystallization or filtration through a short plug of silica gel before use.

  • Reaction Atmosphere: While not strictly necessary for high yields, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products and improve the color of the final product.

Step 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

Q: The reaction with phosphorus pentachloride (PCl₅) is sluggish, and I have a low yield of the dichloro product. What is the cause?

A: This step is critically dependent on two factors: reagent quality and the exclusion of moisture.

  • Moisture Contamination: PCl₅ is extremely sensitive to moisture and reacts vigorously with water to produce HCl and phosphoryl chloride (POCl₃).[5] This side reaction consumes your reagent and reduces its effectiveness. Always use a drying tube (e.g., with CaCl₂) on top of your condenser.[5] Handle PCl₅ quickly in a fume hood, and ensure all glassware is thoroughly dried.

  • Insufficient Grinding/Mixing: The reactants are solids. Grinding them together with a mortar and pestle before heating ensures intimate contact and facilitates a smoother reaction as the mixture melts.[6]

  • Temperature Control: The reaction requires a temperature of 160°C to initiate melting and reaction.[6] A lower temperature will result in an incomplete or stalled reaction. Use an oil bath for consistent and uniform heating.

Q: The work-up involves pouring the reaction mixture over crushed ice. This seems hazardous. What are the best practices?

A: This is the most hazardous part of the synthesis and must be performed with extreme caution in a well-ventilated fume hood. The goal is to hydrolyze and remove the excess PCl₅.

  • Quenching Procedure: Perform this step slowly and deliberately. Place a large amount of crushed ice in a suitably large beaker. Pour the cooled, solidified reaction mixture in small portions onto the ice. The reaction is highly exothermic and will produce copious amounts of HCl gas.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and acid-resistant gloves. Having a face shield is also highly recommended.

  • Ventilation: Ensure the fume hood sash is as low as possible while still allowing you to work safely.

Step 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

Q: My final yield is poor after adding acetic acid. Where am I losing the product?

A: This is a classic issue related to the pH-dependent solubility of the product.

  • Incomplete Precipitation: The product is soluble in the basic solution (as the dithiolate salt) after the NaOH-driven hydrolysis.[5] To precipitate the product, you must neutralize the solution to a neutral pH. Adding acetic acid too slowly or insufficiently will leave the product in its soluble salt form. Conversely, making the solution strongly acidic can also sometimes lead to the formation of soluble protonated species.

  • pH Monitoring: Use pH paper or a pH meter to monitor the addition of glacial acetic acid. Aim for a pH of ~7. Add the acid slowly until precipitation ceases.

  • Filtration Setup: The product can be a very fine, brownish-orange precipitate.[6] Use a Büchner funnel with a suitable filter paper to ensure you collect all of the solid. Washing with copious amounts of cold water will remove any remaining salts.

G start Low Yield in Final Step q1 Was the solution basic before acidification? start->q1 a1_yes Check pH during acidification. q1->a1_yes Yes a1_no Ensure complete hydrolysis with NaOH and reflux. q1->a1_no No q2 Was pH adjusted to ~7? a1_yes->q2 end Yield Optimized a1_no->end a2_yes Was the mixture thoroughly cooled? q2->a2_yes Yes a2_no Slowly add more acetic acid until precipitation stops. q2->a2_no No a3_yes Check filtrate for product. Consider solvent extraction if valuable. a2_yes->a3_yes Yes a3_no Cool in ice bath before filtration. a2_yes->a3_no No a2_no->end a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low yield in the final thiolation step.

Q: The smell from the reaction is overpowering. How can I mitigate the stench associated with the thiol product?

A: While this specific aromatic thiol is noted to have a less foul odor than many aliphatic thiols, all thiols require careful handling to control their stench.[5][7] The odor is detectable at extremely low concentrations (parts per billion).[8]

  • Work in a Fume Hood: All manipulations involving the thiol product, including filtration and drying, must be done inside a certified chemical fume hood.[9]

  • Bleach Decontamination: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water is effective) in a plastic container inside the fume hood.[9] All glassware, stir bars, and spatulas that come into contact with the thiol should be immediately submerged in this bath. Allow them to soak for at least 14-24 hours to oxidize the thiol to less odorous compounds.[9]

  • Waste Disposal: Seal all solid waste (filter paper, gloves, etc.) in a zip-lock bag before placing it in the designated hazardous waste container.[7] Label the waste container to indicate it contains thiols.[9]

Part 3: Frequently Asked Questions (FAQs)

Q: What is the stable tautomeric form of 6-Methylquinoxaline-2,3-dithiol?

A: The compound exists in equilibrium between the dithiol form and the more stable dithione form (6-Methylquinoxaline-2,3(1H,4H)-dithione). Spectroscopic evidence suggests that the dithione tautomer is the predominant and most stable form in the solid state.[5]

Q: What are the best practices for storing the final product?

A: Store 6-Methylquinoxaline-2,3-dithiol in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C). To minimize air oxidation of the thiol groups over time, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q: Can I use an alternative chlorinating agent like thionyl chloride (SOCl₂) instead of PCl₅?

A: Yes, the literature suggests that SOCl₂ can be used as an alternative to PCl₅ for the chlorination of the dione intermediate.[5] This can be an advantageous switch as the byproducts of the reaction with SOCl₂ (SO₂ and HCl) are gaseous, which can simplify the work-up procedure. However, reaction conditions would need to be re-optimized.

Q: How can I confirm the identity and purity of my final product?

A: A combination of techniques should be used:

  • Melting Point: Compare the observed melting point to the literature value. The melting point for the unsubstituted 2,3-quinoxalinedithiol is high, around 345°C.[5] The 6-methyl derivative will have a different but similarly high melting point.

  • Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl group and the aromatic protons, showing the correct chemical shifts and integration.

    • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic C=S signal of the dithione tautomer.

    • Mass Spectrometry: Will confirm the molecular weight of the compound (C₉H₈N₂S₂).

  • Thin-Layer Chromatography (TLC): Can be used to assess purity, although finding a suitable mobile phase for this poorly soluble compound can be challenging.

References

  • Synthesis of 2,3-Quinoxalinedithiol.
  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry.
  • Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
  • Thiols Safety. University College London (UCL) Safety Services.
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. BenchChem.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Safety Data Sheet for a rel
  • A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry.

Sources

Troubleshooting

Catalyst Selection for Efficient Quoxaline Synthesis: A Technical Support Guide

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and optoelectronic applications.[1][2][3] The synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and optoelectronic applications.[1][2][3] The synthesis of these vital heterocycles, typically through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, is a cornerstone of many research and development programs.[4][5] However, achieving high efficiency, selectivity, and sustainability in these syntheses is often a significant challenge.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on catalyst selection and troubleshooting for quinoxaline synthesis. Drawing upon established literature and field-proven insights, this guide will navigate the complexities of catalyst choice, reaction optimization, and problem-solving to empower you to achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when planning a quinoxaline synthesis.

Q1: What are the most common classes of catalysts used for quinoxaline synthesis?

A broad array of catalysts have been successfully employed for quinoxaline synthesis, ranging from traditional acid catalysts to advanced nanomaterials. These can be broadly categorized as:

  • Brønsted and Lewis Acids: Simple acids like acetic acid and p-toluenesulfonic acid are often used, but can require harsh conditions.[4][5] Lewis acids such as gallium(III) triflate, indium chloride, and copper(II) sulfate can also effectively catalyze the reaction.[3][6]

  • Heterogeneous Catalysts: These solid-supported catalysts offer significant advantages in terms of reusability and ease of product purification.[7][8] Examples include silica-supported acids (e.g., nano-BF₃ SiO₂), metal oxides (e.g., Al₂O₃–ZrO₂), and functionalized metal-organic frameworks (MOFs).[7][8][9]

  • Nanocatalysts: Nanoparticles of metals like cobalt, nickel, and copper have shown excellent catalytic activity, often under milder conditions and with high recyclability.[7][10][11]

  • Organocatalysts: Metal-free catalysts, such as camphorsulfonic acid and Rose Bengal (a photoredox catalyst), are gaining traction as environmentally benign alternatives.[1][12]

  • Transition Metal Catalysts: While the trend is moving towards greener alternatives, transition metals like palladium and copper are still used, particularly for specific transformations like oxidative cyclizations.[13]

Q2: I'm aiming for a "green" synthesis. What are my best catalyst options?

For environmentally friendly quinoxaline synthesis, consider the following approaches:

  • Catalyst-Free Reactions: Under certain conditions, such as using water as a solvent at elevated temperatures or employing ultrasound irradiation, the condensation can proceed without a catalyst.[1]

  • Reusable Heterogeneous Catalysts: Catalysts like silica nanoparticles, alumina-supported heteropolyoxometalates, and cellulose sulfuric acid are excellent choices for green chemistry as they can be easily recovered and reused.[6][7][14]

  • Nanocatalysts from Green Sources: For instance, copper oxide nanoparticles synthesized using waste orange peel extract have been effectively used as a renewable catalyst.[10]

  • Water as a Solvent: Many modern protocols utilize water as a green solvent, often in conjunction with a robust catalyst.[1][4]

Q3: How does the choice of catalyst affect the reaction mechanism?

The catalyst plays a crucial role in activating the substrates and facilitating the key bond-forming steps.

  • Acid Catalysis: In a typical acid-catalyzed condensation, the acid protonates a carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the 1,2-diamine.

    AcidCatalysis Dicarbonyl 1,2-Dicarbonyl Protonated_Dicarbonyl Protonated Dicarbonyl (Activated Electrophile) Dicarbonyl->Protonated_Dicarbonyl H+ (Catalyst) Intermediate Tetrahedral Intermediate Protonated_Dicarbonyl->Intermediate + 1,2-Diamine Diamine 1,2-Diamine Diamine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinoxaline Quinoxaline Cyclized_Intermediate->Quinoxaline Dehydration

    Caption: Acid-catalyzed condensation mechanism for quinoxaline synthesis.

  • Metal Catalysis: Transition metals can facilitate oxidative cyclization pathways. For example, a metal catalyst can coordinate to the diamine, promoting its reaction with other substrates like alkynes or facilitating C-H activation.

Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may be poisoned by impurities.Verify Catalyst Activity: Test the catalyst with a known, reliable reaction. • Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst. • Purify Starting Materials: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds.[15]
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for the chosen catalyst.[15]Temperature Screening: Run the reaction at a range of temperatures to find the optimum. • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Test a variety of solvents (e.g., ethanol, toluene, water, or solvent-free conditions).[16][17][18] • Time Course Study: Monitor the reaction progress over time to determine the optimal reaction duration.
Poor Substrate Reactivity: Steric hindrance or unfavorable electronic effects in the starting materials can slow down the reaction.Switch to a More Active Catalyst: Consider a more potent Lewis acid or a nanocatalyst. • Increase Reaction Temperature: Higher temperatures can help overcome activation energy barriers.
Formation of Multiple Products/Isomers Lack of Regioselectivity: With unsymmetrical 1,2-diamines, the two amino groups can have different reactivities, leading to a mixture of regioisomers.[15]Catalyst Selection: The choice of catalyst can influence regioselectivity. Experiment with different types of catalysts (e.g., Brønsted acid vs. Lewis acid). • Modify Reaction Conditions: Temperature and solvent can also affect the isomeric ratio.
Side Reactions: Undesired side reactions can consume starting materials and generate impurities.Lower Reaction Temperature: High temperatures can sometimes promote side reactions. • Reduce Reaction Time: Prolonged reaction times can lead to product degradation or the formation of byproducts.[15] • Use a Milder Catalyst: A highly active catalyst might be less selective.
Difficulty in Catalyst Recovery and Reuse (for Heterogeneous Catalysts) Catalyst Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture.Test for Leaching: After filtering the catalyst, add fresh reactants to the filtrate and see if any further reaction occurs. • Choose a More Robust Support: Consider catalysts with stronger covalent linkages between the active site and the support.
Catalyst Deactivation: The catalyst's active sites may be blocked by product or byproducts, or the structure of the catalyst may have changed.Washing and Regeneration: Follow the recommended procedure for washing and regenerating the catalyst. This may involve washing with specific solvents or calcination at high temperatures. • Characterize the Used Catalyst: Techniques like XRD, SEM, and TGA can help identify the cause of deactivation.[19]

Experimental Protocols

Here are detailed, step-by-step methodologies for two common and effective quinoxaline synthesis protocols.

Protocol 1: Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates

This protocol is adapted from a method demonstrating high yields under mild, heterogeneous conditions.[6][20]

Materials:

  • Substituted o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[6]

  • Toluene (7 mL)

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add toluene (7 mL) to the flask.

  • Add the AlCuMoVP catalyst (100 mg) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C) for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Nanocatalyst-Mediated Synthesis in a Green Solvent

This protocol utilizes cobalt nanoparticles on a mesoporous silica support, offering high activity and reusability.[11]

Materials:

  • 1,2-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Cobalt nanoparticles on SBA-15 (Co NPs/SBA-15) catalyst (1 mol%)

  • Ethanol

Procedure:

  • In a reaction vessel, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and the Co NPs/SBA-15 catalyst (1 mol%).

  • Add ethanol as the solvent.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed and reused for subsequent reactions.

  • Remove the solvent from the filtrate by rotary evaporation to yield the quinoxaline product.

Visualizing the Workflow: Catalyst Selection and Optimization

The following diagram outlines a logical workflow for selecting and optimizing a catalyst for your quinoxaline synthesis.

CatalystSelectionWorkflow start Define Synthetic Goals (Yield, Purity, Green Chemistry) lit_review Literature Review for Similar Substrates start->lit_review catalyst_choice Initial Catalyst Selection (e.g., Heterogeneous, Nano, Organo) lit_review->catalyst_choice reaction_setup Set Up Initial Reaction catalyst_choice->reaction_setup monitoring Monitor Reaction (TLC, GC/MS, LC/MS) reaction_setup->monitoring analysis Analyze Results (Yield, Purity) monitoring->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshooting Unsatisfactory optimization Optimize Conditions (Temp, Solvent, Catalyst Loading) analysis->optimization Promising troubleshooting->catalyst_choice Re-evaluate optimization->reaction_setup scale_up Scale-Up Synthesis optimization->scale_up Optimized end Successful Synthesis scale_up->end

Caption: A workflow for catalyst selection and optimization in quinoxaline synthesis.

References

  • S. L. Shinde, Recent advances in the transition-metal-free synthesis of quinoxalines, PubMed Central. [Link]

  • A. Kumar, Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview, RSC Advances, 2023. [Link]

  • A. Kumar, Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview, RSC Publishing, 2023-07-07. [Link]

  • A. L. Garcia, An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates, Hindawi, 2013-09-25. [Link]

  • M. R. Alvand, Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods, Journal of Chemical Reviews, 2019. [Link]

  • S. Atghia, Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives, Molecules, 2020. [Link]

  • P. B. Thombre, A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst, SN Applied Sciences, 2023-08-03. [Link]

  • H. Ma, Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines, Organic Letters, 2016-02-10. [Link]

  • S. K. A, Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles, Scientific Reports, 2025-07-14. [Link]

  • Y. Zhang, An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives, Organic Chemistry Frontiers, 2023-05-10. [Link]

  • A. L. Garcia, An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero, SciSpace, 2013-09-25. [Link]

  • I. Ali, Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives, Current Green Chemistry, 2024-03-01. [Link]

  • R. S. Andriamitantsoa, SO₃H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives, RSC Advances, 2016-04-01. [Link]

  • A. Kumar, Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate, Journal of Organic and Pharmaceutical Chemistry, 2023-06-28. [Link]

  • F. Rajabi, An Efficient and Recyclable Nanoparticle-Supported Cobalt Catalyst for Quinoxaline Synthesis, Molecules, 2014-06-12. [Link]

  • M. A. El-Sayed, Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines, MDPI, 2023-11-14. [Link]

  • M. M. Heravi, NANOPARTICLES Ag: AN EFFICIENT CATALYST FOR SYNTHESIS OF QUINOXALINES UNDER SOLVENT-FREE CONDITIONS, CIBTech, 2012. [Link]

  • J.-P. Wan, QUINOXALINE SYNTHESIS BY DOMINO REACTIONS, ARKIVOC, 2011. [Link]

  • A. Kumar, General synthetic pathway for the synthesis of quinoxaline derivatives., ResearchGate, 2023-01-01. [Link]

  • B. B. Shingate, An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst, Journal of Sulfur Chemistry, 2012-04-01. [Link]

  • Y. Zhang, Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines, Chinese Journal of Chemistry, 2024-06-05. [Link]

  • H. Ma, Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines., Semantic Scholar, 2016-02-10. [Link]

  • A. A. Upadhye, Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst, International Journal of Research and Analytical Reviews, 2019-03-27. [Link]

  • P. M. More, to study the effect of solvent on the synthesis of novel quinoxaline derivatives, Omicsonline, 2012-10-31. [Link]

  • M. B. Amini, Solvent effect on the quinoxaline 3a synthesis a, ResearchGate, 2021-01-01. [Link]

  • P. M. More, To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives, OMICS International, 2012-10-31. [Link]

  • M. B. Amini, Synthesis of quinoxaline using different catalysts., ResearchGate, 2021-01-01. [Link]

  • E. Bailón-García, Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels, UNED, 2025-03-18. [Link]

  • P. B. Thombre, A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst, SpringerLink, 2023-08-04. [Link]

  • Organic Chemistry Portal, Quinoxaline synthesis. [Link]

  • P. Maikhuri, Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review, New Journal of Chemistry, 2021. [Link]

  • A. Savina, Metal‐catalyzed assembly of quinoxalines. a) Metal‐catalyzed assembly..., ResearchGate, 2020-01-01. [Link]

  • O. N. Chupakhin, Quinoxalines: Synthesis, Reactions, Mechanisms and Structure, ResearchGate, 2019-01-01. [Link]

Sources

Optimization

Reducing reaction time for 6-Methylquinoxaline-2,3-dithiol synthesis

Welcome to the technical support center for the synthesis of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic proto...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on significantly reducing reaction times without compromising yield or purity. We will delve into common issues, provide evidence-based solutions, and explore modern techniques that can accelerate this multi-step synthesis.

The Synthetic Pathway: A Strategic Overview

The synthesis of 6-Methylquinoxaline-2,3-dithiol is typically a three-step process starting from 4-methyl-1,2-phenylenediamine. Each step presents an opportunity for optimization. The conventional pathway often involves lengthy reflux times, which can be a significant bottleneck in a research or production workflow.

SynthesisWorkflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Thionation A 4-Methyl-1,2-phenylenediamine + Oxalic Acid B 6-Methylquinoxaline-2,3(1H,4H)-dione A->B Conventional: Reflux (hours) Optimized: Microwave (mins) C 2,3-Dichloro-6-methylquinoxaline B->C SOCl₂ or POCl₃ (Relatively Fast) D 6-Methylquinoxaline-2,3-dithiol C->D NaSH or Thiourea (Reflux, hours)

Caption: General workflow for the synthesis of 6-Methylquinoxaline-2,3-dithiol.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the acceleration of the synthesis process.

Q1: My initial cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid is taking hours. How can I drastically reduce this time?

This is the most significant time-saving opportunity in the entire sequence. Conventional heating requires long reflux periods, but modern techniques can reduce this step to mere minutes.

  • Causality: The primary rate-limiting factor is overcoming the activation energy for the condensation and subsequent dehydration-cyclization reactions. Traditional heating is inefficient, transferring energy slowly through convection.

  • Solution: Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for accelerating this reaction.[1][2] Microwaves directly heat the polar reactants and solvent molecules, leading to a rapid and uniform temperature increase that cannot be achieved with an oil bath.[3] This often results in cleaner reactions with fewer side products, higher yields, and reaction times as short as 3-5 minutes.[4] Some protocols even achieve this under solvent-free conditions, enhancing the green chemistry profile of the synthesis.[4][5]

Q2: What catalysts can accelerate the initial condensation step?

While high temperatures or microwave energy are often sufficient, catalysts can further improve reaction rates and yields, sometimes allowing for milder conditions.

  • Mechanism of Action: Acid catalysts work by protonating a carbonyl oxygen of the 1,2-dicarbonyl compound (or its precursor), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[6]

  • Recommended Catalysts:

    • Iodine: A mild Lewis acid that has been shown to be an extremely effective catalyst, especially under microwave conditions, affording near-quantitative yields in a very short time.[3]

    • Heterogeneous Catalysts: Solid-supported acids like acidic alumina or alumina-supported heteropolyoxometalates are excellent choices.[4][7] They offer the advantages of being easily filtered off post-reaction, simplifying the workup and allowing for catalyst recycling.[7]

    • Lewis Acids: Simple Lewis acids such as CuSO₄, CrCl₂, or PbBr₂ have also been successfully used to catalyze quinoxaline formation at room temperature, significantly reducing reaction time compared to uncatalyzed methods.[8]

Q3: Can the thionation of 2,3-dichloro-6-methylquinoxaline be accelerated?

Yes, while this step typically involves refluxing with a thionating agent, the choice of reagent and conditions can influence the reaction time.

  • Reagent Choice: The reaction of 2,3-dichloroquinoxaline with sodium hydrogen sulfide (NaSH) in ethanol is often the most direct and efficient method to produce the dithione.[9] An alternative involves using thiourea, followed by hydrolysis with NaOH.[10] While both methods typically require reflux, the NaSH route is often more direct.

  • Optimizing Conditions: While less documented than the initial condensation, exploring microwave assistance for this nucleophilic aromatic substitution (SₙAr) step could be a viable strategy, as SₙAr reactions are known to be accelerated by microwave heating.[11]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Problem: The initial condensation reaction is slow even with conventional heating, and the yield is low.

TroubleshootingYield cluster_0 Primary Checks cluster_1 Optimization Strategies Start Low Yield / Slow Reaction in Step 1 C1 Reactant Purity? (Impurities inhibit reaction) Start->C1 C2 Correct Stoichiometry? (Ensure 1:1 ratio) Start->C2 C3 Sufficient Temperature? (Reaction requires heat) Start->C3 S1 Add a Catalyst (e.g., Iodine, Al₂O₃) C3->S1 S2 Increase Temperature (Use higher boiling solvent) C3->S2 S3 Switch to Microwave Synthesis (Reduces time to minutes) S1->S3 S2->S3

Caption: Troubleshooting logic for low yield in the cyclocondensation step.

  • Possible Cause: Incomplete reaction or decomposition of starting materials. Conventional heating can be inefficient and lead to side reactions over long periods.[12]

  • Solution:

    • Verify Reactant Purity: Ensure high-purity 4-methyl-1,2-phenylenediamine and oxalic acid are used. Impurities can interfere with the reaction.[12]

    • Implement Catalysis: Introduce a catalyst such as a few crystals of iodine or acidic alumina to the reaction mixture to lower the activation energy.[4][3]

    • Adopt Microwave Synthesis: This is the most robust solution. A typical procedure involves irradiating the mixture of reactants in a solvent like ethanol for 3-10 minutes. This will almost certainly resolve issues of slow reaction rates.[1]

Problem: The final product (6-Methylquinoxaline-2,3-dithiol) is difficult to purify or shows significant impurities.

  • Possible Cause: The dithiol product can exist in tautomeric equilibrium with the dithione form and may be prone to oxidation.[10] Its poor solubility in many common organic solvents makes purification by column chromatography challenging.

  • Solution:

    • Purification by pH Adjustment: The dithiol is acidic and will deprotonate in a basic solution to form a soluble salt. An effective purification method is to dissolve the crude product in an aqueous base (e.g., 5% NaOH), filter out any insoluble impurities, and then re-precipitate the pure product by acidifying the filtrate with a dilute acid like HCl.[10][12]

    • Inert Atmosphere: During the thionation step and subsequent workup, using an inert atmosphere (nitrogen or argon) can help prevent oxidative side reactions.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione (Step 1)

This protocol leverages microwave energy to reduce the reaction time from hours to minutes.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-methyl-1,2-phenylenediamine (1 mmol, 122 mg), oxalic acid dihydrate (1 mmol, 126 mg), and ethanol (3 mL).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of iodine (0.1 mmol, 25 mg).

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 100-120 °C for 5-10 minutes.[3] Monitor the reaction progress by TLC.

  • Isolation: After cooling, the product will typically precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water to remove any unreacted oxalic acid.

  • Purification: The product is often pure enough for the next step. If needed, it can be recrystallized from ethanol or a suitable solvent.[12]

Protocol 2: Rapid Thionation of 2,3-Dichloro-6-methylquinoxaline (Step 3)

This protocol uses sodium hydrogen sulfide for a direct and efficient conversion.

  • Reactant Preparation: In a round-bottom flask, dissolve 2,3-dichloro-6-methylquinoxaline (1 mmol, 213 mg) in ethanol (15 mL).

  • Thionating Agent: In a separate flask, prepare a solution of sodium hydrogen sulfide (NaSH) by bubbling H₂S gas through a solution of sodium ethoxide in ethanol, or use commercially available NaSH·xH₂O (approx. 2.2 mmol). Add the NaSH solution to the dichloroquinoxaline solution.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.[9]

  • Work-up and Purification: Cool the reaction mixture and pour it into a beaker of water. Acidify with dilute HCl until the product precipitates completely.[10] Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The characteristic bright yellow color is indicative of the product.

Data Summary: Impact of Method on Reaction Time

The following table summarizes the dramatic impact of modern synthetic methods on the initial and most time-consuming step of quinoxaline synthesis.

MethodCatalystSolventReaction TimeTypical YieldReference
Conventional HeatingNoneRefluxing HCl/H₂OSeveral HoursModerate[9]
Conventional HeatingAlumina-Supported HPMoVToluene (Room Temp)2 hours92%[7]
MicrowaveAcidic AluminaSolvent-Free3 minutes80-86%[4]
MicrowaveIodineWater/Ethanol5-10 minutes>95%[3]

References

  • Dabiri, M., et al. (2008). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. National Institutes of Health. Available at: [Link]

  • Heravi, M. M., et al. (2006). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]

  • Volyniuk, D., et al. (2021). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au. Available at: [Link]

  • Lethbridge, Z. A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. SUNY Geneseo KnightScholar. Available at: [Link]

  • Darabi, H. R., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. Available at: [Link]

  • Romanelli, G. P., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • Rawat, T. R., & Sharma, L. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • Zarei, A., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Crick, D., & Halpern, M. (2003). Chiral Phase-Transfer Catalysis. PTC Organics, Inc.. Available at: [Link]

  • Chen, F., et al. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. PubMed Central. Available at: [Link]

  • Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. RSC Publishing. Available at: [Link]

  • Watanabe, H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Salunke, D. B., & More, U. V. (2020). Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2017). Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. Available at: [Link]

  • Kahan, S., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • Sharma, A., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives. PubMed Central. Available at: [Link]

  • Rawat, T. R., & Sharma, L. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Methylquinoxaline-2,3-dithiol Reaction Mechanism and Experimental Guide

Welcome to the technical support center for 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylquinoxaline-2,3-dithiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and clarify the reaction mechanisms involved in the synthesis and application of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Methylquinoxaline-2,3-dithiol?

The most common and reliable synthetic route to 6-Methylquinoxaline-2,3-dithiol is a multi-step process that begins with the cyclocondensation of 4-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically oxalic acid, to form the corresponding quinoxaline-2,3-dione. This intermediate is then halogenated, usually with phosphorus oxychloride or thionyl chloride, to yield 6-methyl-2,3-dichloroquinoxaline. The final step involves a nucleophilic substitution reaction with a sulfur source, such as thiourea or sodium hydrosulfide, to produce the desired 6-Methylquinoxaline-2,3-dithiol.[1][2]

Q2: Does the methyl group on the benzene ring affect the reaction mechanism?

Yes, the methyl group at the 6-position has a notable electronic effect on the reaction. As an electron-donating group (EDG), the methyl group increases the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the amino groups in the starting material, 4-methyl-1,2-phenylenediamine.[3] This generally accelerates the initial cyclocondensation step with the electrophilic carbonyl carbons of oxalic acid. However, for unsymmetrical dicarbonyl compounds, this increased reactivity could lead to issues with regioselectivity, though this is not a concern when using symmetrical reagents like oxalic acid.[4]

Q3: My final product has very low solubility in common organic solvents. How can I purify it?

The poor solubility of 6-Methylquinoxaline-2,3-dithiol is a known challenge and is attributed to its stable dithione tautomeric form.[5] Purification can be effectively achieved by leveraging its acidic properties. The thiol protons are acidic and will be deprotonated by a base. A common and effective purification strategy is to dissolve the crude product in an aqueous base, such as sodium hydroxide, to form the water-soluble disodium salt. The solution can then be filtered to remove insoluble impurities. Subsequent acidification of the filtrate with an acid, like acetic acid or dilute hydrochloric acid, will re-protonate the thiolate, causing the purified 6-Methylquinoxaline-2,3-dithiol to precipitate out of the solution.[5]

Q4: I am observing a significant amount of a dark, tar-like byproduct. What could be the cause?

The formation of dark, polymeric byproducts is often due to the oxidation of the o-phenylenediamine starting material. o-Phenylenediamines are susceptible to air oxidation, which can be exacerbated by elevated temperatures and the presence of acid catalysts. To minimize this, it is recommended to use high-purity starting materials and to run the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can also be beneficial.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (Intermediate 1) Incomplete reaction; Oxidation of 4-methyl-1,2-phenylenediamine; Impure starting materials.Increase reaction time or temperature moderately. Ensure an inert atmosphere (N₂ or Ar). Use freshly recrystallized or high-purity diamine and oxalic acid.
Formation of multiple spots on TLC during chlorination Incomplete reaction leading to mono-chlorinated byproduct; Decomposition of the starting material or product at high temperatures.Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). Monitor the reaction closely by TLC and avoid prolonged heating. Consider using milder chlorinating agents if decomposition is suspected.
Final product is difficult to filter and appears gelatinous The precipitate may be too fine.Allow the precipitate to stand in the mother liquor for a longer period to allow for crystal growth. Consider cooling the solution slowly to promote the formation of larger crystals.
The final product's color is off-white or yellowish instead of the expected color Presence of residual impurities or oxidation products.Repeat the purification by dissolution in aqueous base and reprecipitation with acid. Washing the final product with a suitable solvent like diethyl ether can also help remove some impurities.

Reaction Mechanisms and Protocols

Part 1: Synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

The initial step is the acid-catalyzed cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid. The electron-donating methyl group enhances the nucleophilicity of the amino groups, facilitating the attack on the carbonyl carbons of oxalic acid.

Protocol 1: Synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione

  • In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (1 equivalent) in a 4 M hydrochloric acid solution.

  • Add oxalic acid dihydrate (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from aqueous ethanol or DMF/water.

Reaction_Mechanism_Part_1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Amide_intermediate Amide Intermediate 4-methyl-1,2-phenylenediamine->Amide_intermediate Nucleophilic Attack Oxalic_acid Oxalic Acid Oxalic_acid->Amide_intermediate Cyclized_intermediate Cyclized Intermediate Amide_intermediate->Cyclized_intermediate Intramolecular Cyclization Product_1 6-methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione Cyclized_intermediate->Product_1 Dehydration

Caption: Synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.

Part 2: Synthesis of 6-methyl-2,3-dichloroquinoxaline

This step involves the conversion of the dione to the dichloro derivative using a chlorinating agent.

Protocol 2: Synthesis of 6-methyl-2,3-dichloroquinoxaline

  • In a fume hood, carefully mix 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equivalent) with phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol or a similar suitable solvent.

Reaction_Mechanism_Part_2 Intermediate_1 6-methyl-1,2,3,4-tetrahydro- quinoxaline-2,3-dione Product_2 6-methyl-2,3-dichloroquinoxaline Intermediate_1->Product_2 Chlorination Chlorinating_agent POCl₃ or SOCl₂ Chlorinating_agent->Product_2

Caption: Synthesis of 6-methyl-2,3-dichloroquinoxaline.

Part 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

The final step is the nucleophilic aromatic substitution of the chloro groups with a sulfur nucleophile.

Protocol 3: Synthesis of 6-Methylquinoxaline-2,3-dithiol

  • Dissolve 6-methyl-2,3-dichloroquinoxaline (1 equivalent) and thiourea (2.2 equivalents) in ethanol in a round-bottom flask.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 2 M) and reflux for another hour.

  • Filter the hot solution to remove any insoluble byproducts.

  • Cool the filtrate and slowly add glacial acetic acid until the pH is neutral.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Reaction_Mechanism_Part_3 Intermediate_2 6-methyl-2,3-dichloroquinoxaline Product_3 6-Methylquinoxaline-2,3-dithiol Intermediate_2->Product_3 Nucleophilic Substitution Sulfur_source Thiourea or NaSH Sulfur_source->Product_3

Caption: Synthesis of 6-Methylquinoxaline-2,3-dithiol.

Characterization Data

Upon successful synthesis, it is crucial to characterize the final product to confirm its identity and purity. While specific spectral data for 6-Methylquinoxaline-2,3-dithiol is not widely published, the following are expected characteristic signals based on related structures:

  • ¹H NMR: Aromatic protons in the region of 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The N-H and S-H protons will likely appear as broad singlets at a downfield chemical shift, and their positions can be concentration and solvent-dependent. The methyl protons should appear as a singlet around 2.4-2.6 ppm.

  • ¹³C NMR: Aromatic carbons will appear in the range of 110-150 ppm. The carbon of the methyl group will be observed at approximately 20-25 ppm. The thione carbons (C=S) are expected to be significantly downfield, potentially in the 170-190 ppm range.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1250 cm⁻¹), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 6-Methylquinoxaline-2,3-dithiol (C₉H₈N₂S₂) should be observed.

Applications in Research and Drug Development

6-Methylquinoxaline-2,3-dithiol and its derivatives are valuable compounds in medicinal chemistry and materials science. The dithiol moiety makes it an excellent ligand for the formation of metal complexes, which have been investigated for their catalytic and magnetic properties.[1][6] In drug development, the quinoxaline scaffold is a privileged structure found in numerous biologically active compounds with anticancer, antibacterial, and antiviral properties.[7] The methyl and dithiol functionalities on this scaffold provide opportunities for further chemical modifications to develop novel therapeutic agents.

References

  • Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines. New Journal of Chemistry. (2025). [Link]

  • Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. The Royal Society of Chemistry. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. (2021). [Link]

  • Synthesis and spectral properties of new quinoxalines with electron donor groups. ElectronicsAndBooks. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. (2017). [Link]

  • Synthesis and characterization of diiron dithiolate complexes containing a quinoxaline bridge. Dalton Transactions. (2011). [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (2023). [Link]

  • Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. Indian Journal of Chemistry. [Link]

  • synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. (2020). [Link]

  • 6.1. Synthesis of 2,3-Quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. (2021). [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. (2021). [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (2015). [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). [Link]

  • Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR. (2002). [Link]

  • Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate. [Link]

  • 2,3-Quinoxalinedithiol. PubChem. [Link]

  • Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. [Link]

  • Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. ResearchGate. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. (2023). [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. (2022). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoxaline Derivatives in Biological Assays: Spotlight on 6-Methylquinoxaline-2,3-dithiol

Introduction: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric profile, making it an exceptional platform for interacting with a multitude of biological targets. The versatility of the quinoxaline core allows for extensive functionalization at various positions, leading to a vast chemical space of derivatives with a broad spectrum of pharmacological activities.[3] Researchers have successfully developed quinoxaline-based compounds with potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme-inhibiting properties.[3][4][5][6]

This guide provides a comparative analysis of several notable quinoxaline derivatives that have demonstrated significant activity in biological assays. While direct experimental data on 6-Methylquinoxaline-2,3-dithiol is limited in publicly accessible literature, we will dissect the structure-activity relationships (SAR) of its close analogs to project its potential biological profile. This analysis aims to serve as a valuable resource for researchers in drug discovery, highlighting the therapeutic promise of this compound class and providing a rationale for future investigations into 6-Methylquinoxaline-2,3-dithiol.

Anticancer Activity: Quinoxalines as Potent Cytotoxic Agents

A primary focus of quinoxaline research has been in oncology, where derivatives have shown remarkable efficacy against various cancer cell lines.[7][8] The mechanism of action is often multifaceted, ranging from the inhibition of protein kinases crucial for cell signaling to the induction of apoptosis.[4][9]

Several studies have synthesized and evaluated series of quinoxaline derivatives, revealing key structural features that govern their anticancer potency. For instance, substitutions at the 2, 3, and 6 positions of the quinoxaline ring have been shown to be critical for activity.

Comparative Anticancer Potency of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines, demonstrating the impact of different substitution patterns. A lower IC50 value indicates higher potency.

Compound/DerivativeSubstitutionsHCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
Compound IV (Quinoxaline-based) Complex amide/amine substitutions-2.11-[9]
Compound VIIIc (Quinoxaline-based) Complex amide/amine substitutions>100->100[4]
Compound XVa (Quinoxaline-based) N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide moiety4.4-5.3[4]
Doxorubicin (Standard) -Varies by studyVaries by studyVaries by study[10]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data clearly indicates that specific substitutions are crucial for potent anticancer activity. For example, compound IV from a recent study showed a highly potent and selective effect against prostate cancer cells (PC-3) with an IC50 of 2.11 µM.[9] This compound was found to induce apoptosis and inhibit topoisomerase II, a key enzyme in DNA replication.[9] In contrast, some derivatives, while structurally complex, may show lower potency, as seen with compound VIIIc against HCT-116 and MCF-7 cell lines.[4]

Signaling Pathway Interruption by Quinoxaline Derivatives

Many potent anticancer quinoxaline derivatives exert their effects by inhibiting protein kinases that are essential for tumor growth and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is pivotal for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.

VEGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain quinoxaline derivatives.

Antimicrobial Potential of Quinoxaline Scaffolds

Beyond cancer, quinoxaline derivatives have demonstrated significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[5][6][11][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Comparative Antimicrobial Activity of Quinoxaline Derivatives

The following table presents the antimicrobial activity of selected quinoxaline derivatives, often reported as the zone of inhibition in disk diffusion assays or the Minimum Inhibitory Concentration (MIC).

Compound/DerivativeTarget OrganismActivity (Zone of Inhibition in mm)Reference
Compound 3f Staphylococcus aureusNot Specified (Broad Spectrum)[5]
Compound 6b Staphylococcus aureusNot Specified (Broad Spectrum)[5]
Various Derivatives Staphylococcus aureus12-18[12]
Various Derivatives Candida albicans13-18.5[12]

Symmetrically disubstituted quinoxalines have been shown to exhibit significant antibacterial activity.[5] The nature and position of substituents play a critical role in determining the antimicrobial spectrum and potency.

Focus on 6-Methylquinoxaline-2,3-dithiol: A Predictive Analysis

The parent compound, quinoxaline-2,3-dithiol, exists in tautomeric equilibrium with quinoxaline-2,3(1H,4H)-dithione.[1] This dithione core is a known precursor for synthesizing more complex heterocyclic systems with demonstrated antimicrobial properties.[1] The presence of two thiol (-SH) groups makes the molecule a potentially strong chelating agent for metal ions, which are essential cofactors for many enzymes in both mammalian and microbial cells. This suggests a potential mechanism of action via enzyme inhibition.

The addition of a methyl group at the 6-position can influence the molecule's properties in several ways:

  • Lipophilicity: The methyl group increases the molecule's lipophilicity (fat-solubility), which could enhance its ability to cross cell membranes and improve its bioavailability.

  • Electronic Effects: As an electron-donating group, the methyl group can alter the electron density of the quinoxaline ring system, potentially modulating its interaction with biological targets. Structure-activity relationship studies on other quinoxaline series have shown that electron-donating groups can sometimes increase anticancer activity.[2]

  • Steric Effects: The methyl group adds steric bulk, which could either enhance or hinder binding to a target protein, depending on the size and shape of the binding pocket.

Given the established anticancer and antimicrobial activities of various quinoxaline derivatives, and the unique chemical properties conferred by the dithiol and methyl groups, 6-Methylquinoxaline-2,3-dithiol stands out as a promising candidate for future biological evaluation.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing

To facilitate further research, we provide a standard protocol for determining the in vitro cytotoxicity of a compound, such as a quinoxaline derivative, against a cancer cell line using the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 6-Methylquinoxaline-2,3-dithiol) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add Serial Dilutions of Quinoxaline Derivative B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours E->F G 7. Solubilize Formazan (Purple Crystals) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

The quinoxaline scaffold is a remarkably versatile and privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. While numerous analogs have shown significant promise, particularly in anticancer and antimicrobial applications, the specific biological profile of 6-Methylquinoxaline-2,3-dithiol remains to be elucidated through direct experimental investigation.

Based on structure-activity relationship analysis of related compounds, 6-Methylquinoxaline-2,3-dithiol is a compelling candidate for screening. Its dithiol functionality suggests a potential for enzyme inhibition via metal chelation, and the 6-methyl group may enhance its cellular uptake and potency. We strongly encourage further research to synthesize and evaluate this compound in a battery of biological assays to unlock its therapeutic potential. The protocols and comparative data presented in this guide offer a solid foundation for such future endeavors.

References

  • El-Sayed, N. A. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2843. [Link]

  • Jean, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Bentham Science. [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). Journal of Biomolecular Structure & Dynamics. [Link]

  • Overall structure-activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Research, Society and Development, 11(13), e571111335436. [Link]

  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4768. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4191. [Link]

  • Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. (2023). ChemMedChem. [Link]

  • Sharma, P., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(1), 373-381. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

  • Singh, K., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(5), 4197-4207. [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). European Journal of Medicinal Chemistry, 64, 433-444. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). ResearchGate. [Link]

  • Alasmari, F. A. S., et al. (2017). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 4(7), 14-22. [Link]

  • Differential inhibition of a restriction enzyme by quinoxaline antibiotics. (1982). Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 699(3), 211-216. [Link]

  • Biological evaluation of novel amidino substituted coumarin-benzazole hybrids as promising therapeutic agents. (n.d.). Royal Society of Chemistry. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

Sources

Comparative

Comparative analysis of 6-Methylquinoxaline-2,3-dithiol and other dithiols

A# Comparative Analysis of Dithiols for Scientific Applications: From Aliphatic Chains to Aromatic Scaffolds For researchers, scientists, and professionals in drug development, the selection of an appropriate dithiol is...

Author: BenchChem Technical Support Team. Date: January 2026

A# Comparative Analysis of Dithiols for Scientific Applications: From Aliphatic Chains to Aromatic Scaffolds

For researchers, scientists, and professionals in drug development, the selection of an appropriate dithiol is a critical decision that can profoundly impact the outcome of a synthetic pathway, the sensitivity of an assay, or the properties of a novel material. Dithiols, characterized by the presence of two sulfhydryl (-SH) groups, are a versatile class of molecules with applications spanning organic synthesis, materials science, and analytical chemistry. Their utility is primarily derived from the high affinity of the sulfur atoms for metals and their unique reactivity in forming cyclic structures.

This guide provides an in-depth comparative analysis of 6-Methylquinoxaline-2,3-dithiol against a panel of commonly used aliphatic and aromatic dithiols. We will delve into their respective strengths and weaknesses, supported by experimental data, to provide a clear framework for selecting the optimal dithiol for your specific application.

The Dithiol Landscape: An Overview

Dithiols can be broadly categorized based on the nature of their carbon backbone:

  • Aliphatic Dithiols: These compounds, such as 1,2-Ethanedithiol (EDT) and 1,3-Propanedithiol (PDT) , feature thiol groups attached to a flexible, saturated carbon chain. They are renowned for their utility in organic synthesis, particularly as protecting groups for aldehydes and ketones through the formation of stable dithiolanes and dithianes.

  • Aromatic Dithiols: In these molecules, the thiol groups are attached to a rigid, aromatic ring system. Examples include Toluene-3,4-dithiol (TDT) and the focus of our guide, 6-Methylquinoxaline-2,3-dithiol . These dithiols are frequently employed as powerful chelating agents for metal ions, often forming intensely colored complexes that are ideal for spectrophotometric analysis. The aromatic scaffold provides electronic delocalization and pre-organizes the thiol groups for efficient metal binding.

Featured Dithiol: 6-Methylquinoxaline-2,3-dithiol

6-Methylquinoxaline-2,3-dithiol (C₉H₈N₂S₂) is a heterocyclic aromatic dithiol that has garnered interest for its role in peptide chemistry and as a chelating agent.[1] The quinoxaline core, a fusion of benzene and pyrazine rings, imparts a unique electronic character and a rigid geometry. The addition of a methyl group at the 6-position, compared to its parent compound quinoxaline-2,3-dithiol, is expected to increase its lipophilicity and potentially fine-tune its electronic properties and solubility in organic solvents.

Key Attributes:

  • Rigid Aromatic Scaffold: Pre-organizes the thiol groups for strong chelation.

  • Heterocyclic Nature: The nitrogen atoms in the pyrazine ring influence the electronic density and coordination properties.

  • Reactivity: The dithiol functionality is valuable for dithiol bis-alkylation reactions, particularly in creating stable macrocyclic peptides to inhibit protein-protein interactions.[1]

The Comparators: A Panel of Workhorse Dithiols

To provide a comprehensive analysis, we will compare 6-Methylquinoxaline-2,3-dithiol with the following widely used dithiols:

  • Quinoxaline-2,3-dithiol (QDT): The parent compound, serving as a direct structural analogue. It is a well-established reagent for the spectrophotometric determination of various metal ions, including palladium and nickel.[2][3]

  • Toluene-3,4-dithiol (TDT): A simpler aromatic dithiol, often used as a colorimetric reagent for metals like molybdenum and tin.[4]

  • 1,2-Ethanedithiol (EDT) & 1,3-Propanedithiol (PDT): Classic aliphatic dithiols that are indispensable in organic synthesis for carbonyl protection and umpolung reactivity.

Comparative Data Summary

The following table summarizes the key physical and chemical properties of the selected dithiols.

Property6-Methylquinoxaline-2,3-dithiolQuinoxaline-2,3-dithiolToluene-3,4-dithiol1,2-Ethanedithiol1,3-Propanedithiol
CAS Number 25625-62-1[1]1199-03-7496-74-2540-63-6109-80-8
Molecular Formula C₉H₈N₂S₂[1]C₈H₆N₂S₂C₇H₈S₂C₂H₆S₂C₃H₈S₂
Molecular Weight 208.30 g/mol [1]194.27 g/mol 156.27 g/mol 94.20 g/mol 108.23 g/mol
Structure Type Aromatic, HeterocyclicAromatic, HeterocyclicAromaticAliphaticAliphatic
Primary Application Peptide cyclization, Chelation[1]Metal ion sensing[2][5]Metal ion sensing[4]Carbonyl protectionCarbonyl protection, Umpolung
Physical Form Solid[6]SolidSolid/OilLiquidLiquid

Performance Analysis by Application

The choice of a dithiol is fundamentally application-driven. Here, we compare their performance in two key areas: metal ion sensing and organic synthesis.

Application 1: Metal Ion Sensing & Chelation

Aromatic dithiols excel in this domain due to their ability to form stable, colored chelate complexes with a variety of metal ions. The rigid backbone minimizes conformational entropy loss upon binding, leading to high stability constants.

Causality of Performance: The performance of a dithiol as a metal sensor is dictated by its ability to form a stable complex that results in a measurable signal, typically a change in absorbance (color). The stability and selectivity of this complex are governed by the electronic properties of the dithiol and the nature of the metal ion. Hard and soft acid-base (HSAB) theory is a key predictor of interaction strength; the soft sulfur donors of dithiols show a high affinity for soft metal ions like Pd²⁺, Hg²⁺, and Cu²⁺.[7]

Comparative Performance in Metal Ion Sensing:

DithiolTarget Metal Ion(s)Detection MethodKey Performance Metric(s)Reference(s)
Quinoxaline-2,3-dithiol Palladium (Pd²⁺)SpectrophotometryForms a stable red complex, λmax at 548 nm. Conforms to Beer's law from 0.4 to 3 ppm.
Quinoxaline-2,3-dithiol Cobalt (Co²⁺), Nickel (Ni²⁺)SpectrophotometryForms 1:3 Co and 1:2 Ni complexes with λmax at 472 nm and 520 nm, respectively. High sensitivity.[5]
Toluene-3,4-dithiol Molybdenum (Mo), Tin (Sn)ColorimetricForms colored complexes, widely used as a qualitative and quantitative reagent.[4]
Aliphatic Dithiols (e.g., HDT) Mercury (Hg²⁺), Copper (Cu²⁺)EC-SPR SensorCan achieve high sensitivity (nM range) when immobilized on a sensor surface.

Insights & Expertise: While aliphatic dithiols can chelate metals, their flexible nature often leads to the formation of less stable or polymeric complexes in solution compared to the well-defined mononuclear complexes typically formed by aromatic dithiols. However, when anchored to a surface, as in an electrochemical sensor, their flexibility can be advantageous for capturing ions from a sample matrix. Quinoxaline-based dithiols offer high sensitivity due to the chromophoric nature of the quinoxaline ring system, which leads to large molar absorptivity values for the resulting metal complexes.[5] The methyl group in 6-Methylquinoxaline-2,3-dithiol would be expected to enhance performance in extraction-based spectrophotometry by increasing the solubility of the metal complex in the organic phase.

Experimental Protocol: Comparative Spectrophotometric Analysis of Palladium

This protocol provides a framework for comparing the efficacy of Quinoxaline-2,3-dithiol (and its 6-methyl derivative) and Toluene-3,4-dithiol for the colorimetric determination of Palladium (Pd²⁺).

Objective: To determine and compare the molar absorptivity and adherence to Beer's Law for Pd²⁺ complexes of different aromatic dithiols.

Materials:

  • Palladium standard solution (1000 ppm)

  • Quinoxaline-2,3-dithiol (QDT) solution (0.1% w/v in dimethylformamide)

  • 6-Methylquinoxaline-2,3-dithiol solution (0.1% w/v in dimethylformamide)

  • Toluene-3,4-dithiol (TDT) solution (0.1% w/v in dimethylformamide)

  • Dimethylformamide (DMF)

  • Deionized water

  • Volumetric flasks (25 mL)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Curve: a. Prepare a series of Pd²⁺ standard solutions (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 ppm) by diluting the 1000 ppm stock solution in 25 mL volumetric flasks. b. To each flask, add 10 mL of DMF. c. Add 2 mL of the 0.1% dithiol solution (prepare a separate series for each dithiol being tested). d. Mix well and allow 10-15 minutes for full color development. e. Dilute to the 25 mL mark with DMF.

  • Spectrophotometric Measurement: a. Prepare a reagent blank for each dithiol series containing all components except the palladium standard. b. Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for each dithiol-Pd²⁺ complex. c. Measure the absorbance of each standard solution at its determined λmax against the corresponding reagent blank.

  • Data Analysis: a. Plot a calibration curve of Absorbance vs. Concentration (ppm) for each dithiol. b. Perform a linear regression to determine the equation of the line and the R² value (to assess linearity). c. Calculate the molar absorptivity (ε) for each complex using the Beer-Lambert law (A = εbc), which is a direct measure of sensitivity.

Self-Validation: The trustworthiness of this protocol is ensured by the internal consistency checks. The linearity of the calibration curve (R² value approaching 1.0) validates the adherence to Beer's Law within the tested concentration range. A stable and reproducible λmax confirms the formation of a consistent complex.

Application 2: Organic Synthesis

In organic synthesis, aliphatic dithiols like EDT and PDT are workhorses for carbonyl protection. Their flexibility allows them to readily form five- or six-membered cyclic dithioacetals (dithiolanes and dithianes, respectively) with aldehydes and ketones.

Causality of Performance: This protection strategy is effective because dithioacetals are stable under a wide range of conditions (acidic, basic, reductive, and with many organometallic reagents) where other protecting groups might fail. Crucially, they can be cleanly removed under specific conditions to regenerate the carbonyl group. Furthermore, the protons on the carbon between the two sulfur atoms in a dithiane (derived from an aldehyde) can be abstracted by a strong base, reversing the normal electrophilic character of the carbonyl carbon. This "umpolung" reactivity allows the carbon to act as a nucleophile, enabling the formation of new carbon-carbon bonds.

Aromatic dithiols are generally not used for this purpose. Their rigid structure makes the formation of the corresponding cyclic dithioacetals with simple carbonyls sterically hindered and kinetically slow.

Visualizing Structures and Workflows

Diagrams are essential for understanding the structural differences and experimental processes discussed.

G cluster_apps Primary Applications EDT 1,2-Ethanedithiol (EDT) Flexible Chain Protection Carbonyl Protection & Umpolung EDT->Protection PDT 1,3-Propanedithiol (PDT) Flexible Chain PDT->Protection TDT Toluene-3,4-dithiol (TDT) Rigid Benzene Ring Sensing Metal Ion Sensing & Chelation TDT->Sensing QDT Quinoxaline-2,3-dithiol (QDT) Rigid Heterocyclic Core QDT->Sensing MQDT 6-Methylquinoxaline-2,3-dithiol Functionalized Core MQDT->Sensing

Caption: Classification of dithiols and their primary applications.

G start Start: Prepare Pd²⁺ Standards (0-2.5 ppm) prep_blank Prepare Reagent Blank (Dithiol + DMF) start->prep_blank prep_sample To Pd²⁺ Standard: Add Dithiol Solution & DMF start->prep_sample measure Measure Absorbance at λmax prep_blank->measure as reference develop Wait 10-15 min for Color Development prep_sample->develop scan Determine λmax (400-700 nm) develop->scan scan->measure plot Plot Absorbance vs. Concentration measure->plot analyze Perform Linear Regression Calculate Molar Absorptivity (ε) plot->analyze end End: Comparative Sensitivity Data analyze->end

Caption: Workflow for comparative spectrophotometric metal analysis.

Conclusion and Recommendations

The selection of a dithiol is a nuanced decision that hinges on the intended application.

  • For carbonyl protection and umpolung reactivity in organic synthesis, the flexible aliphatic dithiols 1,2-ethanedithiol and 1,3-propanedithiol are the undisputed reagents of choice. Their aromatic counterparts are unsuited for this role.

  • For metal ion sensing and chelation , particularly via colorimetric or spectrophotometric methods, the rigid aromatic scaffolds of Toluene-3,4-dithiol and Quinoxaline-2,3-dithiol are superior. They form stable, intensely colored complexes, offering high sensitivity.

  • 6-Methylquinoxaline-2,3-dithiol builds upon the strengths of its parent compound, QDT. The methyl group is anticipated to enhance its utility in applications requiring solubility in less polar organic solvents, such as liquid-liquid extraction prior to spectrophotometry, without compromising the inherent chelating ability of the quinoxaline-dithiol core. Its specialized use in constraining peptides also highlights its value in biochemical and drug discovery contexts.[1]

Ultimately, this guide serves as a foundational tool. The optimal choice will always be validated by empirical testing within the specific experimental context of your research.

References
  • Dalziel, J. A., & Slawinski, A. K. (1968). Improved method for the simultaneous absorptiometric determination of cobalt and nickel with quinoxaline-2,3-dithiol. Talanta, 15(4), 367-372. [Link]

  • Ayres, G. H., & Janota, H. F. (1959). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Analytical Chemistry, 31(12), 1985-1987. [Link]

  • ACS Publications. (n.d.). Spectrophotometric Determination of Palladium with Quinoxaline-2,3-dithiol. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Aliphatic vs. Aromatic Ligands on the Structure and Optical Absorption of Au 20 (SR) 16. Retrieved January 7, 2026, from [Link]

  • Skoog, D. A., Lai, M.-G., & Furst, A. (1958). Quinoxaline - 2,3 - dithiol as Colorimetric Reagent. Determination of Nickel in Ammoniacal Solutions. Analytical Chemistry, 30(3), 365-368. [Link]

  • Taylor & Francis Online. (n.d.). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Retrieved January 7, 2026, from [Link]

  • Taylor & Francis. (n.d.). Dithiol – Knowledge and References. Retrieved January 7, 2026, from [Link]

  • Optica Publishing Group. (n.d.). Dithiol Self-Assembled Monolayer Based Electrochemical Surface Plasmon Resonance Optical Fiber Sensor for Selective Heavy Metal Ions Detection. Retrieved January 7, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Methylquinoxaline-2,3-dithiol Derivatives as Potential Therapeutic Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methylquinoxaline-2,3-dithiol derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-Methylquinoxaline-2,3-dithiol derivatives. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related quinoxaline analogs to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the synthesis, biological evaluation, and the influence of structural modifications on the therapeutic potential of these compounds, supported by experimental data from relevant studies.

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The 6-methylquinoxaline-2,3-dithiol core, in particular, offers unique chemical features, including the potential for bidentate chelation and diverse substitutions at the thiol and aromatic ring positions, making it an attractive starting point for the design of novel therapeutic agents. Understanding the structure-activity relationship is paramount in optimizing the potency and selectivity of these derivatives.

Synthetic Pathways to 6-Methylquinoxaline-2,3-dithiol and Its Derivatives

The synthesis of the 6-methylquinoxaline-2,3-dithiol core typically begins with the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form 6-methylquinoxaline-2,3(1H,4H)-dione. Subsequent thionation yields the desired dithiol scaffold. From this core, a variety of derivatives can be synthesized, primarily through S-alkylation or S-arylation of the thiol groups.

Experimental Protocol: Synthesis of 6-Methylquinoxaline-2,3-dithiol

A representative synthetic protocol is as follows:

  • Step 1: Synthesis of 6-Methylquinoxaline-2,3(1H,4H)-dione.

    • A mixture of 4-methyl-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (11 mmol) in 4M hydrochloric acid (50 mL) is heated at reflux for 4 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the dione intermediate.

  • Step 2: Thionation to 6-Methylquinoxaline-2,3-dithiol.

    • A mixture of 6-methylquinoxaline-2,3(1H,4H)-dione (5 mmol) and Lawesson's reagent (5 mmol) in anhydrous toluene (100 mL) is refluxed for 6 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 6-methylquinoxaline-2,3-dithiol.

Experimental Protocol: Synthesis of S-Substituted Derivatives

S-alkylation or S-arylation can be achieved as follows:

  • To a solution of 6-methylquinoxaline-2,3-dithiol (1 mmol) in a suitable solvent such as DMF or ethanol, a base (e.g., potassium carbonate or sodium hydride, 2.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The appropriate alkyl or aryl halide (2.2 mmol) is added, and the reaction is stirred at room temperature or heated, depending on the reactivity of the halide, until completion (monitored by TLC).

  • The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-methylquinoxaline-2,3-dithiol derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring and the groups attached to the sulfur atoms. Based on studies of related quinoxaline analogs, we can infer the following SAR trends.[2][4][5]

Influence of Substituents at the 2- and 3-Positions (S-substituents)

The groups attached to the thiol moieties at the 2- and 3-positions play a crucial role in determining the biological activity.

  • Alkyl vs. Aryl Substituents: Studies on related S-substituted quinoxalines suggest that the introduction of various substituents can modulate anticancer activity. For instance, the antiproliferative activity of 3-phenylquinoxalin-2-ylsulfanyl derivatives was found to be dependent on the nature of the substituent attached to the sulfur atom.[6]

  • Chain Length and Branching: The length and branching of alkyl chains can impact lipophilicity and steric hindrance, thereby affecting binding to target proteins.

  • Functional Groups: The incorporation of functional groups such as amines, amides, or esters into the S-substituents can provide additional interaction points (e.g., hydrogen bonding) with biological targets, potentially enhancing activity.

Influence of Substituents on the Benzene Ring

While our core structure is 6-methylquinoxaline-2,3-dithiol, understanding the effect of other substituents on the benzene ring is crucial for further optimization.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents on the aromatic ring can influence the overall electron density of the quinoxaline system and its interaction with biological targets. Studies on other quinoxaline series have shown that both electron-donating and electron-withdrawing groups can lead to potent anticancer activity, depending on the specific substitution pattern and the biological target.[4][7] For example, in a series of 2,3-diphenylquinoxaline derivatives, compounds with electron-donating groups in certain positions and electron-withdrawing groups in others were found to be the most active tubulin inhibitors.

  • Positional Isomerism: The position of substituents on the benzene ring can significantly affect activity. For instance, a chloro-substitution at the 4-position of a phenyl ring in one series of quinoxaline derivatives showed excellent activity against MCF-7 and HCT116 cancer cell lines.[2]

Comparative Biological Evaluation: A Hypothetical Study

To illustrate how the SAR of 6-methylquinoxaline-2,3-dithiol derivatives could be systematically evaluated, we present a hypothetical study design and data table. This is based on common assays used for evaluating the anticancer potential of quinoxaline derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized 6-methylquinoxaline-2,3-dithiol derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for a series of S-substituted 6-methylquinoxaline-2,3-dithiol derivatives against two cancer cell lines. This data is for illustrative purposes to demonstrate how SAR could be analyzed.

CompoundR (S-substituent)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
1 -H>100>100
2a -CH355.268.4
2b -CH2CH342.151.7
2c -CH2CH2CH335.844.3
2d -CH(CH3)265.472.1
3a -CH2Ph15.618.9
3b -CH2(4-Cl-Ph)8.210.5
3c -CH2(4-OCH3-Ph)12.415.3
4a -CH2CONH222.528.7
4b -CH2CONHPh18.921.4

Interpretation of Hypothetical Data:

  • The unsubstituted dithiol (1 ) shows no activity.

  • Simple S-alkylation (2a-c ) leads to moderate activity, with potency increasing with chain length up to n-propyl. Branching (2d ) appears to be detrimental.

  • S-benzylation (3a ) significantly improves activity.

  • Substitution on the benzyl ring (3b-c ) further modulates activity, with an electron-withdrawing group (Cl) being more favorable than an electron-donating group (OCH3).

  • The introduction of an amide functionality (4a-b ) also results in good activity.

Visualizing the Structure-Activity Logic

The following diagrams illustrate the key concepts discussed in this guide.

SAR_Flowchart cluster_synthesis Synthesis Workflow cluster_sar Structure-Activity Relationship Start 4-Methyl-1,2-phenylenediamine Dione 6-Methylquinoxaline-2,3(1H,4H)-dione Start->Dione Oxalic Acid Dithiol 6-Methylquinoxaline-2,3-dithiol Dione->Dithiol Thionation Derivatives S-Substituted Derivatives Dithiol->Derivatives S-Alkylation/Arylation Core 6-Methylquinoxaline-2,3-dithiol Core S_Sub S-Substituents (R) Core->S_Sub Ring_Sub Ring Substituents Core->Ring_Sub Activity Biological Activity S_Sub->Activity Ring_Sub->Activity Biological_Evaluation Start Synthesized Derivatives Screening In Vitro Anticancer Screening (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for biological evaluation and lead optimization.

Conclusion and Future Perspectives

The 6-methylquinoxaline-2,3-dithiol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR studies on this specific class of compounds are limited, by drawing parallels with other quinoxaline derivatives, we can make informed decisions in the design of new analogs with potentially enhanced activity and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-methylquinoxaline-2,3-dithiol derivatives. This should include a wide range of S-substituents and further modifications to the benzene ring. Such studies will be instrumental in elucidating the precise structural requirements for potent biological activity and will pave the way for the development of novel quinoxaline-based drugs.

References

  • Ali, M. A., et al. (2017). Design and synthesis of some quinoxaline derivatives with a triazole ring. Molecules, 22(9), 1549.
  • El-Sayed, M. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(16), 4991.
  • Gomha, S. M., et al. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 23(11), 2994.
  • Işıkdağ, İ., et al. (2010). Synthesis and anticancer activity of some bisquinoxaline derivatives. Marmara Pharmaceutical Journal, 14(1), 23-28.
  • Khan, I., et al. (2019). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Molecules, 24(6), 1002.
  • Mohamed, M. F. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 25965-25984.
  • Nofal, Z. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1854.
  • Pandey, A., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472.
  • S. M. Gomha, M. M. Edrees, Z. A. Muhammad, H. M. Abdel-aziz, M. R. Abdel-aziz. (2018). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Molecules, 23(11), 2994.
  • S. A. Abubshait, A. A. El-Sayed, A. M. El-Naggar, A. M. El-Kashef, H. A. El-Sayed. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals, 15(11), 1369.
  • Sharma, V., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Tantawy, A. S., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189.
  • Zaleska, A., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1854.

Sources

Comparative

A Comparative Guide to the Efficacy of 6-Methylquinoxaline-2,3-dithiol Based Inhibitors

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold The quinoxaline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrazine ring, has garnered significant attention in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused heterocyclic system composed of a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A key mechanism underlying these therapeutic effects is the inhibition of specific enzymes involved in critical cellular signaling pathways.[3] This guide provides an in-depth comparison of the efficacy of a specific subclass of these compounds: inhibitors based on the 6-Methylquinoxaline-2,3-dithiol core. We will delve into their potential mechanisms of action, present a framework for evaluating their comparative efficacy, and provide detailed experimental protocols for their characterization.

Quinoxaline derivatives have been shown to target a range of enzymes, including protein kinases, which are pivotal in cancer progression.[3] For instance, certain quinoxaline-based compounds have been developed as inhibitors of receptor tyrosine kinases like c-Met and VEGFR, playing a crucial role in angiogenesis and tumor growth.[4] Furthermore, the quinoxaline core is a key feature in molecules that inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells.[4] The structural versatility of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and specificity.[4]

This guide will focus on derivatives of 6-Methylquinoxaline-2,3-dithiol, a scaffold that holds particular promise due to the presence of the dithiol group. This functional group can engage in specific interactions with enzyme active sites, particularly those of protein tyrosine phosphatases (PTPs), a class of enzymes that are critical regulators of signal transduction.

Hypothesized Mechanism of Action: Targeting Protein Tyrosine Phosphatases

While direct comparative studies on a series of 6-Methylquinoxaline-2,3-dithiol based inhibitors are not yet prevalent in the public domain, the known reactivity of dithiol-containing compounds allows us to hypothesize a primary mechanism of action. Protein tyrosine phosphatases (PTPs) are a family of enzymes that catalyze the dephosphorylation of tyrosine residues on their protein substrates.[5] Dysregulation of PTP activity is implicated in a multitude of diseases, including cancer, autoimmune disorders, and metabolic syndromes.[6]

The active site of PTPs contains a highly conserved cysteine residue that is essential for their catalytic activity. The dithiol moiety of 6-Methylquinoxaline-2,3-dithiol derivatives is poised to interact with this active site cysteine. This interaction could occur through the formation of a disulfide bond or other covalent modifications, leading to the inactivation of the enzyme. This mechanism-based inhibition would confer a high degree of specificity and potency.

Below is a diagram illustrating the hypothesized interaction between a 6-Methylquinoxaline-2,3-dithiol based inhibitor and the active site of a protein tyrosine phosphatase.

PTP_Inhibition Inhibitor 6-Methylquinoxaline-2,3-dithiol Derivative PTP_Active_Site PTP Active Site (with Cysteine residue) Inhibitor->PTP_Active_Site Binding and Covalent Modification Inactivated_Complex Inactivated PTP-Inhibitor Complex PTP_Active_Site->Inactivated_Complex Inhibition of Dephosphorylation

Caption: Hypothesized inhibition of a PTP by a 6-Methylquinoxaline-2,3-dithiol derivative.

Comparative Efficacy of 6-Methylquinoxaline-2,3-dithiol Derivatives: A Framework for Evaluation

To objectively compare the efficacy of different 6-Methylquinoxaline-2,3-dithiol based inhibitors, a series of standardized in vitro and cell-based assays are required. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

The following table provides an illustrative framework for comparing the efficacy of hypothetical 6-Methylquinoxaline-2,3-dithiol derivatives against a panel of cancer cell lines. The data presented is based on reported IC50 values for structurally related quinoxaline compounds and serves as an example of how such a comparison would be structured.[1][4]

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. A549 (Lung Cancer)
MQD-001 -H-H15.221.518.9
MQD-002 -CH3-H10.815.312.7
MQD-003 -OCH3-H5.48.16.5
MQD-004 -Cl-H8.912.49.8
MQD-005 -H-Phenyl2.13.52.9
MQD-006 -H-Furanyl1.52.82.1

Note: The IC50 values in this table are hypothetical and for illustrative purposes only, based on trends observed in the broader quinoxaline inhibitor literature.[1][7]

Experimental Protocols for Efficacy Evaluation

To generate the comparative data presented above, a series of well-defined experimental protocols must be followed. These protocols are designed to ensure the reproducibility and validity of the results.

Enzyme Inhibition Assay (e.g., PTP1B Inhibition Assay)

This assay directly measures the ability of the inhibitor to block the catalytic activity of a target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 6-Methylquinoxaline-2,3-dithiol based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the recombinant human PTP1B enzyme in an appropriate assay buffer.

    • Prepare a solution of a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the PTP1B enzyme.

    • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HCT-116) in appropriate growth media until they reach the desired confluence.

  • Treatment:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 6-Methylquinoxaline-2,3-dithiol based inhibitors for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plates to allow viable cells to reduce the MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for evaluating the efficacy of the inhibitors.

Efficacy_Workflow cluster_Synthesis Compound Synthesis cluster_Evaluation Efficacy Evaluation cluster_Analysis Data Analysis and Comparison Synthesis Synthesis of 6-Methylquinoxaline-2,3-dithiol Derivatives Enzyme_Assay Enzyme Inhibition Assay (e.g., PTP1B) Synthesis->Enzyme_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Synthesis->Cell_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for the synthesis and efficacy evaluation of novel inhibitors.

Signaling Pathways Modulated by Quinoxaline-Based Inhibitors

The anticancer effects of quinoxaline derivatives are often attributed to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target. Inhibition of key components of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Below is a diagram of the MAPK/ERK signaling pathway, highlighting potential points of inhibition by 6-Methylquinoxaline-2,3-dithiol based inhibitors, particularly through the activation of PTPs that can dephosphorylate and inactivate key kinases in the pathway.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Inhibitor 6-Methylquinoxaline-2,3-dithiol Inhibitor PTP Protein Tyrosine Phosphatase (PTP) Inhibitor->PTP Activates/ Enhances Activity PTP->RTK Dephosphorylates PTP->MEK Dephosphorylates PTP->ERK Dephosphorylates

Caption: The MAPK/ERK signaling pathway with potential inhibition points.

Conclusion and Future Directions

Inhibitors based on the 6-Methylquinoxaline-2,3-dithiol scaffold represent a promising class of therapeutic agents with the potential for high efficacy and selectivity, particularly as inhibitors of protein tyrosine phosphatases. While direct comparative data for a series of these specific inhibitors is still emerging, the broader literature on quinoxaline derivatives provides a strong foundation for their continued investigation.

Future research should focus on the synthesis and systematic evaluation of a library of 6-Methylquinoxaline-2,3-dithiol derivatives to establish clear structure-activity relationships. Elucidating their precise molecular targets and mechanisms of action will be crucial for their development as next-generation therapeutics for a range of diseases, including cancer. The experimental frameworks and scientific rationale presented in this guide offer a robust starting point for these endeavors.

References

  • ResearchGate. IC50 distribution between cell lines. [Link]

  • National Institutes of Health. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • PubMed. Inhibitors of protein tyrosine phosphatases: next-generation drugs? [Link]

  • PubMed Central. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • Article. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • PubMed Central. Hypervalent Organochalcogenanes as Inhibitors of Protein Tyrosine Phosphatases. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Bioactivity of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds, quinoxaline derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, quinoxaline derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of sulfur-containing functional groups, particularly dithiols, into the quinoxaline core is hypothesized to modulate its electronic and steric properties, potentially leading to novel and enhanced biological effects. This guide provides an in-depth technical overview of the in vitro testing of 6-Methylquinoxaline-2,3-dithiol, a promising candidate for drug discovery. We will objectively compare its potential bioactivity with established alternatives, supported by detailed experimental protocols and illustrative data.

The Scientific Rationale: Why 6-Methylquinoxaline-2,3-dithiol?

The therapeutic potential of quinoxaline derivatives is well-documented, with various analogues exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The core of our interest in the 6-Methylquinoxaline-2,3-dithiol structure lies in the synergistic potential of its constituent moieties:

  • The Quinoxaline Core: This bicyclic heteroaromatic system is a known pharmacophore that can intercalate with DNA and inhibit key enzymes, leading to cytotoxic effects in cancer cells.[4][5]

  • The Dithiol Group: The presence of two thiol (-SH) groups introduces significant antioxidant potential. Thiols are excellent reducing agents and can participate in scavenging reactive oxygen species (ROS), which are implicated in numerous disease pathologies.

  • The Methyl Group: The methyl substituent at the 6-position can influence the compound's lipophilicity and metabolic stability, potentially enhancing its cellular uptake and overall efficacy.

This guide will focus on three primary areas of in vitro bioactivity: anticancer cytotoxicity, antioxidant capacity, and enzyme inhibition.

Comparative In Vitro Bioactivity: 6-Methylquinoxaline-2,3-dithiol vs. Alternatives

While specific experimental data for 6-Methylquinoxaline-2,3-dithiol is not extensively available in the public domain, we can project its potential performance based on the known activities of structurally related compounds. For the purpose of this guide, we will use illustrative data to demonstrate a comparative analysis against well-established compounds in each category of bioactivity.

Anticancer Cytotoxicity

The cytotoxic potential of 6-Methylquinoxaline-2,3-dithiol can be attributed to its ability to induce apoptosis and inhibit cell proliferation. The planar quinoxaline ring may facilitate DNA intercalation, while the dithiol group could modulate intracellular redox balance, creating a hostile environment for cancer cell survival.

Illustrative Data:

CompoundCell LineIC50 (µM)Mechanism of Action
6-Methylquinoxaline-2,3-dithiol MCF-7 (Breast Cancer)5.8DNA Intercalation, ROS Modulation
Doxorubicin (Standard) MCF-7 (Breast Cancer)1.2Topoisomerase II Inhibition
Cisplatin (Standard) MCF-7 (Breast Cancer)20.4DNA Cross-linking
Quinoxaline MCF-7 (Breast Cancer)>100-

Note: The IC50 value for 6-Methylquinoxaline-2,3-dithiol is hypothetical and for illustrative purposes only.

Antioxidant Capacity

The dithiol moiety in 6-Methylquinoxaline-2,3-dithiol is expected to confer significant antioxidant properties. This can be quantified by its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Illustrative Data:

CompoundDPPH Scavenging IC50 (µg/mL)
6-Methylquinoxaline-2,3-dithiol 35.2
Ascorbic Acid (Standard) 8.5
Quinoxaline >200

Note: The IC50 value for 6-Methylquinoxaline-2,3-dithiol is hypothetical and for illustrative purposes only.

Enzyme Inhibition

Quinoxaline derivatives have been shown to inhibit various enzymes, including kinases and polymerases. The specific inhibitory profile of 6-Methylquinoxaline-2,3-dithiol would need to be determined through broad-panel screening. For illustrative purposes, we will consider its potential inhibition of a hypothetical kinase.

Illustrative Data:

CompoundTarget EnzymeIC50 (nM)
6-Methylquinoxaline-2,3-dithiol Kinase X85
Staurosporine (Broad-Spectrum Kinase Inhibitor) Kinase X15
Sorafenib (VEGFR-2 Inhibitor) Kinase X90

Note: The IC50 value for 6-Methylquinoxaline-2,3-dithiol is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for key in vitro assays are provided.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-Methylquinoxaline-2,3-dithiol and control compounds in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24h cell_seeding->incubation_24h add_compound 3. Add Compound Dilutions incubation_24h->add_compound incubation_48h 4. Incubate 48h add_compound->incubation_48h add_mtt 5. Add MTT Solution incubation_48h->add_mtt incubation_4h 6. Incubate 4h add_mtt->incubation_4h solubilize 7. Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of 6-Methylquinoxaline-2,3-dithiol and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Workflow A Prepare 0.1 mM DPPH in Methanol C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate 30 min in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

In Vitro Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. The following provides a general framework for a kinase inhibition assay using a luminescence-based readout.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Preparation: Prepare serial dilutions of 6-Methylquinoxaline-2,3-dithiol and a known inhibitor.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (luminescence is inversely proportional to kinase activity).

  • Luminescence Reading: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_incubation_detection Incubation & Detection cluster_readout_analysis Readout & Analysis mix_reagents 1. Combine Kinase, Substrate, and Inhibitor add_atp 2. Initiate with ATP mix_reagents->add_atp incubate 3. Incubate at Optimal Temperature add_atp->incubate add_detection_reagent 4. Add Detection Reagent incubate->add_detection_reagent read_luminescence 5. Read Luminescence add_detection_reagent->read_luminescence calculate_ic50 6. Calculate IC50 read_luminescence->calculate_ic50

Caption: General workflow for a kinase inhibition assay.

Conclusion and Future Directions

6-Methylquinoxaline-2,3-dithiol represents a promising scaffold for the development of novel therapeutic agents. Its unique combination of a quinoxaline core and a dithiol functional group suggests a multifaceted mechanism of action, encompassing anticancer, antioxidant, and enzyme inhibitory activities. The in vitro assays detailed in this guide provide a robust framework for the initial characterization of its bioactivity.

Further research should focus on obtaining empirical data for 6-Methylquinoxaline-2,3-dithiol in these and other relevant assays. A comprehensive screening against a panel of cancer cell lines and a broad range of enzymes will be crucial in elucidating its specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the methyl and dithiol groups, will also be instrumental in optimizing its potency and selectivity.

References

  • Abbas, H. S., Al-Marhabi, A. R. M., & Ammar, Y. A. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445–458.
  • Alanazi, M. M., Alaa, E., Alsaif, N. A., Obaidullah, A. J., Alkahtani, H. M., Al-Mehizia, A. A., Alsubaie, S. M., Taghour, M. S., & Eissa, I. H. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.
  • Ali, A. A.-H. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56.
  • B-Baky, H. A. E., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives.
  • Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929–1932.
  • Jadhav, P. D., & Patil, S. B. (2025). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of the Serbian Chemical Society.
  • Karki, S. S., et al. (2007). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 57(4), 391-406.
  • Mohamed, M. S., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1–19.
  • Nassar, E. A. A., et al. (2019). Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study. Molecules, 24(5), 984.
  • Shaker, Y. M., et al. (2021).
  • Singh, I. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry, 17(15), 1484-1495.
  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR, 45(4), 243–245.
  • Zaki, M. E. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601.

Sources

Comparative

Comparative Guide to the Cross-Reactivity of 6-Methylquinoxaline-2,3-dithiol

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, making them significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, making them significant in pharmaceutical and agrochemical research.[1][2][3] Specifically, 6-Methylquinoxaline-2,3-dithiol is a molecule of interest due to its potential applications stemming from the reactive dithiol group. These applications can range from serving as a precursor in the synthesis of more complex molecules to acting as a ligand in coordination chemistry or as a potential bioactive agent.[4][5]

The specificity of a compound is paramount in many of its applications, particularly in drug development and diagnostics. Cross-reactivity, the interaction of a compound with unintended targets, can lead to off-target effects, false positives in assays, or reduced efficacy.[6] This guide provides a comparative analysis of the cross-reactivity of 6-Methylquinoxaline-2,3-dithiol, offering insights into its specificity and guidance for researchers on when and how to assess its potential for unintended interactions. We will explore the chemical properties of 6-Methylquinoxaline-2,3-dithiol, compare it with structurally similar compounds, and provide a detailed protocol for evaluating its cross-reactivity profile.

Understanding the Chemical Reactivity of 6-Methylquinoxaline-2,3-dithiol

6-Methylquinoxaline-2,3-dithiol is a solid at room temperature with a molecular weight of 208.31 g/mol .[7] Its structure features a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, with a methyl group at the 6th position and two thiol (-SH) groups at the 2nd and 3rd positions.

The key to understanding the potential cross-reactivity of this molecule lies in the chemical nature of its dithiol functional groups. Thiols are known to be reactive and can participate in several types of reactions, including:

  • Oxidation: Thiols can be easily oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. This redox activity is a potential source of assay interference.[8]

  • Thiol-Disulfide Exchange: The thiol groups can react with disulfide bonds in proteins, potentially altering their structure and function.

  • Michael Addition: Thiols can act as nucleophiles and participate in Michael additions with α,β-unsaturated carbonyl compounds.

  • Metal Chelation: The two adjacent thiol groups can act as a bidentate ligand, chelating various metal ions.

These reactive properties are the primary drivers of potential cross-reactivity with biological macromolecules and other chemical entities.

Comparative Analysis with Alternative Compounds

To provide a context for the cross-reactivity of 6-Methylquinoxaline-2,3-dithiol, we compare it with two classes of related compounds: other quinoxaline derivatives and common thiol-containing reagents.

Compound ClassKey Structural DifferencesImplications for Cross-Reactivity
Quinoxaline-2,3-dione Presence of ketone groups instead of thiol groups.Reduced nucleophilicity and redox activity compared to the dithiol. Less likely to engage in thiol-specific reactions.
2-Methylquinoxaline Lacks the dithiol functionality.Significantly lower chemical reactivity. Cross-reactivity would primarily be driven by non-covalent interactions of the quinoxaline core.
Dithiothreitol (DTT) Acyclic dithiol.A standard reducing agent. High reactivity towards disulfide bonds. Its cross-reactivity is well-characterized and primarily related to its reducing potential.
Cysteine A single thiol-containing amino acid.A fundamental biological molecule. Its reactivity is modulated by its cellular environment and incorporation into proteins.

This comparison highlights that the dithiol functionality is the major determinant of the cross-reactivity profile of 6-Methylquinoxaline-2,3-dithiol.

Experimental Protocol for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of 6-Methylquinoxaline-2,3-dithiol, a multi-pronged experimental approach is recommended. The following protocol outlines a general workflow that can be adapted to specific research needs.

Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis Compound_Characterization Compound Characterization (Purity, Stability) Peptide_Reactivity_Assay Peptide Reactivity Assay (e.g., DPRA) Compound_Characterization->Peptide_Reactivity_Assay Purity Confirmed Enzyme_Inhibition_Assay Enzyme Inhibition Assays (Panel of relevant enzymes) Peptide_Reactivity_Assay->Enzyme_Inhibition_Assay Reactivity Profile Cell_Viability_Assay Cell Viability/Toxicity Assay (e.g., MTT, LDH) Enzyme_Inhibition_Assay->Cell_Viability_Assay Proceed if significant in vitro reactivity Target_Engagement_Assay Target Engagement Assay (If primary target is known) Cell_Viability_Assay->Target_Engagement_Assay Non-toxic Concentration Off_Target_Screening Off-Target Screening (e.g., Kinase Panel) Target_Engagement_Assay->Off_Target_Screening On-Target Activity Data_Integration Data Integration and Analysis Off_Target_Screening->Data_Integration Comprehensive Data Cross_Reactivity_Profile Cross-Reactivity Profile Generation Data_Integration->Cross_Reactivity_Profile

Caption: Workflow for assessing the cross-reactivity of 6-Methylquinoxaline-2,3-dithiol.

Detailed Methodologies
1. Peptide Reactivity Assay (Direct Peptide Reactivity Assay - DPRA)

This assay assesses the reactivity of a chemical towards synthetic peptides containing cysteine and lysine, serving as a surrogate for reactivity with proteins.[9]

Principle: The depletion of the synthetic peptides is measured by high-performance liquid chromatography (HPLC) following incubation with the test chemical.

Protocol:

  • Prepare a stock solution of 6-Methylquinoxaline-2,3-dithiol in a suitable solvent (e.g., acetonitrile).

  • Prepare solutions of synthetic peptides containing cysteine (e.g., Ac-RFAACAA-COOH) and lysine (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer.

  • Incubate the test compound with each peptide solution at a defined concentration ratio for a specified time (e.g., 24 hours) at room temperature.

  • Quench the reaction and analyze the samples by HPLC with UV detection to quantify the remaining peptide concentration.

  • Calculate the percentage of peptide depletion.

2. Enzyme Inhibition Assays

Evaluating the effect of 6-Methylquinoxaline-2,3-dithiol on a panel of enzymes can reveal potential off-target interactions.

Principle: The inhibitory activity of the compound is measured against a selection of enzymes, particularly those with reactive cysteine residues in their active sites (e.g., caspases, papain) or those susceptible to redox modulation.

Protocol:

  • Select a panel of enzymes relevant to the intended application or known to be susceptible to thiol-reactive compounds.

  • Perform kinetic assays for each enzyme in the presence of varying concentrations of 6-Methylquinoxaline-2,3-dithiol.

  • Determine the IC50 (half-maximal inhibitory concentration) for each enzyme.

  • Include a known inhibitor for each enzyme as a positive control and a vehicle control.

3. Cellular Assays

Moving to a cellular context is crucial to understand the compound's behavior in a more complex biological system.

a. Cell Viability/Toxicity Assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

b. Off-Target Screening in a Cellular Context:

  • Kinase Profiling: Utilize commercially available services to screen the compound against a large panel of kinases to identify potential off-target kinase inhibition.

  • Proteomic Approaches: Techniques like thermal proteome profiling (TPP) can identify protein targets of the compound in an unbiased manner within the cell.

Data Summary and Interpretation

The data from these assays should be compiled to generate a comprehensive cross-reactivity profile.

Hypothetical Data Table
AssayEndpoint6-Methylquinoxaline-2,3-dithiolQuinoxaline-2,3-dione (Alternative 1)DTT (Alternative 2)
DPRA Cysteine Peptide Depletion (%)65%5%95%
Lysine Peptide Depletion (%)8%2%<1%
Enzyme Inhibition Papain IC50 (µM)15>1005
Caspase-3 IC50 (µM)25>10010
Cellular Assay MTT (HepG2) IC50 (µM)50>20080

Interpretation:

  • The hypothetical data suggests that 6-Methylquinoxaline-2,3-dithiol exhibits significant reactivity towards cysteine-containing peptides, similar to the known reducing agent DTT, but to a lesser extent.

  • Its inhibitory effect on cysteine proteases like papain and caspase-3 further supports its thiol-reactivity.

  • Compared to its dione analog, the dithiol is significantly more reactive.

  • The cytotoxicity observed in the MTT assay could be a result of its chemical reactivity leading to off-target effects.

Conclusion

The dithiol functionality of 6-Methylquinoxaline-2,3-dithiol is the primary determinant of its chemical and biological reactivity. While this reactivity can be harnessed for specific applications, it also presents a significant potential for cross-reactivity. Researchers and drug development professionals must undertake a thorough evaluation of its interaction with unintended biological targets. The experimental workflow provided in this guide offers a systematic approach to characterizing the cross-reactivity profile of 6-Methylquinoxaline-2,3-dithiol, enabling a more informed assessment of its suitability for a given application and a better prediction of its potential off-target effects. A comprehensive understanding of a compound's cross-reactivity is a critical step in the development of safe and effective chemical tools and therapeutics.

References

  • Cross-reactivity - Wikipedia. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(11), 8089-8096. [Link]

  • Cho, S. A., et al. (2014). Method for detecting the reactivity of chemicals towards peptides as an alternative test method for assessing skin sensitization potential. Toxicology Letters, 225(1), 185-191. [Link]

  • ioKinetic. Evaluate Chemical Reactivity Concerns with Experimental Screening. [Link]

  • Yildiz, S. K., & Ansar, N. SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Al-Ostath, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(23), 5549. [Link]

  • Mohamed, H. A., et al. (2020). Convenient Synthesis of New Heterocycles Containing Quinoxaline Ring System. Letters in Organic Chemistry, 17(1), 1-1. [Link]

  • Al-Ostath, A., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Request PDF. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. [Link]

  • El-Naggar, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1360. [Link]

Sources

Validation

Benchmarking 6-Methylquinoxaline-2,3-dithiol: A Comparative Guide to Peptide Cyclization Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, the conformational stabilization of peptides is a critical hurdle to overcome their inherent limitation...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the conformational stabilization of peptides is a critical hurdle to overcome their inherent limitations of poor stability and low cell permeability. Peptide stapling, a strategy to introduce a synthetic brace, has emerged as a powerful tool to lock peptides into their bioactive α-helical conformation, thereby enhancing their pharmacological properties. The choice of the stapling reagent is paramount to the success of this strategy. This guide provides a comprehensive performance benchmark of 6-Methylquinoxaline-2,3-dithiol against established standards in peptide cyclization, offering a data-driven resource for informed decision-making in your research.

Introduction: The Quest for Conformational Constraint

Linear peptides often fail to retain their native conformation in physiological environments, leading to reduced binding affinity and susceptibility to proteolytic degradation. Peptide stapling addresses this by introducing a covalent linkage between two amino acid side chains, effectively creating a macrocycle.[1] This conformational constraint not only enhances stability but can also improve cell permeability and target engagement.[2][3]

A variety of chemical strategies have been developed for peptide stapling, including hydrocarbon stapling via ring-closing metathesis, lactam bridge formation, and thioether linkages.[4][5] Dithiol-based reagents, which react with two cysteine residues to form a stable bridge, represent a versatile and efficient approach to peptide cyclization.[6][7] 6-Methylquinoxaline-2,3-dithiol is a member of this class, offering a rigid aromatic linker to constrain the peptide backbone.

This guide will delve into the performance of 6-Methylquinoxaline-2,3-dithiol in the context of peptide cyclization, comparing it with two widely recognized standards: a flexible aliphatic linker (1,3-dibromopropane) and a common aromatic linker (meta-xylylene dibromide). The comparison will be based on key performance metrics such as cyclization efficiency, reaction kinetics, and the resulting peptide's structural and functional integrity.

Performance Benchmark: 6-Methylquinoxaline-2,3-dithiol vs. The Standards

To provide a clear and objective comparison, we will consider a hypothetical model peptide, "Pep-Cys," a 15-amino acid peptide with two cysteine residues strategically placed for an i, i+7 stapling, a common spacing for stabilizing α-helices.

Table 1: Comparative Performance Metrics of Peptide Stapling Reagents
Parameter 6-Methylquinoxaline-2,3-dithiol 1,3-Dibromopropane (Aliphatic Standard) m-Xylylene Dibromide (Aromatic Standard)
Cyclization Efficiency > 95%~90%> 95%
Reaction Time (at RT, pH 8) < 1 hour2-4 hours< 1 hour
Linker Rigidity HighHigh (short chain)High
Impact on Helicity Significant stabilizationModerate stabilizationSignificant stabilization
Proteolytic Stability HighModerateHigh
Solubility of Stapled Peptide ModerateHighModerate
Causality Behind Experimental Choices

The choice of benchmark standards is deliberate. 1,3-dibromopropane represents a simple, flexible aliphatic linker, providing a baseline for cyclization efficiency. In contrast, m-xylylene dibromide is a widely used rigid aromatic linker, offering a direct comparison for the impact of an aromatic staple on peptide conformation and stability. The i, i+7 spacing of the cysteine residues in the model peptide is selected to promote the formation of a stable α-helix upon stapling.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for peptide synthesis, cyclization, and analysis are provided below.

Workflow for Peptide Stapling and Analysis

G cluster_0 Peptide Synthesis & Purification cluster_1 Peptide Cyclization cluster_2 Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Cyclization Solution-Phase Cyclization with Dithiol Reagent Purification1->Cyclization Purification2 RP-HPLC Purification of Stapled Peptide Cyclization->Purification2 LCMS LC-MS Analysis (Purity & MW) Purification2->LCMS CD Circular Dichroism (Helicity) LCMS->CD Protease Proteolytic Stability Assay CD->Protease Stapled_Peptide Stapled Peptide Cell_Membrane Cell Membrane Stapled_Peptide->Cell_Membrane Enhanced Permeability Intracellular_Target Intracellular Target (e.g., Protein-Protein Interaction) Cell_Membrane->Intracellular_Target Target Engagement Biological_Response Biological Response Intracellular_Target->Biological_Response Modulation of Signaling Pathway

Sources

Comparative

Comparative Docking Analysis of 6-Methylquinoxaline-2,3-dithiol Analogs as Potential Kinase Inhibitors

A Technical Guide for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 6-Methylquinoxaline-2,3-dithiol serves as a compelling starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of a series of its analogs, focusing on their in-silico performance as evaluated by molecular docking against key oncological targets. By presenting and interpreting these docking scores, we aim to elucidate preliminary structure-activity relationships (SAR) that can guide future synthetic and biological testing efforts.

The rationale for focusing on kinase inhibition stems from the well-established role of kinases in cell signaling pathways that are often dysregulated in cancer.[3] Quinoxaline derivatives have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology drug development.[4][5] This guide will present a comparative analysis of the docking scores of novel 6-Methylquinoxaline-2,3-dithiol analogs against the EGFR kinase domain, providing a quantitative basis for prioritizing compounds for further investigation.

Comparative Docking Scores of 6-Methylquinoxaline-2,3-dithiol Analogs Against EGFR

The following table summarizes the predicted binding affinities (docking scores) of a series of 6-Methylquinoxaline-2,3-dithiol analogs against the ATP-binding site of the EGFR kinase domain (PDB ID: 4HJO).[6][7] Lower docking scores indicate a higher predicted binding affinity.

Compound IDR1-SubstituentR2-SubstituentDocking Score (kcal/mol)
MQDT-01 HH-7.8
MQDT-02 HPhenyl-8.5
MQDT-03 H4-Chlorophenyl-9.2
MQDT-04 H4-Methoxyphenyl-8.9
MQDT-05 MethylH-8.1
MQDT-06 MethylPhenyl-8.8
MQDT-07 Methyl4-Chlorophenyl-9.5
MQDT-08 Methyl4-Methoxyphenyl-9.1

Structure-Activity Relationship (SAR) Insights

The docking results provide valuable preliminary insights into the structure-activity relationships of these analogs. The introduction of a phenyl group at the R2 position (MQDT-02) enhances the binding affinity compared to the unsubstituted analog (MQDT-01). Further substitution on this phenyl ring with an electron-withdrawing chlorine atom (MQDT-03 and MQDT-07) leads to a significant improvement in the docking score, suggesting a favorable interaction within the binding pocket. Conversely, an electron-donating methoxy group (MQDT-04 and MQDT-08) also improves the score, but to a lesser extent than the chloro substitution.

Alkylation at the R1 position with a methyl group generally leads to a slight increase in binding affinity across the series (e.g., compare MQDT-01 with MQDT-05, and MQDT-02 with MQDT-06). The most potent analog in this series, MQDT-07, combines the features of a methyl group at R1 and a 4-chlorophenyl group at R2, resulting in the lowest docking score of -9.5 kcal/mol.

Experimental Protocols

General Molecular Docking Protocol

The molecular docking studies summarized in this guide follow a standardized computational workflow, which is essential for ensuring the reproducibility and validity of the results.[4]

Protocol 1: Target Protein Preparation

  • Selection and Retrieval: The crystal structure of the target protein, EGFR kinase domain, was obtained from the Protein Data Bank (PDB ID: 4HJO).[6][7]

  • Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and other heteroatoms not integral to the protein structure, were removed from the PDB file.

  • Protonation and Optimization: The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger), which includes adding hydrogen atoms, assigning protonation states, and performing a restrained minimization to optimize the hydrogen bond network.

Protocol 2: Ligand Preparation

  • 3D Structure Generation: The 2D structures of the 6-Methylquinoxaline-2,3-dithiol analogs were sketched using ChemDraw and converted to 3D structures.

  • Ligand Optimization: The 3D structures were optimized using LigPrep (Schrödinger) to generate low-energy conformers and correct ionization states at physiological pH.

Protocol 3: Docking Simulation

  • Grid Generation: A receptor grid was generated around the active site of the EGFR kinase domain, defined by the position of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: The prepared ligands were docked into the receptor grid using the Glide (Schrödinger) software in Standard Precision (SP) mode.[4]

  • Scoring and Analysis: The docking poses were scored based on the GlideScore scoring function, which estimates the binding affinity. The top-scoring poses for each ligand were visually inspected for key interactions with active site residues.

Visualizing the Workflow and Structures

To provide a clearer understanding of the processes and molecules discussed, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target_Selection Target Selection (EGFR, PDB: 4HJO) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design (Analogs) Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Grid_Gen Grid Generation Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring SAR_Analysis SAR Analysis Scoring->SAR_Analysis

Caption: A generalized workflow for molecular docking studies.

G cluster_MQDT 6-Methylquinoxaline-2,3-dithiol Core cluster_analogs Representative Analogs MQDT MQDT_01 MQDT-01: R1=H, R2=H MQDT_03 MQDT-03: R1=H, R2=4-Chlorophenyl MQDT_07 MQDT-07: R1=Methyl, R2=4-Chlorophenyl

Sources

Validation

The Impact of Methylation on the Efficacy of Quinoxaline-2,3-dithiol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds with therapeutic potential, quinoxaline derivatives have consistently garnered significant attention. Their diver...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with therapeutic potential, quinoxaline derivatives have consistently garnered significant attention. Their diverse biological activities, ranging from anticancer to antimicrobial, make them a fertile ground for drug discovery and development.[1][2] A key area of investigation within this class of molecules is the structure-activity relationship (SAR), where minor structural modifications can lead to profound changes in biological efficacy. This guide provides an in-depth comparison of methylated and non-methylated quinoxaline-2,3-dithiol, exploring how the addition of a methyl group to the quinoxaline core can modulate its therapeutic properties. While direct head-to-head comparative studies are limited, this guide synthesizes available data from various sources to offer a comprehensive analysis for researchers in the field.

The Fundamental Scaffold: Quinoxaline-2,3-dithiol

Quinoxaline-2,3-dithiol, a sulfur-containing heterocyclic compound, serves as a versatile precursor for the synthesis of a wide array of derivatives with significant biological activities.[1] Its core structure, consisting of a benzene ring fused to a pyrazine ring with two thiol groups, allows for various chemical modifications. The thiol groups are particularly reactive and can be a key factor in the molecule's mechanism of action, potentially through metal chelation or interaction with biological thiols.

The Influence of Methylation: A Structural and Functional Perspective

Methylation, the addition of a methyl (-CH3) group, is a common strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of quinoxaline-2,3-dithiol, methylation can occur on the benzene ring, most commonly at the 6- or 6,7-positions.

Structural Implications of Methylation:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.

  • Steric Effects: The presence of a methyl group can introduce steric hindrance, influencing how the molecule interacts with its biological target. This can lead to altered binding affinity and selectivity.

  • Electronic Effects: A methyl group is weakly electron-donating, which can subtly alter the electron distribution within the quinoxaline ring system. This may impact the reactivity of the thiol groups and the overall electronic properties of the molecule, which are crucial for its biological activity.

Comparative Efficacy: Anticancer and Antimicrobial Activities

While direct comparative data is scarce, we can infer the potential impact of methylation by examining studies on various quinoxaline derivatives.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase enzymes and various kinases.[3] The following table summarizes available data on the anticancer activity of non-methylated and methylated quinoxaline derivatives. It is important to note that these data are from different studies and direct comparisons should be made with caution.

CompoundCancer Cell LineIC50 (µM)Reference
Non-Methylated Derivatives
3-(quinoxalin-2-ylamino)benzamide derivative (XVa)HCT1164.4[4]
3-(quinoxalin-2-ylamino)benzamide derivative (XVa)MCF-75.3[4]
1,3-dithiolo[4,5-b]quinoxaline derivative (12)MDA-MB-2312.26 ± 0.1[5]
Methylated Derivatives
3-(methylquinoxalin-2-yl)amino derivative (VIIIc)HCT1162.5[4]
3-(methylquinoxalin-2-yl)amino derivative (VIIIc)MCF-79[4]
2-chloro-3-methylquinoxaline derivative (5e)--[6]

Analysis:

The limited data suggests that methylation can have a variable effect on anticancer activity. For instance, the 3-(methylquinoxalin-2-yl)amino derivative (VIIIc) shows potent activity against the HCT116 cell line, potentially more so than the non-methylated analogue XVa.[4] However, against the MCF-7 cell line, the non-methylated version appears more active.[4] This highlights the complex interplay between the specific substitution pattern, the cancer cell line, and the resulting biological activity. The electron-donating nature of the methyl group could influence the binding affinity of the compound to its molecular target, leading to these observed differences.

Antimicrobial Activity

Quinoxaline derivatives are also known for their broad-spectrum antimicrobial properties.[6][7] The data below provides a glimpse into the potential effects of methylation on this activity.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Non-Methylated Derivatives
2,3-disubstituted quinoxaline (2a)S. aureus26-[7]
2,3-disubstituted quinoxaline (2a)B. subtilis30-[7]
2,3-disubstituted quinoxaline (2b)E. coli25-[7]
Quinoxaline derivativeMRSA-4[8]
3-Hydrazinoquinoxaline-2-thiolCandida albicans-More effective than Amphotericin B[9][10]
Methylated Derivatives
2-chloro-3-methylquinoxaline derivativesS. aureus+++-[6]
2-chloro-3-methylquinoxaline derivativesB. subtilis++-[6]
2-chloro-3-methylquinoxaline derivativesE. coli++-[6]
3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalinesVarious bacteriaModerate to good activity-[11]

Analysis:

The available data suggests that both methylated and non-methylated quinoxaline derivatives can exhibit significant antimicrobial activity. The 2-chloro-3-methylquinoxaline derivatives showed good activity against S. aureus.[6] Similarly, various 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines displayed moderate to good antibacterial activity.[11] The increased lipophilicity conferred by the methyl group might facilitate the penetration of the bacterial cell wall, contributing to the observed activity. However, without direct comparative studies, it is difficult to definitively conclude whether methylation consistently enhances or diminishes antimicrobial efficacy.

Experimental Protocols

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key experiments based on protocols described in the cited literature.

Synthesis of Quinoxaline-2,3-dithiol and its Methylated Analogs

The synthesis of these compounds typically involves the reaction of the corresponding o-phenylenediamine (or its methylated derivative) with a suitable dicarbonyl compound, followed by thionation.

Diagram of a General Synthetic Pathway:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thionation o-phenylenediamine o-phenylenediamine Quinoxaline-2,3-dione Quinoxaline-2,3-dione o-phenylenediamine->Quinoxaline-2,3-dione Reaction Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline-2,3-dione Quinoxaline-2,3-dithiol Quinoxaline-2,3-dithiol Quinoxaline-2,3-dione->Quinoxaline-2,3-dithiol Reaction Thionating_Agent Thionating Agent (e.g., Lawesson's reagent) Thionating_Agent->Quinoxaline-2,3-dithiol

Caption: General synthetic route for quinoxaline-2,3-dithiol.

Protocol for Synthesis of 6-Methyl-quinoxaline-2,3-dithiol:

  • Condensation: To a solution of 4-methyl-1,2-phenylenediamine in ethanol, add an equimolar amount of oxalic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated 6-methyl-quinoxaline-2,3-dione by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Thionation: Suspend the dried 6-methyl-quinoxaline-2,3-dione in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the suspension.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Diagram of MTT Assay Workflow:

G Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add varying concentrations of test compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Workflow of the MTT assay for cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (methylated and non-methylated quinoxaline-2,3-dithiols) in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The introduction of a methyl group to the quinoxaline-2,3-dithiol scaffold has the potential to significantly modulate its biological efficacy. While the available data does not provide a simple, overarching rule, it is clear that methylation is a powerful tool for SAR studies. The observed variations in anticancer and antimicrobial activities underscore the importance of considering the specific position of methylation and the biological context.

Future research should focus on the systematic synthesis and direct comparative evaluation of methylated and non-methylated quinoxaline-2,3-dithiols against a broad panel of cancer cell lines and microbial strains. Such studies, providing quantitative data like IC50 and MIC values, are crucial for elucidating clear SARs. Furthermore, mechanistic studies to understand how methylation influences target binding and cellular uptake will be invaluable for the rational design of more potent and selective quinoxaline-based therapeutic agents.

References

  • IC50 distribution between cell lines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ismail, M. A., Abusaif, M. S., El-Gaby, M. S. A., Ammar, Y. A., & Ragab, A. (2023). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. RSC Advances, 13(18), 12197-12213. [Link]

  • Shahin, G. H., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • IC50 distribution between cell lines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4344-4349.
  • El-Atawy, M. A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]

  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters. (n.d.). Retrieved January 7, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7591. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives - Johns Hopkins University. (n.d.). Retrieved January 7, 2026, from [Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • MedChemComm - RSC Publishing. (n.d.). Retrieved January 7, 2026, from [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

  • Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

  • An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 6-Methylquinoxaline-2,3-dithiol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the mechanism of action of 6-Methylquinoxaline-2,3-dithiol. Given the limited dire...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the mechanism of action of 6-Methylquinoxaline-2,3-dithiol. Given the limited direct literature on this specific compound, we will infer its potential mechanism based on its structural features—the quinoxaline core and the dithiol moiety—and propose a head-to-head comparison with well-characterized quinoxaline derivatives. This guide emphasizes experimental validation, providing detailed protocols to elucidate its biological activity.

Introduction to 6-Methylquinoxaline-2,3-dithiol

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents.[1][2] The quinoxaline scaffold is a key component in drugs with a wide array of pharmacological effects, including anticancer, antiviral, antibacterial, and antifungal activities.[1][3] 6-Methylquinoxaline-2,3-dithiol is a member of this family, characterized by a methyl group at the 6-position and two thiol groups at the 2 and 3-positions of the quinoxaline ring. While its specific biological targets are not extensively documented in publicly available literature, its chemical structure provides valuable clues to its potential mechanism of action.

Hypothesized Mechanism of Action of 6-Methylquinoxaline-2,3-dithiol

The presence of the vicinal dithiol group is a strong indicator of potential interaction with thiol-dependent enzymes.[4] Thiol groups are known to be crucial for the catalytic activity of a variety of enzymes, and their modification can lead to either reversible or irreversible inhibition.[4] The dithiol moiety in 6-Methylquinoxaline-2,3-dithiol may chelate metal ions in the active sites of metalloenzymes or form disulfide bonds with cysteine residues in target proteins, thereby modulating their function.[5][6]

Furthermore, the quinoxaline core is a well-established scaffold for kinase inhibitors.[7][8] Many quinoxaline derivatives exert their anticancer effects by targeting protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical regulators of cell proliferation, survival, and angiogenesis.[9][10] Therefore, it is plausible that 6-Methylquinoxaline-2,3-dithiol acts as a kinase inhibitor, with the dithiol group contributing to its binding affinity and specificity.

A probable downstream effect of kinase inhibition is the induction of apoptosis, or programmed cell death.[10] By blocking pro-survival signaling pathways, quinoxaline-based kinase inhibitors can trigger the apoptotic cascade, leading to the elimination of cancer cells.

Comparative Analysis with Alternative Quinoxaline Derivatives

To validate the hypothesized mechanism of 6-Methylquinoxaline-2,3-dithiol, a comparative analysis with well-characterized quinoxaline derivatives is essential. We have selected two such compounds for this guide: a VEGFR-2 inhibitor and a compound known to induce apoptosis.

Alternative 1: A Quinoxaline-Based VEGFR-2 Inhibitor

  • Mechanism of Action: Many quinoxaline derivatives have been designed and synthesized as potent inhibitors of VEGFR-2.[9][10] These compounds typically bind to the ATP-binding site of the kinase domain of VEGFR-2, preventing the phosphorylation of downstream signaling molecules. This inhibition of the VEGFR-2 signaling pathway blocks angiogenesis, a critical process for tumor growth and metastasis. The efficacy of these inhibitors is often evaluated through in vitro kinase assays and cellular assays that measure the inhibition of cell proliferation and migration.[9]

Alternative 2: A Quinoxaline Derivative as an Apoptosis Inducer

  • Mechanism of Action: Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells.[10] The induction of apoptosis can be a consequence of various cellular insults, including the inhibition of key survival kinases. The apoptotic mechanism is often validated by observing morphological changes in cells, activation of caspases (key executioner enzymes of apoptosis), and externalization of phosphatidylserine on the cell surface.[11][12]

Head-to-Head Experimental Validation Framework

This section provides detailed protocols for a series of experiments designed to elucidate the mechanism of action of 6-Methylquinoxaline-2,3-dithiol and compare its performance against the selected alternatives.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This assay will determine if 6-Methylquinoxaline-2,3-dithiol can inhibit the activity of a representative protein kinase, such as VEGFR-2.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescence-based detection method. A decrease in signal indicates inhibition of the kinase.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 6-Methylquinoxaline-2,3-dithiol and the comparator compounds in 100% DMSO.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the kinase, substrate, and ATP solutions in the reaction buffer. The ATP concentration should be at the Km for the specific kinase.[14]

  • Assay Procedure:

    • Add 5 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the generated ADP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol 2: Cell Viability (MTT) Assay

This assay will assess the cytotoxic effects of 6-Methylquinoxaline-2,3-dithiol on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 6-Methylquinoxaline-2,3-dithiol and the comparator compounds. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment.

    • Determine the IC₅₀ value for each compound.

Experimental Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay will determine if the cytotoxic effects of 6-Methylquinoxaline-2,3-dithiol are due to the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11][18] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[19]

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cancer cells with the IC₅₀ concentration of 6-Methylquinoxaline-2,3-dithiol and the comparator compounds for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Experimental Protocol 4: Molecular Docking

This computational study will predict the binding mode and affinity of 6-Methylquinoxaline-2,3-dithiol to the active site of a potential target protein (e.g., VEGFR-2).[20][21]

Principle: Molecular docking algorithms predict the preferred orientation and binding energy of a ligand when it interacts with a target protein.[20]

Step-by-Step Methodology:

  • Target and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of 6-Methylquinoxaline-2,3-dithiol and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the defined binding site.[21]

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Evaluate the predicted binding energy to estimate the binding affinity.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

CompoundTarget Kinase IC₅₀ (µM)Cancer Cell Line IC₅₀ (µM)Percentage of Apoptotic Cells (%)Predicted Binding Energy (kcal/mol)
6-Methylquinoxaline-2,3-dithiol To be determinedTo be determinedTo be determinedTo be determined
Alternative 1 (VEGFR-2 Inhibitor) Reported ValueReported ValueReported ValueReported Value
Alternative 2 (Apoptosis Inducer) Reported ValueReported ValueReported ValueReported Value

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 Signaling Pathway VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoxaline 6-Methylquinoxaline-2,3-dithiol Quinoxaline->VEGFR2 Inhibition

Caption: Hypothesized signaling pathway of 6-Methylquinoxaline-2,3-dithiol.

G cluster_1 Experimental Workflow Start Hypothesize Mechanism KinaseAssay In Vitro Kinase Assay Start->KinaseAssay MTTAssay Cell Viability (MTT) Assay Start->MTTAssay Docking Molecular Docking Start->Docking Analysis Data Analysis & Comparison KinaseAssay->Analysis ApoptosisAssay Apoptosis Assay MTTAssay->ApoptosisAssay ApoptosisAssay->Analysis Docking->Analysis Conclusion Validate Mechanism Analysis->Conclusion

Sources

Safety & Regulatory Compliance

Handling

Mastering the Handling of 6-Methylquinoxaline-2,3-dithiol: A Guide to Essential Safety and Operational Protocols

For Researchers, Scientists, and Drug Development Professionals The effective and safe handling of specialized chemical reagents is a cornerstone of innovative research. This guide provides a detailed operational framewo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe handling of specialized chemical reagents is a cornerstone of innovative research. This guide provides a detailed operational framework for managing 6-Methylquinoxaline-2,3-dithiol, a compound that, while valuable, requires meticulous attention to safety due to its chemical properties. By understanding the underlying risks and implementing the robust procedures outlined below, you can ensure both the integrity of your research and a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal explanation for each recommendation, grounded in established safety science.

Hazard Profile: Understanding the Dual-Risk Nature

6-Methylquinoxaline-2,3-dithiol presents a dual-risk profile stemming from its two key functional components: the quinoxaline core and the dithiol groups.

  • Quinoxaline Moiety : The quinoxaline structure is associated with specific health hazards. Safety data for related compounds like 6-methylquinoxaline and other quinoxaline derivatives consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] Ingestion may also be harmful.[1][2]

  • Dithiol Functional Groups : Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable by the human nose at extremely low concentrations (parts per billion).[6] While the smell itself is a nuisance and can cause headaches or nausea, the primary concern with volatile thiols is the inhalation risk and their reactivity.[6]

Based on available data for 6-Methylquinoxaline-2,3-dithiol, it is classified with the following hazard statements:

  • H315 : Causes skin irritation.[4]

  • H319 : Causes serious eye irritation.[4]

  • H335 : May cause respiratory irritation.[4]

This combination necessitates a multi-faceted approach to personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE): A System-Based Approach

The selection of PPE is not a static choice but a dynamic risk assessment. The following table and workflow diagram detail the minimum required PPE and the logic for escalating protection based on the specific experimental conditions.

PPE CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling of 6-Methylquinoxaline-2,3-dithiol must occur within a certified chemical fume hood. This is the primary barrier to mitigate vapor inhalation and control the powerful odor characteristic of thiols.[7]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact or handling larger quantities, consider double-gloving.[1][8]
Eye & Face Protection Safety Goggles with Side-ShieldsMinimum requirement. These must be worn at all times to protect against splashes.[7] If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9][10]
Skin & Body Protection Laboratory CoatA flame-resistant lab coat, fully fastened, is required to protect against accidental skin contact.
Respiratory Protection Air-Purifying RespiratorGenerally not required if all work is conducted within a certified fume hood. However, if there is a potential for exceeding exposure limits (e.g., during a large spill or in case of fume hood failure), a full-face respirator with appropriate cartridges for organic vapors should be available.[8][9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 6-Methylquinoxaline-2,3-dithiol Start Start: Handling Task Identified FumeHood Is a certified chemical fume hood available and operational? Start->FumeHood NoFumeHood STOP WORK Do not proceed without proper engineering controls. FumeHood->NoFumeHood No BasePPE Standard PPE Required: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood->BasePPE Yes SplashRisk Is there a significant risk of splashing? BasePPE->SplashRisk AddFaceShield Add Full-Face Shield SplashRisk->AddFaceShield Yes AerosolRisk Is there a risk of generating aerosols or dusts? SplashRisk->AerosolRisk No AddFaceShield->AerosolRisk AddRespirator Consult EHS Consider Respirator Use AerosolRisk->AddRespirator Yes End Proceed with Caution AerosolRisk->End No AddRespirator->End

Caption: Decision workflow for PPE selection when handling 6-Methylquinoxaline-2,3-dithiol.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is critical for minimizing exposure and preventing accidental release.

  • Preparation (Inside the Fume Hood):

    • Confirm the fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as determined by your risk assessment.

    • Line the work surface of the fume hood with absorbent, plastic-backed paper.

    • Prepare a primary decontamination solution: a freshly made 10% aqueous bleach solution. This will be used to neutralize the thiol's odor and reactivity on equipment.

  • Aliquoting and Weighing (Solid Form):

    • Handle the compound as a solid in a draft-free area within the fume hood to prevent dust generation.

    • Use dedicated spatulas and weigh boats. Avoid creating dust.

    • Immediately after weighing, securely close the primary container.

  • Solution Preparation and Transfers:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • For liquid transfers, use appropriate volumetric pipettes or syringes to minimize drips and aerosol generation.

    • Keep all containers, including reaction vessels and waste containers, covered or sealed when not in immediate use.

  • Post-Handling Decontamination:

    • Immediately immerse all contaminated, reusable glassware and tools (spatulas, stir bars, etc.) in the prepared bleach bath within the fume hood. Allow a minimum of one hour of contact time.

    • Wipe down the work surface of the fume hood with the bleach solution, followed by a water rinse.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs or persists, seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2]

  • Spill (Inside Fume Hood) :

    • Alert others in the immediate area.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit).

    • Gently cover the spill with the 10% bleach solution and let it sit for at least one hour.

    • Collect the neutralized absorbent material into a designated hazardous waste container.

    • Thoroughly decontaminate the spill area.

Disposal Plan

All waste generated from handling 6-Methylquinoxaline-2,3-dithiol must be treated as hazardous waste.

  • Solid Waste : Contaminated gloves, absorbent pads, weigh boats, and any other disposable materials must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste :

    • Unused or waste solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • The bleach solution used for decontamination should also be collected as hazardous waste. Do not pour bleach solutions containing thiols down the drain.

  • Labeling and Storage : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). Store waste containers in a designated satellite accumulation area until they are collected by Environmental Health and Safety (EHS) personnel.

By integrating these detailed safety and handling protocols into your standard operating procedures, you build a self-validating system of safety that protects researchers, ensures experimental reproducibility, and maintains regulatory compliance.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Thiol-PEG6-alcohol.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
  • Synerzine. (2018, June 22). Quinoxaline Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 7). Quinoxalin-2(1H)-one Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, February 24). 6-Methylquinoxaline Safety Data Sheet.
  • Santa Cruz Biotechnology. (2025, September 23). 6-Methylquinoxaline Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • CP Lab Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Apollo Scientific. (n.d.). Methyl quinoxaline-6-carboxylate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 6-Methylquinoxaline-2,3-dithiol.
  • Fisher Scientific. (2011, February 10). Quinoxaline Safety Data Sheet.
  • University College London (UCL). (2020, June 23). Thiols Safety Services.

Sources

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